molecular formula C8H9ClN2O4S B087156 Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- CAS No. 137-47-3

Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro-

Cat. No.: B087156
CAS No.: 137-47-3
M. Wt: 264.69 g/mol
InChI Key: HBTAOSGHCXUEKI-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- is a useful research compound. Its molecular formula is C8H9ClN2O4S and its molecular weight is 264.69 g/mol. The purity is usually 95%.
The exact mass of the compound Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231629. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9ClN2O4S/c1-10(2)16(14,15)6-3-4-7(9)8(5-6)11(12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTAOSGHCXUEKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4059671
Record name Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro-
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Molecular Weight

264.69 g/mol
Source PubChem
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CAS No.

137-47-3
Record name 4-Chloro-N,N-dimethyl-3-nitrobenzenesulfonamide
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Record name 4-chloro-N,N-dimethyl-3-nitrobenzenesulphonamide
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Record name 4-Chloro-N,N-dimethyl-3-nitrobenzenesulfonamide
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide, a key intermediate in organic synthesis. The document details its structural identifiers, physicochemical characteristics, and reactivity. Standardized experimental protocols for its synthesis and purification are presented, along with a discussion of its potential biological significance based on the broader class of sulfonamides. This guide is intended to be a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and material science.

Chemical Identity and Physical Properties

4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide is a substituted aromatic sulfonamide. Its core structure consists of a benzene ring functionalized with a chloro group, a nitro group, and an N,N-dimethylsulfonamide group. These functional groups dictate its chemical reactivity and physical properties.

Identifiers and Molecular Characteristics

The fundamental identifiers and molecular properties of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide[1]
CAS Number 137-47-3[1]
Molecular Formula C₈H₉ClN₂O₄S[1][2][3]
Molecular Weight 264.69 g/mol [1][2][3]
Canonical SMILES CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)--INVALID-LINK--[O-][1]
InChI Key HBTAOSGHCXUEKI-UHFFFAOYSA-N[1]
Physicochemical Properties

The physical properties of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide are crucial for its handling, storage, and application in chemical reactions.

PropertyValueReference(s)
Melting Point 70 °C[2]
Boiling Point 387.3 °C (Predicted)[2]
Density 1.480 g/cm³ (Predicted)[4]
Solubility Soluble in polar organic solvents such as methanol. Limited solubility in water.[5]
Appearance Light yellow solid.[5]

Synthesis and Purification

The synthesis of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide is typically achieved through a two-step process, starting from o-chloronitrobenzene. The general workflow is illustrated in the diagram below.

G Synthesis Workflow A o-Chloronitrobenzene C 4-Chloro-3-nitrobenzenesulfonyl chloride A->C Chlorosulfonation B Chlorosulfonic Acid B->C E 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide C->E Amination D Dimethylamine D->E

Caption: Synthesis of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride

This procedure is adapted from established methods for the chlorosulfonation of nitroaromatic compounds.[6][7][8]

  • In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases.

  • Charge the flask with an excess of chlorosulfonic acid (typically 4-5 molar equivalents).

  • Slowly add o-chloronitrobenzene (1 molar equivalent) dropwise to the stirred chlorosulfonic acid. The temperature should be carefully monitored and maintained, often starting at room temperature and gradually increasing to around 100-120°C.

  • After the addition is complete, continue to heat the reaction mixture with stirring for several hours until the evolution of hydrogen chloride gas ceases.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • The solid precipitate, 4-chloro-3-nitrobenzenesulfonyl chloride, is collected by vacuum filtration and washed with cold water.

  • The crude product is then dried, preferably under vacuum.

Step 2: Synthesis of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide

This is a standard procedure for the formation of sulfonamides from sulfonyl chlorides.[9]

  • Dissolve the crude 4-chloro-3-nitrobenzenesulfonyl chloride in a suitable inert solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of dimethylamine (at least 2 molar equivalents) in the same solvent, or bubble dimethylamine gas through the solution. An organic base like triethylamine or pyridine can also be added to scavenge the HCl byproduct.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is then washed successively with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Experimental Protocol: Purification

Recrystallization is the most common method for the purification of sulfonamides.[10][11][12]

  • Dissolve the crude 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide in a minimum amount of a hot solvent. A polar solvent like ethanol or a solvent mixture such as ethanol/water or dichloromethane/hexane is often suitable.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the mixture is then hot-filtered to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cooling in an ice bath can maximize the yield of the crystals.

  • The purified crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum.

Spectroscopic and Reactivity Data

Predicted Spectroscopic Data
TechniquePredicted Characteristics
¹H NMR Aromatic protons would appear in the downfield region (typically 7.5-8.5 ppm). The N-methyl protons would appear as a singlet in the upfield region (around 2.5-3.0 ppm).
¹³C NMR Aromatic carbons would resonate in the 120-150 ppm range.[13][14][15] The N-methyl carbons would appear around 35-45 ppm. The carbon bearing the nitro group and the carbon bearing the chloro group would be significantly shifted.
IR Spectroscopy Characteristic peaks for the sulfonyl group (S=O stretching) would be observed around 1350 and 1160 cm⁻¹.[11] The nitro group (N-O stretching) would show strong absorptions around 1530 and 1350 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
Mass Spectrometry The molecular ion peak would be expected at m/z corresponding to the molecular weight (264.69).[16] Common fragmentation patterns would involve the loss of the dimethylamino group, the nitro group, and the sulfonyl group.
Chemical Reactivity and Stability
  • Reactivity : The presence of the electron-withdrawing nitro and chloro groups on the benzene ring activates the ring towards nucleophilic aromatic substitution, although the sulfonamide group is deactivating. The sulfonyl chloride precursor is highly reactive towards nucleophiles like amines. The nitro group can be reduced to an amino group using standard reducing agents (e.g., Sn/HCl, H₂/Pd-C), which would significantly alter the electronic properties of the molecule. The sulfonamide bond itself is generally stable but can be cleaved under certain conditions.[17]

  • Stability : Sulfonamides are generally crystalline solids and are typically stable under normal storage conditions (room temperature, dry, sealed container).[4][18] They should be protected from moisture as the sulfonyl group can be susceptible to hydrolysis under harsh acidic or basic conditions, although it is generally more stable than a sulfonyl chloride.

Biological Significance

Specific biological activity data for 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide is not extensively documented. However, its structural features suggest potential applications in medicinal chemistry.

Role as a Synthetic Intermediate

This compound is primarily used as an intermediate in the synthesis of more complex molecules.[4] Notably, it has been identified as a key intermediate in the synthesis of Venetoclax, a potent and selective small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, which is an important target in cancer therapy.[19]

General Biological Activity of Sulfonamides

The sulfonamide moiety is a well-established pharmacophore. Many sulfonamide-containing drugs are known for their antibacterial properties.[20] They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria, which is essential for the synthesis of folic acid.[20] This inhibition halts bacterial growth and replication. Humans are not affected by this mechanism as they obtain folic acid from their diet.

G General Antibacterial Mechanism of Sulfonamides PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Natural Substrate Dihydrofolate Dihydrofolic Acid Synthesis DHPS->Dihydrofolate Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Competitive Inhibition BacterialGrowth Bacterial Growth and Replication Dihydrofolate->BacterialGrowth

Caption: Inhibition of bacterial folate synthesis by sulfonamides.

Conclusion

4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide is a valuable chemical intermediate with well-defined physical properties. Its synthesis is straightforward, employing standard organic chemistry transformations. While specific biological and detailed reactivity data for this particular compound are limited, its role as a precursor to bioactive molecules, such as Bcl-2 inhibitors, highlights its importance in drug discovery and development. The general biological activity of the sulfonamide class of compounds provides a basis for its potential applications. This guide serves as a foundational resource for researchers and scientists working with this and related compounds.

References

An In-depth Technical Guide to Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- (CAS 137-47-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro-, with the CAS number 137-47-3. This document consolidates available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its potential biological significance and applications in drug discovery, based on current research.

Chemical and Physical Properties

Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- is a substituted aromatic sulfonamide. Its key identifiers and physicochemical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
IUPAC Name 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide[1]
CAS Number 137-47-3[2]
Molecular Formula C₈H₉ClN₂O₄S[2][3]
Molecular Weight 264.69 g/mol [1][2][3]
Melting Point 70 °C[2]
Boiling Point 387.3 °C (Predicted)[2][4]
Density 1.480 ± 0.06 g/cm³ (Predicted)[4]
Appearance Solid
SMILES CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)--INVALID-LINK--[O-][1][3]
InChIKey HBTAOSGHCXUEKI-UHFFFAOYSA-N[1][3]

Synthesis

The synthesis of Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- is typically achieved through a two-step process. The first step involves the chlorosulfonation of 2-chloronitrobenzene to produce the key intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride. This intermediate is then reacted with dimethylamine to yield the final product.

Synthesis of the Intermediate: 4-chloro-3-nitrobenzenesulfonyl chloride

A common method for the synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride involves the reaction of 2-chloronitrobenzene with chlorosulfonic acid.[5]

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a dropping funnel, a condenser with a gas outlet to a scrubber (for HCl gas), and a magnetic stirrer.

  • Reagents: Charge the flask with chlorosulfonic acid (4 to 5 molar equivalents) and cool it in an ice bath.

  • Addition of Starting Material: Slowly add 2-chloronitrobenzene (1 molar equivalent) to the cooled chlorosulfonic acid with continuous stirring.

  • Reaction Conditions: After the addition is complete, gradually heat the reaction mixture to 100-120 °C. The reaction progress is indicated by the evolution of hydrogen chloride gas. Maintain this temperature for approximately 4 hours.[6]

  • Work-up: After the reaction is complete (cessation of HCl evolution), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation and Purification: The product, 4-chloro-3-nitrobenzenesulfonyl chloride, will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent like petroleum ether.[6]

Synthesis of Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro-

Plausible Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, prepare a solution of dimethylamine in a suitable solvent such as acetonitrile. An aqueous solution of dimethylamine could also be used.

  • Base: Add a base, such as sodium hydroxide, to the dimethylamine solution and cool the mixture to 0-10 °C in an ice-water bath.

  • Addition of the Intermediate: Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (1 molar equivalent) in a suitable solvent like acetonitrile. Add this solution dropwise to the cooled dimethylamine solution while maintaining the temperature below 10 °C with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at 10 °C.

  • Isolation: The product, Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro-, is expected to precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with a dilute acid solution (e.g., 1N HCl) and then with water to remove any unreacted dimethylamine and salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to obtain a pure product.

Experimental Workflow:

G Synthesis Workflow start Start: 2-Chloronitrobenzene step1 Chlorosulfonation with Chlorosulfonic Acid start->step1 intermediate Intermediate: 4-chloro-3-nitrobenzenesulfonyl chloride step1->intermediate step2 Reaction with Dimethylamine intermediate->step2 product Final Product: Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- step2->product end End product->end

Caption: Synthesis of the target compound.

Spectroscopic Data

  • ¹³C NMR: Predicted spectral data is available on PubChem.[1]

  • ¹H NMR and IR of Precursor: Experimental ¹H NMR and IR spectra for the precursor, 4-chloro-3-nitrobenzenesulfonyl chloride, are available and can be used for reaction monitoring.[6][7]

Biological Activity and Potential Applications

Currently, there are no direct studies detailing the biological activity of Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro-. However, research on structurally similar compounds provides strong indications of its potential pharmacological relevance.

Potential as a Kv3.1 Potassium Channel Blocker

Studies on N-alkyl analogs of 4-chloro-3-nitrobenzenesulfonamide have demonstrated their activity as open-channel blockers of the Kv3.1 potassium channel. The Kv3.1 channel is a voltage-gated potassium channel that plays a crucial role in the repolarization of neuronal action potentials, particularly in fast-spiking neurons.

The N-butyl analog, for instance, has been shown to block Kv3.1 channels in a use-dependent manner. This suggests that the N,N-dimethyl derivative may also exhibit similar inhibitory activity against this ion channel.

Hypothesized Mechanism of Action:

G Hypothesized Mechanism of Action cluster_membrane Cell Membrane Kv31 Kv3.1 Channel (Open State) block Channel Blockade Kv31->block drug Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- drug->Kv31 Binds to open channel effect Inhibition of K+ Efflux & Modulation of Neuronal Firing block->effect

Caption: Potential action on Kv3.1 channels.

Intermediate for Bcl-2 Inhibitors

The related compound, 4-chloro-3-nitrobenzenesulfonamide (the non-N-alkylated analog), is utilized as a key intermediate in the synthesis of small molecule inhibitors targeting the anti-apoptotic Bcl-2 family of proteins.[8] The Bcl-2 proteins are crucial regulators of apoptosis (programmed cell death), and their inhibition is a promising strategy in cancer therapy. This suggests that Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- could also serve as a valuable building block in the development of novel anti-cancer agents.

Logical Relationship in Drug Discovery:

G Role in Bcl-2 Inhibitor Synthesis start Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- step1 Chemical Modification & Scaffold for Synthesis start->step1 product Potential Bcl-2 Family Inhibitors step1->product application Anti-Cancer Drug Development product->application

Caption: Application as a synthesis intermediate.

Safety and Handling

Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- should be handled with care in a laboratory setting. While specific safety data for this compound is limited, general precautions for handling aromatic sulfonamides and nitro compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- (CAS 137-47-3) is a chemical compound with significant potential for research and development in the pharmaceutical industry. While direct biological data is currently scarce, its structural similarity to known Kv3.1 channel blockers and its utility as an intermediate in the synthesis of potential anti-cancer agents make it a compound of high interest. The synthetic protocols outlined in this guide provide a solid foundation for its preparation in a laboratory setting. Further research is warranted to fully elucidate its pharmacological profile and to explore its potential as a lead compound in drug discovery programs.

References

Technical Guide: Physicochemical Properties of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide, tailored for researchers, scientists, and professionals in drug development. This document includes a summary of its physical data, detailed experimental protocols for the synthesis of its precursor, and a visualization of a relevant biological pathway.

Core Physical and Chemical Data

4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide is a sulfonamide derivative with the chemical formula C₈H₉ClN₂O₄S.[1][2] It is recognized by its CAS Number 137-47-3.[1]

Summary of Physical Properties

The following table summarizes the key quantitative physical and chemical properties of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide.

PropertyValueSource
Molecular Weight 264.69 g/mol [1][2]
Melting Point 70 °C[1]
Boiling Point 387.3 °C[1]
Chemical Formula C₈H₉ClN₂O₄S[1][2]
CAS Number 137-47-3[1]
SMILES CN(C)S(=O)(=O)c1ccc(c(c1)--INVALID-LINK--[O-])Cl[2]
InChI InChI=1S/C8H9ClN2O4S/c1-10(2)16(14,15)6-3-4-7(9)8(5-6)11(12)13/h3-5H,1-2H3[3]
InChIKey HBTAOSGHCXUEKI-UHFFFAOYSA-N[3]

Synthesis and Experimental Protocols

Synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride

A common method for the preparation of 4-chloro-3-nitrobenzenesulfonyl chloride is through the chlorosulfonation of 2-chloronitrobenzene.[4]

Materials:

  • 2-chloronitrobenzene

  • Chlorosulfonic acid

  • Aqueous ammonia

  • Methanol

  • Water

  • Toluene

Procedure:

  • Slowly add 450 mL of chlorosulfonic acid to 100 g of 2-chloronitrobenzene.

  • Heat the reaction mixture to 100°C and maintain this temperature for 6 hours.

  • Cool the mixture to ambient temperature and continue stirring for an additional 12 hours.

  • Slowly pour the reaction mass into 800 mL of chilled aqueous ammonia and stir the resulting mixture at -10°C for 3 hours.

  • Warm the reaction mixture to 23°C and stir for 2 hours.

  • Filter the mixture and wash the obtained solid three times with 200 mL of water.

  • Dissolve the solid in 600 mL of methanol at 60°C.

  • Add 200 mL of water to the solution and stir for 1 hour at 60°C. Repeat this step once more.

  • After cooling to room temperature and stirring for 1 hour, filter the reaction mixture.

  • Wash the solid with a 1:1 mixture of methanol and water (100 mL).

  • Dry the solid under a vacuum at 60°C.

  • Crystallization of the residue with toluene yields 4-chloro-3-nitrobenzenesulfonamide (as the primary sulfonamide). To obtain the sulfonyl chloride, the reaction with aqueous ammonia would be omitted and the product isolated directly after the initial reaction workup.

Biological Context and Signaling Pathways

While direct signaling pathway involvement for 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide is not extensively documented, its precursor, 4-chloro-3-nitrobenzenesulfonamide, is a known intermediate in the synthesis of small molecule inhibitors targeting the Bcl-2 family of proteins. These proteins are central regulators of the intrinsic apoptotic pathway.

The following diagram illustrates the simplified intrinsic apoptosis pathway, highlighting the role of the Bcl-2 family.

Bcl2_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_Inhibitor Pharmacological Intervention Bax_Bak Bax/Bak Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Bcl2_BclxL Bcl-2/Bcl-xL Bcl2_BclxL->Bax_Bak Inhibit Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) BH3_only BH3-only proteins (e.g., Bid, Bad) Apoptotic_Stimuli->BH3_only BH3_only->Bcl2_BclxL Inhibit Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Pro-caspase-9 Caspase9->Apoptosome Recruited to Caspase3 Pro-caspase-3 Apoptosome->Caspase3 Activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Inhibitor Small Molecule Inhibitor (Derived from 4-chloro-3-nitrobenzenesulfonamide) Inhibitor->Bcl2_BclxL Inhibits

Caption: Role of Bcl-2 family proteins in the intrinsic apoptosis pathway and the target for inhibition.

Experimental Workflow: Synthesis of Precursor

The logical workflow for the synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride, the key precursor, is depicted below.

Synthesis_Workflow Start Start Materials: 2-chloronitrobenzene Chlorosulfonic acid Reaction Chlorosulfonation Reaction (100°C, 6h) Start->Reaction Cooling Cooling and Stirring (Ambient Temp, 12h) Reaction->Cooling Workup Reaction Workup (Isolation of sulfonyl chloride) Cooling->Workup Purification Purification (e.g., Crystallization) Workup->Purification Final_Product Final Product: 4-chloro-3-nitrobenzenesulfonyl chloride Purification->Final_Product

Caption: Experimental workflow for the synthesis of the precursor, 4-chloro-3-nitrobenzenesulfonyl chloride.

References

An In-depth Technical Guide to 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide. The information is curated for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Molecular Structure and Chemical Properties

4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide is a substituted aromatic sulfonamide. Its structure is characterized by a benzene ring substituted with a chlorine atom, a nitro group, and a dimethylsulfonamide group.

Table 1: Chemical Identifiers and Molecular Properties [1][2][3]

PropertyValue
IUPAC Name 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide
CAS Number 137-47-3
Molecular Formula C₈H₉ClN₂O₄S
Molecular Weight 264.69 g/mol
SMILES CN(C)S(=O)(=O)c1ccc(c(c1)--INVALID-LINK--[O-])Cl
InChI InChI=1S/C8H9ClN2O4S/c1-10(2)16(14,15)6-3-4-7(9)8(5-6)11(12)13/h3-5H,1-2H3
InChIKey HBTAOSGHCXUEKI-UHFFFAOYSA-N

Table 2: Physical and Chemical Properties [1][3][4]

PropertyValue
Melting Point 70-100 °C (range observed in different sources)
Boiling Point 387.3 °C (predicted)
Density 1.480 g/cm³ (predicted)
Appearance Likely a crystalline solid
Solubility Information not readily available

Synthesis

Proposed Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amination A 2-Chloronitrobenzene C 4-Chloro-3-nitrobenzenesulfonyl chloride A->C Reaction B Chlorosulfonic Acid B->C E 4-chloro-N,N-dimethyl- 3-nitrobenzenesulfonamide C->E Reaction D Dimethylamine D->E Experimental_Workflow A Synthesis of Precursor (4-Chloro-3-nitrobenzenesulfonyl chloride) B Synthesis of Target Compound A->B C Purification (Recrystallization or Chromatography) B->C D Structural Characterization C->D E NMR (¹H, ¹³C) D->E F IR Spectroscopy D->F G Mass Spectrometry D->G H Further Biological Assays (if applicable) D->H

References

Technical Guide: Spectral and Synthetic Profile of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics and synthetic route for the chemical intermediate, 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide. This compound serves as a valuable building block in medicinal chemistry and drug discovery, particularly in the development of targeted therapeutics.

Chemical Properties and Structure

4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide is a sulfonamide derivative with the molecular formula C₈H₉ClN₂O₄S.[1][2] Its chemical structure consists of a benzene ring substituted with a chloro group, a nitro group, and a dimethylsulfonamide group.

PropertyValue
CAS Number 137-47-3[1]
Molecular Formula C₈H₉ClN₂O₄S[1][2]
Molecular Weight 264.69 g/mol [1][2]
Melting Point 70 °C[1]
Boiling Point 387.3 °C (Predicted)[1]
IUPAC Name 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide[3]
SMILES CN(C)S(=O)(=O)c1ccc(c(c1)--INVALID-LINK--[O-])Cl[2]
InChIKey HBTAOSGHCXUEKI-UHFFFAOYSA-N[3]

Spectral Data (Predicted and Expected)

Due to the limited availability of published experimental spectra for 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide, the following tables present predicted spectral data based on computational modeling and expected values based on the functional groups present in the molecule.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum in CDCl₃ would likely show signals corresponding to the aromatic protons and the N,N-dimethyl protons.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 8.2d1HAr-H
~ 7.8dd1HAr-H
~ 7.6d1HAr-H
~ 2.8s6H-N(CH₃)₂

Note: Predicted chemical shifts can vary. These values are estimates.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum in CDCl₃ would display signals for the aromatic carbons and the methyl carbons of the dimethylamino group.

Chemical Shift (ppm)Assignment
~ 148Ar-C
~ 140Ar-C
~ 135Ar-C
~ 132Ar-C
~ 128Ar-C
~ 125Ar-C
~ 38-N(CH₃)₂

Note: Predicted chemical shifts can vary. These values are estimates.

Expected Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group
3100-3000Aromatic C-H stretch
1530-1500, 1350-1300Asymmetric and symmetric N-O stretch of NO₂
1370-1330, 1180-1160Asymmetric and symmetric S=O stretch of sulfonamide
800-600C-Cl stretch
Predicted Mass Spectrometry Data

The predicted mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
264/266[M]⁺ molecular ion peak (showing isotopic pattern for Cl)
218/220[M - NO₂]⁺
185[M - N(CH₃)₂ - SO₂]⁺
76[C₆H₄]⁺

Note: Predicted fragmentation patterns are illustrative.

Experimental Protocols

The following are plausible, detailed experimental protocols for the synthesis of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide and its precursor.

Synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride

This protocol is based on the reaction of 2-chloronitrobenzene with chlorosulfonic acid.[4]

Materials:

  • 2-chloronitrobenzene

  • Chlorosulfonic acid

  • Aqueous ammonia

  • Methanol

  • Toluene

  • Ice

Procedure:

  • To a reaction vessel, slowly add 450 mL of chlorosulfonic acid to 100 g of 2-chloronitrobenzene.

  • Heat the reaction mixture to 100°C and maintain this temperature for 6 hours.

  • Cool the mixture to room temperature and continue stirring for an additional 12 hours.

  • Carefully and slowly pour the reaction mass into 800 mL of chilled aqueous ammonia, ensuring the temperature is maintained at -10°C, and stir for 3 hours.

  • Allow the reaction mixture to warm to 23°C and stir for 2 hours.

  • Filter the resulting solid and wash it three times with 200 mL of water.

  • Dissolve the solid in 600 mL of methanol at 60°C.

  • Add 200 mL of water and stir for 1 hour at 60°C. Repeat this water addition and stirring step two more times.

  • Cool the mixture to room temperature, stir for 1 hour, and then filter the solid.

  • Wash the solid with a 1:1 mixture of methanol and water (100 mL).

  • Dry the solid under vacuum at 60°C.

  • Recrystallize the crude product from toluene to yield pure 4-chloro-3-nitrobenzenesulfonyl chloride.

Synthesis of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide

This protocol describes the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with dimethylamine, a common method for the preparation of N,N-dimethylsulfonamides.[5]

Materials:

  • 4-chloro-3-nitrobenzenesulfonyl chloride

  • Dimethylamine (e.g., 2M solution in THF or as a gas)

  • Acetonitrile (or other suitable aprotic solvent)

  • Triethylamine (or another suitable base)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • Dissolve 1 equivalent of 4-chloro-3-nitrobenzenesulfonyl chloride in acetonitrile in a reaction flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 1.2 equivalents of dimethylamine solution, followed by the dropwise addition of 1.2 equivalents of triethylamine.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide.

G cluster_0 Step 1: Synthesis of Sulfonyl Chloride cluster_1 Step 2: Synthesis of Sulfonamide 2-Chloronitrobenzene 2-Chloronitrobenzene Reaction1 Chlorosulfonation 2-Chloronitrobenzene->Reaction1 Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Reaction1 4-Chloro-3-nitrobenzenesulfonyl chloride 4-Chloro-3-nitrobenzenesulfonyl chloride Reaction1->4-Chloro-3-nitrobenzenesulfonyl chloride Reaction2 Amination 4-Chloro-3-nitrobenzenesulfonyl chloride->Reaction2 Dimethylamine Dimethylamine Dimethylamine->Reaction2 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide Reaction2->4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide

Caption: Synthetic workflow for 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide.

Role as a Kinase Inhibitor Building Block

This diagram illustrates the logical relationship of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide as a key intermediate in the synthesis of kinase inhibitors, a significant area of drug development. The sulfonamide moiety is a common feature in many kinase inhibitors.

G Target_Compound 4-chloro-N,N-dimethyl- 3-nitrobenzenesulfonamide Scaffold Versatile Chemical Scaffold Target_Compound->Scaffold Functionalization Further Functionalization (e.g., Suzuki, Buchwald-Hartwig coupling) Scaffold->Functionalization Kinase_Inhibitors Library of Kinase Inhibitors Functionalization->Kinase_Inhibitors Drug_Discovery Drug Discovery & Development Kinase_Inhibitors->Drug_Discovery Therapeutics Potential Therapeutics (e.g., Oncology, Inflammation) Drug_Discovery->Therapeutics

Caption: Role as a building block for kinase inhibitors in drug discovery.

References

A Technical Guide to the Solubility of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide. Due to the limited availability of specific quantitative solubility data for this compound in peer-reviewed literature, this document focuses on qualitative solubility predictions based on the behavior of structurally similar compounds and outlines a detailed experimental protocol for determining precise solubility values.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium defined as the maximum concentration of the solute that can dissolve in the solvent at a given temperature and pressure. This property is crucial in various scientific and industrial applications, including:

  • Drug Development: Solubility significantly impacts a drug's bioavailability and formulation.

  • Chemical Synthesis: Understanding solubility is essential for reaction kinetics, purification, and crystallization processes.

  • Analytical Chemistry: It is a critical parameter for developing analytical methods such as chromatography and spectroscopy.

The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. The molecular structure of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide, featuring a polar sulfonamide group, a nitro group, and a chloro-substituted aromatic ring, suggests a degree of polarity that influences its interaction with different organic solvents.

Predicted Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetoneHighThese solvents can engage in strong dipole-dipole interactions with the polar functional groups (sulfonamide, nitro) of the solute, facilitating dissolution.
Polar Protic Methanol, EthanolModerate to HighThe presence of hydroxyl groups in these solvents allows for hydrogen bonding with the oxygen and nitrogen atoms of the solute, contributing to its solubility.
Nonpolar Hexane, TolueneLowThe nonpolar nature of these solvents results in weak intermolecular forces with the polar solute, leading to poor solvation and low solubility.[1]
Aqueous Solutions WaterLowAlthough the sulfonamide group can form hydrogen bonds with water, the overall hydrophobicity of the benzene ring and the dimethyl groups limit its solubility in water.[1]

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data for 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted and robust technique for this purpose.

Materials and Equipment
  • 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a syringe filter to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the solute concentration in the experimental samples.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL, mol/L, or as a mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

G Workflow for Isothermal Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_reporting Reporting start Start add_solute Add excess solute to solvent in vials start->add_solute cap_vials Securely cap vials add_solute->cap_vials shake Agitate at constant temperature cap_vials->shake settle Allow excess solid to settle shake->settle sample Withdraw and filter supernatant settle->sample dilute Dilute sample sample->dilute analyze Analyze via HPLC or UV-Vis dilute->analyze quantify Quantify using calibration curve analyze->quantify report Report solubility data quantify->report end End report->end

References

Stability and Storage of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the stability and appropriate storage conditions for the chemical compound 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide (CAS No. 137-47-3). Due to the limited availability of in-depth stability studies for this specific molecule, this guide also includes inferred data from closely related compounds to ensure safe handling and storage practices. All information derived from related compounds is clearly noted.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide is essential for its proper handling and storage. Key data is summarized in the table below.

PropertyValueSource
CAS Number 137-47-3[1][2][3][4][5][6]
Molecular Formula C₈H₉ClN₂O₄S[1][2][3][6]
Molecular Weight 264.69 g/mol [1][2][6]
Physical State Solid[1]
Melting Point 70 °C[2]
Boiling Point 387.3 °C (Predicted)[1][2]
Density 1.480 ± 0.06 g/cm³ (Predicted)[1]

Recommended Storage and Handling Conditions

Proper storage is critical to maintain the integrity and purity of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide. The following table outlines the recommended conditions based on available data.

ConditionRecommendationSource
Temperature Room temperature.[1]
Atmosphere Store in a dry, well-ventilated place.[1][7]
Container Keep container tightly sealed.[1][7]
Incompatibilities Avoid strong oxidizing agents and strong bases (inferred from related compounds).[8]

Handling Precautions:

When handling 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide, standard laboratory safety protocols should be observed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area to avoid inhalation of any dust or fumes.[7]

Stability Profile

Detailed kinetic and degradation pathway studies for 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide are not extensively documented in publicly available literature. However, the general stability can be inferred from its chemical structure and information on related chlorinated nitroaromatic compounds.

General Stability:

  • The compound is expected to be stable under the recommended storage conditions (room temperature, dry, sealed container).

  • As a chlorinated nitroaromatic compound, it may be susceptible to degradation under harsh conditions such as high temperatures, extreme pH, and exposure to UV light. The degradation of similar compounds can occur through various mechanisms, including reduction of the nitro group and nucleophilic substitution of the chlorine atom.[9]

Hazardous Decomposition Products:

  • Thermal decomposition of related compounds can lead to the release of hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[8]

Experimental Protocols

Specific, validated stability-indicating analytical methods for 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide are not described in the available literature. However, a general workflow for conducting stability testing of a chemical compound is outlined below. High-Performance Liquid Chromatography (HPLC) is a common and effective technique for such studies.[10][11]

General Stability Testing Workflow:

  • Reference Standard Characterization: Obtain a well-characterized reference standard of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide.

  • Method Development: Develop a stability-indicating analytical method, typically a reverse-phase HPLC method with UV detection, capable of separating the parent compound from potential degradation products.

  • Forced Degradation Studies: Subject the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products and validate the analytical method's ability to resolve them.

  • Long-Term and Accelerated Stability Studies: Store the compound under controlled temperature and humidity conditions (as per ICH guidelines, for example, 25°C/60% RH for long-term and 40°C/75% RH for accelerated) for a defined period.

  • Time-Point Analysis: At specified time points, analyze samples using the validated analytical method to quantify the amount of the parent compound remaining and to detect and quantify any degradation products.

  • Data Evaluation: Analyze the data to determine the shelf-life and recommend appropriate storage conditions.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the handling and stability assessment of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide.

G General Handling Workflow for Chemical Compounds A Receipt of Compound B Visual Inspection A->B C Log Entry & Labeling B->C D Storage in Designated Area (Room Temp, Dry, Sealed) C->D E Dispensing for Use (in ventilated area with PPE) D->E F Securely Reseal Container E->F G Return to Storage F->G

General Handling Workflow

G Conceptual Stability Testing Protocol cluster_0 Method Development cluster_1 Stability Study A Develop HPLC Method B Forced Degradation (Acid, Base, Heat, Light, Oxidation) A->B C Validate Method (Specificity, Linearity, Accuracy, Precision) B->C D Store Samples (Long-term & Accelerated Conditions) C->D E Analyze at Time Points D->E F Quantify Compound & Degradants E->F G Data Analysis & Shelf-Life Determination F->G

Conceptual Stability Testing Protocol

References

The Multifaceted Biological Activities of Nitro-Substituted Benzenesulfonamides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Nitro-substituted benzenesulfonamides represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry. The incorporation of a nitro group onto the benzenesulfonamide scaffold profoundly influences their physicochemical properties and biological activities. This technical guide provides an in-depth overview of the core biological activities of these compounds, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

Anticancer Activity

Nitro-substituted benzenesulfonamides have emerged as promising candidates for anticancer drug development, primarily through their potent and often selective inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[1][2] These enzymes are crucial for tumor survival and proliferation, especially in hypoxic environments, as they regulate pH homeostasis.[3] By inhibiting these enzymes, nitro-substituted benzenesulfonamides can disrupt the tumor microenvironment, leading to apoptosis and reduced tumor growth.[4][5] The nitro group in these molecules can also serve as a bioreductive moiety, enhancing their selectivity for hypoxic tumor cells.[1][2][3]

Quantitative Data: Anticancer Activity of Nitro-Substituted Benzenesulfonamides
CompoundCancer Cell LineActivity MetricValueReference
4g (p-nitro substituted thiazol-4-one-benzenesulfonamide)MDA-MB-231IC505.54 µM[6]
4g (p-nitro substituted thiazol-4-one-benzenesulfonamide)MCF-7IC502.55 µM[6]
12d (benzenesulfonamide with 1,3,5-triazine linker)MDA-MB-468GI%62%[4][5]
2,4-Dinitrobenzenesulfonamide hybridsRAW 264.7% Inhibition55.7–61.4%[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Complete cell culture medium

  • Solubilization buffer (e.g., DMSO, acidified isopropanol)

  • 96-well microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the nitro-substituted benzenesulfonamide compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).[8]

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[8]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the MTT to be metabolized.[8]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

anticancer_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Seed Cells in 96-well Plate cell_culture->seeding compound_prep Prepare Compound Dilutions treatment Add Compound Dilutions compound_prep->treatment seeding->treatment incubation Incubate (24-72h) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan Solubilize Formazan mtt_add->formazan readout Measure Absorbance (570nm) formazan->readout calculation Calculate % Viability & IC50 readout->calculation ca_inhibition_pathway cluster_tumor Hypoxic Tumor Microenvironment cluster_cell Cancer Cell hypoxia Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a ca9_expression Increased CA IX Expression hif1a->ca9_expression ca9 Carbonic Anhydrase IX (CA IX) ca9_expression->ca9 hco3 HCO₃⁻ ca9->hco3 h_plus_in H⁺ (intracellular) ca9->h_plus_in co2 CO₂ co2->ca9 h2o H₂O h2o->ca9 h_plus_out H⁺ (extracellular) h_plus_in->h_plus_out Export ph_in Increased Intracellular pH h_plus_in->ph_in ph_out Decreased Extracellular pH (Acidosis) h_plus_out->ph_out proliferation Tumor Cell Proliferation & Invasion ph_in->proliferation ph_out->proliferation inhibitor Nitro-substituted Benzenesulfonamide inhibitor->ca9 Inhibits mic_workflow prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate prep_compound Prepare Serial Dilutions of Compound in 96-well Plate prep_compound->inoculate controls Include Positive, Negative, and Growth Controls inoculate->controls incubate Incubate Plate (18-24h) controls->incubate read_mic Visually Determine MIC (Lowest Concentration with No Growth) incubate->read_mic

References

The Renaissance of a Sulfa Scaffold: A Technical Guide to the Therapeutic Applications of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide scaffold, a cornerstone of medicinal chemistry, continues to demonstrate remarkable versatility, extending far beyond its initial success as an antimicrobial agent. This technical guide provides an in-depth exploration of the burgeoning therapeutic applications of sulfonamide derivatives. We delve into their roles as potent anticancer, neuroprotective, and enzyme-inhibiting agents, presenting a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and illustrative signaling pathways and workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals, fostering further innovation in the design and application of this privileged chemical motif.

Introduction

Sulfonamides, characterized by the -SO₂NH₂ functional group, were the first class of synthetic antimicrobial agents to be widely used, revolutionizing medicine in the pre-antibiotic era.[1][2] While their use as antibiotics has been challenged by the rise of resistance, the inherent chemical properties of the sulfonamide group—its ability to act as a hydrogen bond donor and acceptor, its tetrahedral geometry, and its capacity to mimic a peptide bond—have propelled its exploration into a multitude of other therapeutic areas.[3] Modern research has unveiled the potential of sulfonamide derivatives in oncology, neurodegenerative diseases, and as specific enzyme inhibitors, underscoring their continued relevance in drug discovery.[4][5] This guide will provide a technical overview of these advancements, with a focus on the data and methodologies crucial for further research and development.

Therapeutic Applications

Anticancer Activity

Sulfonamide derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms of action.[6][7] These include the inhibition of carbonic anhydrases, disruption of microtubule assembly, and cell cycle arrest.[7][8]

A host of structurally novel sulfonamide derivatives have demonstrated substantial antitumor activity both in laboratory studies and in living organisms.[8][9] Their mechanisms of action are diverse and include, but are not limited to, carbonic anhydrase inhibition, causing cell cycle arrest in the G1 phase, disrupting microtubule assembly, and inhibiting angiogenesis.[7][8] Several of these compounds are currently undergoing clinical trials.[9] For instance, chloroquinoxaline, a sulfanilamide derivative, has advanced to Phase II clinical trials for its efficacy against solid tumors in breast, lung, ovarian, and skin cancer.[3]

CompoundCell LineIC50 (µM)Reference
2,5-Dichlorothiophene-3-sulfonamide (8b)HeLa7.2 ± 1.12[10]
2,5-Dichlorothiophene-3-sulfonamide (8b)MDA-MB-2314.62 ± 0.13[10]
2,5-Dichlorothiophene-3-sulfonamide (8b)MCF-77.13 ± 0.13[10]
N-ethyl toluene-4-sulfonamide (8a)HeLa10.91 - 19.22[11]
Compound 6HCT-1163.53[12]
Compound 6HepG-23.33[12]
Compound 6MCF-74.31[12]
Compound 15HCT-1163.3 - 4.3[12]
Compound 3aHCT-1163.53 - 5.58[12]
Indole-sulfonamide 4HepG269.68[13]
Indole-sulfonamide 4A54971.68[13]
Indole-sulfonamide 4MOLT-346.23[13]
Antimicrobial Activity

The classical application of sulfonamides lies in their antimicrobial properties. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[14][15] This inhibition disrupts the production of essential nucleic acids and proteins, leading to a bacteriostatic effect.[14] The development of novel sulfonamide derivatives continues to be a strategy to combat emerging antibiotic resistance.[15]

G prep Prepare serial dilutions of sulfonamide derivative in growth medium inoc Inoculate with standardized bacterial suspension prep->inoc incub Incubate at 35-37°C for 16-20 hours inoc->incub observe Observe for visible bacterial growth incub->observe mic Determine MIC: lowest concentration with no visible growth observe->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of sulfonamide derivatives.

Neurodegenerative Diseases: Alzheimer's Disease

Recent studies have highlighted the potential of sulfonamide derivatives in the treatment of Alzheimer's disease (AD).[16][17] Their neuroprotective effects are attributed to multiple mechanisms, including the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down key neurotransmitters.[16][17] Additionally, some derivatives exhibit antioxidant properties and can reduce the aggregation of amyloid-beta (Aβ) plaques, a hallmark of AD.[16][17][18] Sulfonamide-mediated activation of the NRF2 antioxidant response pathway is also being explored as a therapeutic strategy.[16][17]

G sulfonamide Sulfonamide Derivative ache AChE/BChE Inhibition sulfonamide->ache abeta Aβ Aggregation Inhibition sulfonamide->abeta nrf2 NRF2 Pathway Activation sulfonamide->nrf2 neuro Neuroprotection ache->neuro abeta->neuro nrf2->neuro

Caption: Multi-target therapeutic strategy of sulfonamide derivatives in Alzheimer's disease.

Carbonic Anhydrase Inhibition

Sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[19][20] Inhibition of specific CA isoforms has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer.[19][21] The development of isoform-selective CA inhibitors is an active area of research to minimize side effects.[22]

CompoundIsoformKi (nM)Reference
Compound 3hCA I49.45 ± 9.13[23]
Compound 9hCA II36.77 ± 8.21[23]
Acetazolamide (AZA)hCA I~237[23]
Acetazolamide (AZA)hCA II~187[23]
Various DerivativeshCA I2.62 - 136.54[20]
Various DerivativeshCA II5.74 - 210.58[20]
Aromatic SulfonamideshCA I240 - 2185[24]
Aromatic SulfonamideshCA II19 - 83[24]
Aromatic SulfonamideshCA IX25 - 882[24]
Aromatic SulfonamideshCA XII8.8 - 175[24]

Experimental Protocols

Synthesis of Sulfonamide Derivatives

A common method for the synthesis of sulfonamide derivatives involves the reaction of an appropriate aniline with a substituted benzenesulfonyl chloride in the presence of a base like triethylamine or pyridine.[25][26]

G reactants Aniline Derivative + Benzenesulfonyl Chloride conditions Base (e.g., Pyridine, Triethylamine) Solvent (e.g., DCM, DMF) reactants->conditions product Sulfonamide Derivative conditions->product

Caption: General reaction scheme for the synthesis of sulfonamide derivatives.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[27]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and culture in an appropriate medium.[27]

  • Compound Treatment: After cell attachment, treat the cells with various concentrations of the sulfonamide derivatives and incubate for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[27]

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[27]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[27] The absorbance is proportional to the number of viable cells.

Antimicrobial Susceptibility Testing

This method involves incorporating the antimicrobial agent into an agar medium on which microorganisms are inoculated.[27]

Protocol:

  • Media Preparation: Prepare a series of Mueller-Hinton Agar plates containing two-fold dilutions of the sulfonamide derivative. Include a control plate with no compound.[27]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 10⁴ CFU per spot.[27]

  • Inoculation: Spot-inoculate the prepared bacterial suspension onto the surface of the agar plates.[27]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[27]

  • Result Interpretation: The MIC is the lowest concentration of the sulfonamide that inhibits visible bacterial growth.[27]

Protocol:

  • Preparation: Prepare serial two-fold dilutions of the sulfonamide derivative in a 96-well microtiter plate with cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[27]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the sulfonamide that completely inhibits visible growth of the organism as detected by the unaided eye.

Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibitory activity of compounds against CA is a stopped-flow CO₂ hydrase assay.[22][28] An alternative spectrophotometric method measures the CA-catalyzed hydrolysis of p-nitrophenyl acetate.[29]

Protocol (Spectrophotometric Method):

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture consisting of 50 mM Tris-sulfate buffer (pH 7.6, containing 0.1 mM ZnCl₂), the test compound dissolved in DMSO, and a solution of bovine carbonic anhydrase.[29]

  • Preincubation: Mix the contents and preincubate at 25°C for 10 minutes.[29]

  • Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl acetate.

  • Absorbance Measurement: Monitor the formation of the product, p-nitrophenol, by measuring the increase in absorbance at a specific wavelength over time using a spectrophotometer.

  • Data Analysis: The inhibition constants (Ki) can be calculated by non-linear least-squares methods using the Cheng-Prusoff equation.[22]

Conclusion and Future Perspectives

The sulfonamide scaffold has proven to be a remarkably enduring and versatile platform in medicinal chemistry. The diverse therapeutic applications highlighted in this guide, from oncology to neurodegeneration, underscore the vast potential that remains to be unlocked. Future research should focus on the rational design of novel sulfonamide derivatives with enhanced potency and selectivity for their respective targets. The exploration of hybrid molecules, combining the sulfonamide moiety with other pharmacophores, presents a promising avenue for developing multi-target agents for complex diseases.[15] Furthermore, a deeper understanding of the structure-activity relationships and the application of computational modeling will be instrumental in accelerating the discovery and development of the next generation of sulfonamide-based therapeutics.

References

The Role of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide is a synthetic organic compound with the chemical formula C₈H₉ClN₂O₄S.[1][2] While not an active pharmaceutical ingredient itself, it serves as a crucial intermediate and a versatile building block in the synthesis of a variety of biologically active molecules.[3] Its chemical structure, featuring a sulfonamide group, a nitro group, and a chloro substituent, provides multiple reactive sites for chemical modification, making it a valuable scaffold in drug discovery.[3][4] This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and its role in the development of novel therapeutics, with a focus on its application in the synthesis of enzyme inhibitors and the potential for its derivatives as ion channel modulators.

Physicochemical Properties

A summary of the key physicochemical properties of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide is presented in Table 1.

PropertyValueReference
CAS Number 137-47-3[5]
Molecular Formula C₈H₉ClN₂O₄S[1][6]
Molecular Weight 264.69 g/mol [1][5][6]
Melting Point 70 °C[5]
Boiling Point 387.3 °C[5]
Density 1.480±0.06 g/cm³ (Predicted)[3]
Solubility Low solubility in water and nonpolar solvents; soluble in polar organic solvents like DMSO and methanol.[4]

Synthesis

The synthesis of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide is typically achieved in a two-step process, starting from ortho-chloronitrobenzene. The first step involves the chlorosulfonation of ortho-chloronitrobenzene to produce the key intermediate, 4-chloro-3-nitrobenzene sulfonyl chloride.[7][8] This is followed by the amination of the sulfonyl chloride with dimethylamine to yield the final product.

Experimental Protocol: Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride

This protocol is adapted from the work of Dong et al. (2012) and a patented method.[7][8]

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a stirrer and a reflux condenser.

  • Reagents: Add chlorosulfonic acid to the flask. The molar ratio of chlorosulfonic acid to o-chloro-nitrobenzene should be approximately 4:1.[7]

  • Reaction Initiation: Slowly add o-chloro-nitrobenzene to the chlorosulfonic acid while stirring.

  • Heating: Heat the reaction mixture to 120°C and maintain this temperature for 4 hours.[7] Alternatively, a stepwise heating process can be employed: 100°C for 1 hour, 110°C for 1 hour, 120°C for 1 hour, and finally 130°C for 3 hours.[8]

  • Work-up: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice. The product will precipitate as a solid.

  • Purification: Filter the crude product and wash it with cold water. Recrystallization from a non-polar or low-polar solvent such as petroleum ether can be performed to obtain a product with high purity (yields of up to 81.5% and purity of 99.96% have been reported).[7]

Proposed Protocol: Synthesis of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide

This is a general proposed method based on the reaction of sulfonyl chlorides with amines.

  • Dissolution: Dissolve the synthesized 4-chloro-3-nitrobenzene sulfonyl chloride in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Amination: Cool the solution in an ice bath and add an excess of dimethylamine (as a solution in a suitable solvent or as a gas) dropwise while stirring. A base, such as triethylamine or pyridine, can be added to scavenge the HCl byproduct.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the reaction mixture with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination ortho-chloronitrobenzene ortho-chloronitrobenzene Reaction1 Heat (120°C, 4h) ortho-chloronitrobenzene->Reaction1 chlorosulfonic acid chlorosulfonic acid chlorosulfonic acid->Reaction1 4-chloro-3-nitrobenzene sulfonyl chloride 4-chloro-3-nitrobenzene sulfonyl chloride Reaction1->4-chloro-3-nitrobenzene sulfonyl chloride sulfonyl_chloride 4-chloro-3-nitrobenzene sulfonyl chloride Reaction2 Aprotic Solvent, Base sulfonyl_chloride->Reaction2 dimethylamine dimethylamine dimethylamine->Reaction2 final_product 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide Reaction2->final_product

Synthetic pathway for 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide.

Role in Medicinal Chemistry

A Scaffold for Enzyme Inhibitors

4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide and its precursor are key intermediates in the synthesis of various enzyme inhibitors. The sulfonamide moiety is a well-known pharmacophore that can mimic the transition state of enzymatic reactions, particularly in metalloenzymes.

  • Carbonic Anhydrase Inhibitors: This compound serves as a building block in the preparation of selective carbonic anhydrase inhibitors.[3] These inhibitors are used in the treatment of glaucoma, altitude sickness, and certain neurological disorders.

  • Bcl-2 Family Protein Inhibitors: A related compound, 4-chloro-3-nitrobenzenesulfonamide, is a key intermediate in the synthesis of small molecule inhibitors targeting the anti-apoptotic Bcl-2 family of proteins.[9] These inhibitors are of significant interest in cancer therapy as they can induce programmed cell death in cancer cells.

Derivatives as Ion Channel Modulators

While 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide itself has not been reported to have direct biological activity, studies on its derivatives have revealed their potential as ion channel modulators. A notable example is the study of 4-chloro-3-nitro-N-butylbenzenesulfonamide (SMD2) , a close analog, on K V 3.1 potassium channels.[10]

K V 3.1 channels are voltage-gated potassium channels that play a crucial role in the repolarization of the action potential in fast-spiking neurons. Modulators of these channels have therapeutic potential in neurological disorders such as epilepsy, schizophrenia, and ataxia.

The study by de Almeida et al. (2017) demonstrated that SMD2 blocks K V 3.1 channels in a reversible and use-dependent manner.[10] Key quantitative data from this study are summarized in Table 2.

ParameterValue
Target K V 3.1 Potassium Channel
Compound 4-chloro-3-nitro-N-butylbenzenesulfonamide (SMD2)
IC₅₀ ~10 µM
Hill Coefficient ~2
Mechanism Open-channel blocker

Data from de Almeida et al. (2017)[10]

The following is a summary of the experimental protocol used to characterize the effects of SMD2 on K V 3.1 channels.[10]

  • Cell Culture: L-929 cells stably expressing K V 3.1 channels were used.

  • Electrophysiological Recording: The whole-cell patch-clamp technique was employed to record potassium currents.

  • Solutions: The external solution contained (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH 7.4). The internal (pipette) solution contained (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, and 10 HEPES (pH 7.3).

  • Drug Application: SMD2 was dissolved in a suitable solvent and diluted in the external solution to the desired concentration. The solution was applied to the cells via a perfusion system.

  • Data Acquisition and Analysis: Currents were recorded using an patch-clamp amplifier and appropriate software. The effects of SMD2 on various channel parameters, such as current amplitude, activation and deactivation kinetics, and voltage-dependence of activation and inactivation, were analyzed. The IC₅₀ was determined by fitting the concentration-response data to the Hill equation.

G KV3.1_channel KV3.1 Channel Closed Open Inactivated KV3.1_channel:c->KV3.1_channel:o Depolarization KV3.1_channel:o->KV3.1_channel:c Repolarization KV3.1_channel:o->KV3.1_channel:i_act Sustained Depolarization KV3.1_channel:i_act->KV3.1_channel:c Repolarization Blocked Blocked State KV3.1_channel:o->Blocked Binding SMD2 SMD2 (4-chloro-3-nitro-N-butylbenzenesulfonamide) SMD2->Blocked Blocked->KV3.1_channel:o Unbinding

Mechanism of action of SMD2 as an open-channel blocker of KV3.1.

Conclusion and Future Perspectives

4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide is a valuable and versatile chemical intermediate in medicinal chemistry. Its primary role is as a starting material for the synthesis of more complex molecules, including enzyme inhibitors with potential applications in oncology and other therapeutic areas. Furthermore, the demonstrated biological activity of its close derivatives, such as the K V 3.1 channel blocker SMD2, highlights the potential of the 4-chloro-3-nitrobenzenesulfonamide scaffold for the development of novel therapeutics. Future research efforts could focus on the synthesis and screening of libraries of derivatives of this compound against a wide range of biological targets to unlock its full potential in drug discovery.

References

The Dawn of a New Era in Medicine: The Discovery and History of Benzenesulfonamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of benzenesulfonamide compounds marked a pivotal moment in the history of medicine, heralding the dawn of the age of chemotherapy and offering the first effective systemic treatments for bacterial infections. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of these groundbreaking compounds, with a focus on the key experiments, quantitative data, and scientific breakthroughs that paved the way for modern antibiotic therapy.

The Serendipitous Discovery of Prontosil

The story of benzenesulfonamides begins in the early 1930s at the laboratories of IG Farben in Germany. A team of researchers, led by the physician and bacteriologist Gerhard Domagk, was systematically screening synthetic dyes for potential antibacterial properties. This research was built on the principle of selective toxicity, a concept championed by Paul Ehrlich, which posited that chemical compounds could be developed to target and kill infectious agents without harming the host.

In 1932, a red azo dye synthesized by chemists Josef Klarer and Fritz Mietzsch, initially designated as K-730 and later named Prontosil rubrum, exhibited remarkable antibacterial activity in vivo. Domagk's meticulous experiments demonstrated that mice infected with lethal doses of Streptococcus pyogenes could be completely cured by the administration of Prontosil. This was a landmark achievement, as there were no effective treatments for systemic bacterial infections at the time.

Key Experiments by Gerhard Domagk

Domagk's seminal work, published in the Deutsche Medizinische Wochenschrift in 1935, detailed his in vivo experiments that established the efficacy of Prontosil. While the original publication lacks the detailed experimental protocols and extensive quantitative data common in modern scientific literature, subsequent reports and historical accounts have provided insights into his methodology.

Experimental Protocol: In Vivo Efficacy of Prontosil in Mice

A generalized protocol based on Domagk's experiments is as follows:

  • Infection: A virulent strain of Streptococcus pyogenes was cultured and a lethal dose was determined for mice. A group of mice was then infected with a dose significantly higher than the lethal dose to ensure a high mortality rate in the control group.

  • Treatment: A solution of Prontosil was administered orally or via injection to the test group of infected mice. The dosage and timing of administration were critical variables.

  • Observation: The mice in both the treated and untreated (control) groups were observed over a period of several days. Key metrics recorded were survival rates and general health of the animals.

  • Confirmation: To confirm the clearance of the infection, bacteriological examinations of the blood and tissues of the surviving mice were performed.

Quantitative Data from Domagk's Early Experiments

While precise dosage data from the very first experiments is scarce in readily available literature, historical accounts consistently report a stark contrast in outcomes between the treated and control groups.

Group Number of Mice Treatment Outcome Reference
Test Group12ProntosilAll survived
Control Group14NoneAll died within 4 days

Table 1: Summary of Gerhard Domagk's initial experiment on the efficacy of Prontosil against streptococcal infection in mice.

Unraveling the Mystery: Prontosil as a Prodrug

A puzzling aspect of Prontosil was its lack of antibacterial activity in vitro; it was only effective within a living organism. This observation led a team of researchers at the Pasteur Institute in Paris, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti, to investigate the metabolism of Prontosil.

In 1935, they made a groundbreaking discovery: Prontosil was a prodrug. They demonstrated that in the body, the azo bond of the Prontosil molecule was cleaved by enzymes, releasing a simpler, colorless compound: para-aminobenzenesulfonamide, which was already known as sulfanilamide. Crucially, they showed that sulfanilamide was the true active antibacterial agent.

Experimental Protocol: In Vivo Conversion of Prontosil to Sulfanilamide

The following is a generalized protocol outlining the key steps taken by the Tréfouël team to demonstrate the metabolic activation of Prontosil:

  • Administration of Prontosil: Laboratory animals (e.g., rabbits or dogs) were administered a known dose of Prontosil.

  • Sample Collection: Urine and blood samples were collected from the animals at various time points after administration.

  • Extraction of Metabolites: Chemical extraction techniques were used to isolate metabolites from the collected biological samples.

  • Chemical Analysis: The extracted compounds were analyzed and compared to a known standard of sulfanilamide. This likely involved techniques such as colorimetric assays and melting point determination.

  • In Vitro Antibacterial Testing: The isolated metabolite (sulfanilamide) was then tested for its antibacterial activity against Streptococcus in vitro, confirming its efficacy outside of a living organism.

Mechanism of Action: Targeting the Folate Synthesis Pathway

The discovery of sulfanilamide as the active agent spurred intense research into its mechanism of action. In 1940, British bacteriologist D. D. Woods made a pivotal discovery: the antibacterial action of sulfanilamide was competitively inhibited by para-aminobenzoic acid (PABA). This led to the understanding that sulfonamides act as antimetabolites.

Sulfonamides are structural analogs of PABA, a crucial substrate for the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme catalyzes an essential step in the bacterial synthesis of folic acid (vitamin B9), a vital cofactor for the synthesis of nucleic acids and certain amino acids. By competitively inhibiting DHPS, sulfonamides block the folate synthesis pathway, leading to a bacteriostatic effect – they inhibit the growth and replication of bacteria rather than directly killing them. Humans are unaffected by this mechanism as they obtain folic acid from their diet and lack the DHPS enzyme.

Bacterial Folate Synthesis Pathway GTP GTP DHNTP Dihydroneopterin triphosphate GTP->DHNTP GTP cyclohydrolase I DHN Dihydroneopterin DHNTP->DHN Dihydroneopterin triphosphate hydrolase HMDHP 6-Hydroxymethyl-7,8- dihydropterin DHN->HMDHP Dihydroneopterin aldolase HMDHP_PP 6-Hydroxymethyl-7,8- dihydropterin pyrophosphate HMDHP->HMDHP_PP Dihydropterin pyrophosphokinase DHP 7,8-Dihydropteroate HMDHP_PP->DHP Dihydropteroate synthase (DHPS) DHF Dihydrofolate (DHF) DHP->DHF Dihydrofolate synthase THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate reductase (DHFR) PABA p-Aminobenzoic acid (PABA) PABA->DHP Sulfonamides Benzenesulfonamides Sulfonamides->DHP Competitive inhibition

Bacterial Folate Synthesis Pathway and the inhibitory action of benzenesulfonamides.

Experimental Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay

The following is a generalized spectrophotometric assay to determine the inhibitory activity of sulfonamides against DHPS:

  • Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., Tris-HCl) containing the substrates 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (HMDHP-PP) and p-aminobenzoic acid (PABA), as well as the enzyme dihydropteroate synthase (DHPS).

  • Inhibitor Addition: The sulfonamide compound to be tested is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • Initiation of Reaction: The reaction is initiated by the addition of one of the substrates or the enzyme.

  • Spectrophotometric Monitoring: The enzymatic reaction is monitored by measuring the change in absorbance at a specific wavelength over time. This can be a direct measurement of the product, dihydropteroate, or a coupled assay where a subsequent enzymatic reaction involving the product leads to a change in absorbance.

  • Data Analysis: The initial reaction rates are calculated from the absorbance data. The percentage of inhibition for each sulfonamide concentration is determined relative to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is then calculated.

Structure-Activity Relationship (SAR) of Antibacterial Sulfonamides

The discovery of sulfanilamide's antibacterial properties opened the door to the synthesis and evaluation of thousands of its derivatives. This extensive research led to the establishment of key structure-activity relationships (SAR) for the antibacterial activity of sulfonamides.

Key SAR Findings:

  • The para-Amino Group: The primary aromatic amine at the N4 position is essential for activity. It should be unsubstituted, as any modification leads to a loss of antibacterial action. This is because this group mimics the amino group of PABA.

  • The Benzene Ring: The benzene ring is a crucial part of the scaffold. Substitution on the ring generally decreases or abolishes activity.

  • The Sulfonamide Group: The sulfonamide moiety (-SO2NH-) is critical. The nitrogen atom (N1) of the sulfonamide can be substituted, and these substitutions have a profound effect on the potency, pharmacokinetic properties, and solubility of the compounds. Substitution with heterocyclic rings often enhances antibacterial activity.

Quantitative Structure-Activity Relationship Data

The following table presents the Minimum Inhibitory Concentrations (MIC) of selected sulfonamide derivatives against Escherichia coli, illustrating the impact of N1-substitutions on antibacterial potency.

Compound R Group (at N1) MIC against E. coli (µg/mL)
Sulfanilamide-H100
Sulfathiazole2-thiazolyl2.5
Sulfadiazine2-pyrimidinyl5
Sulfamethoxazole5-methyl-3-isoxazolyl10

Table 2: In vitro antibacterial activity of N1-substituted sulfanilamide derivatives against Escherichia coli.

Historical Timeline of Key Discoveries

The development of benzenesulfonamide compounds was a rapid and transformative period in medical history. The following timeline highlights the key milestones:

Year Discovery Key Scientists
1908 Paul Ehrlich proposes the concept of chemotherapy.Paul Ehrlich
1932 Prontosil is synthesized.Josef Klarer and Fritz Mietzsch
1932 Antibacterial activity of Prontosil in mice is discovered.Gerhard Domagk
1935 Domagk publishes his findings on Prontosil.Gerhard Domagk
1935 Prontosil is shown to be a prodrug for sulfanilamide.Jacques and Thérèse Tréfouël, Daniel Bovet, Federico Nitti
1936 The clinical efficacy of Prontosil in treating puerperal fever is confirmed.Leonard Colebrook
1938 Sulfapyridine, the first sulfonamide with a heterocyclic substituent, is discovered.
1939 Gerhard Domagk is awarded the Nobel Prize in Physiology or Medicine.
1940 The mechanism of action of sulfonamides is elucidated.D. D. Woods
1942 Development of succinylsulfathiazole, a poorly absorbed sulfonamide for gastrointestinal infections.

Experimental Workflow and Logical Relationships

The discovery and development of benzenesulfonamide compounds followed a logical progression of scientific inquiry, from initial screening to the elucidation of the mechanism of action.

Sulfonamide_Discovery_Workflow A Systematic Screening of Synthetic Dyes B In Vivo Testing (Infected Mice) A->B D In Vitro Testing (No Activity) A->D C Discovery of Prontosil's Antibacterial Activity B->C E Investigation of In Vivo Metabolism C->E D->E F Identification of Sulfanilamide as the Active Metabolite E->F G In Vitro Confirmation of Sulfanilamide's Activity F->G H Mechanism of Action Studies (PABA Antagonism) F->H J Structure-Activity Relationship Studies F->J I Inhibition of Dihydropteroate Synthase (DHPS) H->I K Development of New Sulfonamide Derivatives J->K

An In-depth Technical Guide to 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide, a versatile chemical intermediate with significant potential in pharmaceutical research and development. This document details its chemical properties, synthesis, and known biological activities, with a focus on its role as a precursor for enzyme inhibitors and other therapeutic agents.

Chemical and Physical Properties

4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide is a sulfonamide derivative with the molecular formula C₈H₉ClN₂O₄S and a molecular weight of 264.69 g/mol .[1][2][3][4][5][6] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₈H₉ClN₂O₄S[1][2][3][4][5]
Molecular Weight 264.69 g/mol [1][2][3][4][5]
CAS Number 137-47-3[1][5]
Appearance Crystalline powder[No specific citation found]
Melting Point ~70 °C[5]
Boiling Point ~387.3 °C[5]
IUPAC Name 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide[1][4]

Synthesis of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide

Experimental Protocol

Step 1: Synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride

This procedure is adapted from methodologies describing the chlorosulfonation of o-chloronitrobenzene.

  • Materials:

    • o-chloronitrobenzene

    • Chlorosulfonic acid

    • Ice

    • Water

    • Sodium bicarbonate (optional, for neutralization)

  • Procedure:

    • In a fume hood, cautiously add o-chloronitrobenzene to an excess of chlorosulfonic acid (a molar ratio of approximately 1:4 to 1:5) in a reaction vessel equipped with a stirrer and a gas outlet to vent hydrogen chloride.

    • Gradually heat the reaction mixture to approximately 100-120°C. The reaction is typically exothermic and will evolve hydrogen chloride gas.

    • Maintain the temperature for several hours (e.g., 4 hours) to ensure the completion of the reaction.

    • After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.

    • The precipitated solid, 4-chloro-3-nitrobenzenesulfonyl chloride, is collected by filtration.

    • The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent like petroleum ether.

Step 2: Synthesis of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide

This procedure is a general method for the synthesis of N,N-dimethylsulfonamides from sulfonyl chlorides.

  • Materials:

    • 4-chloro-3-nitrobenzenesulfonyl chloride (from Step 1)

    • Dimethylamine (gas or aqueous solution)

    • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

    • A base (e.g., triethylamine, pyridine, if using dimethylamine hydrochloride)

  • Procedure:

    • Dissolve the 4-chloro-3-nitrobenzenesulfonyl chloride in a suitable anhydrous solvent in a reaction vessel under an inert atmosphere.

    • Cool the solution in an ice bath.

    • Slowly bubble dimethylamine gas through the solution or add an aqueous solution of dimethylamine dropwise with stirring. Alternatively, if using dimethylamine hydrochloride, add it to the solution followed by the dropwise addition of a base like triethylamine.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Upon completion, the reaction mixture is washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide.

    • The product can be further purified by column chromatography or recrystallization.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride cluster_step2 Step 2: Synthesis of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide o_chloronitrobenzene o-chloronitrobenzene reaction1 Chlorosulfonation o_chloronitrobenzene->reaction1 chlorosulfonic_acid Chlorosulfonic acid chlorosulfonic_acid->reaction1 sulfonyl_chloride 4-chloro-3-nitrobenzenesulfonyl chloride reaction1->sulfonyl_chloride sulfonyl_chloride->sulfonyl_chloride_ref dimethylamine Dimethylamine reaction2 Sulfonamide Formation dimethylamine->reaction2 final_product 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide reaction2->final_product

Caption: Proposed two-step synthesis of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide.

Biological Activities and Potential Applications

While 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide is primarily utilized as a chemical intermediate, its structural motifs are present in molecules with significant biological activities. The core structure is a versatile scaffold for the development of various therapeutic agents.

Carbonic Anhydrase Inhibition

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[1] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, ion transport, and fluid secretion. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[7][8][9][10]

Although there is no direct quantitative data for the inhibition of carbonic anhydrases by 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide, structurally related 4-chloro-3-sulfamoyl-benzenecarboxamides have been shown to be potent inhibitors of several human CA isoforms, with some derivatives exhibiting inhibitory constants (Ki) in the low nanomolar range.[11]

Carbonic_Anhydrase_Inhibition CA Carbonic Anhydrase (CA) H2CO3 H₂CO₃ CA->H2CO3 Catalysis CO2_H2O CO₂ + H₂O CO2_H2O->CA Substrates HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Dissociation Sulfonamide Sulfonamide Inhibitor (e.g., 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide derivative) Sulfonamide->CA Inhibition

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Bcl-2 Family Protein Inhibition and Apoptosis

The Bcl-2 (B-cell lymphoma 2) family of proteins are key regulators of the intrinsic pathway of apoptosis (programmed cell death).[2][12][13][14][15] Anti-apoptotic members of this family, such as Bcl-2 itself, prevent apoptosis by sequestering pro-apoptotic proteins. Overexpression of anti-apoptotic Bcl-2 proteins is a hallmark of many cancers, contributing to tumor survival and resistance to therapy. Small molecule inhibitors that disrupt the interaction between anti- and pro-apoptotic Bcl-2 family members can restore the apoptotic pathway in cancer cells.

4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide serves as a building block for the synthesis of compounds targeting the Bcl-2 family. For instance, a novel small molecule Bcl-2 inhibitor, 4-(3-methoxy-phenylsulfannyl)-7-nitro-benzofurazan-3-oxide (MNB), was found to compete with the Bak BH3 peptide for binding to Bcl-2 with an IC₅₀ of 0.70 µM.[16] This highlights the potential of developing potent anti-cancer agents from scaffolds related to the title compound.

Bcl2_Apoptosis_Pathway Apoptotic_Stimuli Apoptotic Stimuli BH3_only BH3-only proteins (e.g., Bim, Puma) Apoptotic_Stimuli->BH3_only Bcl2 Anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Bcl-xL) BH3_only->Bcl2 inhibit Bax_Bak Pro-apoptotic proteins (e.g., Bax, Bak) Bcl2->Bax_Bak inhibit Mitochondrion Mitochondrion Bax_Bak->Mitochondrion activate Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Inhibitor Bcl-2 Inhibitor (derived from 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide) Inhibitor->Bcl2 inhibit

References

Methodological & Application

Synthesis of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide from 2-chloronitrobenzene: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide, a valuable intermediate in medicinal chemistry and drug development, starting from 2-chloronitrobenzene. The synthesis involves a two-step reaction sequence: the chlorosulfonation of 2-chloronitrobenzene to yield 4-chloro-3-nitrobenzenesulfonyl chloride, followed by the amination of the sulfonyl chloride intermediate with dimethylamine.

This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthesis workflow to ensure clarity and reproducibility in a laboratory setting.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide.

StepReactionReactantsMolar Ratio (Starting Material:Reagent)Temperature (°C)Time (h)Yield (%)Purity (%)Melting Point (°C)
1Chlorosulfonation2-Chloronitrobenzene, Chlorosulfonic Acid1 : 4120481.599.9659-61
2Amination4-Chloro-3-nitrobenzenesulfonyl chloride, Dimethylamine1 : 2.2 (in aqueous solution)0-102Not specified>98 (typical)70

Experimental Protocols

Step 1: Synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride

This procedure details the chlorosulfonation of 2-chloronitrobenzene.

Materials:

  • 2-Chloronitrobenzene

  • Chlorosulfonic acid

  • Ice

  • Water

  • Petroleum ether (for recrystallization)

  • Round-bottom flask with a reflux condenser and gas outlet

  • Heating mantle

  • Stirrer

  • Buchner funnel and flask

Procedure:

  • In a fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

  • Carefully charge the flask with chlorosulfonic acid (4 molar equivalents relative to 2-chloronitrobenzene).

  • While stirring, slowly add 2-chloronitrobenzene (1 molar equivalent) to the chlorosulfonic acid. The addition is exothermic and should be controlled to maintain a manageable reaction rate.

  • After the addition is complete, heat the reaction mixture to 120°C and maintain this temperature for 4 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After 4 hours, cool the reaction mixture to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Slowly and carefully pour the reaction mixture onto the ice-water mixture with vigorous stirring. This step is highly exothermic and will generate HCl gas; ensure adequate ventilation.

  • The product, 4-chloro-3-nitrobenzenesulfonyl chloride, will precipitate as a solid.

  • Collect the solid product by vacuum filtration using a Buchner funnel and wash it thoroughly with cold water until the filtrate is neutral.

  • For further purification, the crude product can be recrystallized from petroleum ether to yield a product with high purity.[1]

  • Dry the purified 4-chloro-3-nitrobenzenesulfonyl chloride in a vacuum desiccator. The expected yield is approximately 81.5% with a purity of 99.96%.[1]

Step 2: Synthesis of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide

This procedure describes the amination of 4-chloro-3-nitrobenzenesulfonyl chloride with dimethylamine. This protocol is adapted from a similar reaction with aqueous ammonia.[2]

Materials:

  • 4-chloro-3-nitrobenzenesulfonyl chloride

  • Aqueous dimethylamine solution (e.g., 40%)

  • Ice

  • Water

  • Round-bottom flask

  • Stirrer

  • Buchner funnel and flask

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (1 molar equivalent) in a suitable solvent like tetrahydrofuran (THF) or acetone.

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add an excess of aqueous dimethylamine solution (approximately 2.2 molar equivalents) to the cooled solution of the sulfonyl chloride with vigorous stirring. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, continue stirring the reaction mixture at a low temperature (0-10°C) for 2 hours.

  • Upon completion of the reaction (monitored by TLC), slowly add cold water to the reaction mixture to precipitate the product.

  • Collect the solid product, 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide, by vacuum filtration.

  • Wash the collected solid with cold water to remove any unreacted dimethylamine and salts.

  • Dry the final product under vacuum. The melting point of the product is approximately 70°C.[3]

Visualizing the Synthesis Workflow

The following diagram illustrates the two-step synthesis process from the starting material to the final product.

SynthesisWorkflow Start 2-Chloronitrobenzene Intermediate 4-Chloro-3-nitrobenzenesulfonyl chloride Start->Intermediate  Chlorosulfonic Acid (HSO3Cl)  120°C, 4h   FinalProduct 4-Chloro-N,N-dimethyl-3-nitrobenzenesulfonamide Intermediate->FinalProduct  Dimethylamine ((CH3)2NH)  0-10°C, 2h  

Caption: Synthetic pathway of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide.

References

Application Notes and Protocols for the Chlorosulfonation of N,N-Dimethylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorosulfonation is a crucial reaction in organic synthesis, enabling the introduction of a chlorosulfonyl group (-SO₂Cl) onto an aromatic ring. This functional group serves as a versatile intermediate for the synthesis of a wide array of compounds, including sulfonamides, sulfonate esters, and sulfonic acids. N,N-dimethylaniline and its derivatives are important precursors in the pharmaceutical and dye industries. Their chlorosulfonation provides access to key building blocks for drug discovery and development. This document provides a detailed protocol for the chlorosulfonation of N,N-dimethylaniline derivatives, based on established procedures for similar aromatic amines.

Reaction Principle

The chlorosulfonation of N,N-dimethylaniline is an electrophilic aromatic substitution reaction. The strong electron-donating dimethylamino group activates the aromatic ring, primarily directing the incoming chlorosulfonyl group to the para position. Chlorosulfonic acid serves as both the sulfonating agent and the solvent. The reaction is typically exothermic and requires careful temperature control. The addition of a chlorinating agent, such as thionyl chloride, can improve the yield and reproducibility of the reaction by converting any sulfonic acid intermediate to the desired sulfonyl chloride.

Experimental Protocols

Materials and Equipment:

  • N,N-dimethylaniline or its derivative

  • Chlorosulfonic acid (freshly distilled is recommended)

  • Thionyl chloride (optional)

  • Ice

  • Water (deionized)

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane or other suitable organic solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask (three-necked)

  • Dropping funnel

  • Mechanical stirrer

  • Thermometer

  • Ice bath

  • Heating mantle

  • Gas trap (for HCl and SO₂ fumes)

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Chlorosulfonic acid is highly corrosive and reacts violently with water. Thionyl chloride is also corrosive and toxic. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Reaction Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. Attach a gas trap to the top of the condenser to neutralize the evolving HCl and SO₂ gases.

  • Charging the Reactor: In the fume hood, carefully charge the round-bottom flask with chlorosulfonic acid (typically a 5 to 10-fold molar excess relative to the N,N-dimethylaniline derivative).

  • Cooling: Cool the chlorosulfonic acid to 0-5 °C using an ice bath.

  • Addition of N,N-Dimethylaniline Derivative: Slowly add the N,N-dimethylaniline derivative dropwise from the dropping funnel to the stirred chlorosulfonic acid. Maintain the reaction temperature between 5-10 °C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature. The optimal temperature and time will vary depending on the specific derivative. Based on similar reactions with other anilines, a temperature range of 25-60 °C for 1-4 hours is a reasonable starting point.[1] For some aniline derivatives, heating to higher temperatures (e.g., 95-130 °C) may be necessary to drive the reaction to completion.[2]

  • Optional Addition of Thionyl Chloride: For improved yields, after the initial reaction period, cool the mixture to room temperature and slowly add thionyl chloride (approximately 2-4 molar equivalents). Then, gently heat the mixture (e.g., to 70-80 °C) for 1-2 hours.[2]

  • Work-up:

    • Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme caution in a fume hood.

    • The solid sulfonyl chloride product will precipitate out of the aqueous solution.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water until the filtrate is neutral to pH paper.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexanes.

    • Alternatively, the crude product can be dissolved in an organic solvent like dichloromethane, washed with a saturated sodium bicarbonate solution to remove any remaining acid, then with water, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the purified sulfonyl chloride.

Data Presentation

The following table summarizes typical reaction conditions and yields for the chlorosulfonation of aniline derivatives, which can be used as a reference for optimizing the reaction for N,N-dimethylaniline derivatives.

SubstrateMolar Ratio (Substrate:Chlorosulfonic Acid)Temperature (°C)Time (h)Yield (%)Reference
m-Chloroaniline1 : 11125-1302.5~90 (with thionyl chloride)[2]
Acetanilide1 : 560277-81

Mandatory Visualizations

Experimental Workflow

Chlorosulfonation_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge Chlorosulfonic Acid B Cool to 0-5 °C A->B C Slowly Add N,N-Dimethylaniline Derivative B->C D Stir at Controlled Temperature C->D E (Optional) Add Thionyl Chloride & Heat D->E F Pour onto Crushed Ice E->F G Filter Precipitate F->G H Wash with Cold Water G->H I Recrystallization or Liquid-Liquid Extraction H->I J Dry and Concentrate I->J K Final Product: N,N-Dimethylaniline Sulfonyl Chloride J->K

Caption: Experimental workflow for the chlorosulfonation of N,N-dimethylaniline derivatives.

Reaction Scheme

Caption: Chlorosulfonation of N,N-dimethylaniline to form 4-(chlorosulfonyl)-N,N-dimethylaniline.

References

Application Note and Protocol: Purification of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Recrystallization is a pivotal technique in chemical synthesis and pharmaceutical development for the purification of solid organic compounds. This process relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization solvent dissolves the compound to a greater extent at higher temperatures than at lower temperatures. Upon cooling, the purified compound selectively crystallizes out of the solution, leaving impurities behind in the mother liquor. This application note provides a detailed protocol for the purification of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide, a key intermediate in the synthesis of various sulfonamide-based pharmaceuticals.[1] The presence of both chloro and nitro electron-withdrawing groups enhances its reactivity in nucleophilic substitution reactions, making it a valuable building block in medicinal chemistry.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide is presented in Table 1.

Table 1: Physicochemical Properties of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide

PropertyValueReference
CAS Number137-47-3[2]
Molecular FormulaC₈H₉ClN₂O₄S[3][4]
Molecular Weight264.69 g/mol [2][4]
Melting Point70 °C[2]
Boiling Point387.3 °C[2]
AppearanceCrystalline powder[5]

Solvent Selection for Recrystallization

The choice of solvent is critical for a successful recrystallization. Based on the structure of the target compound and data from related sulfonamides, a solvent screening should be performed. The related compound, 4-chloro-3-nitrobenzenesulfonamide, shows good solubility in polar organic solvents like methanol and limited solubility in water and nonpolar solvents such as toluene and hexane.[5][6] This suggests that a polar solvent or a mixed solvent system involving a polar solvent and a non-polar anti-solvent would be effective.

Table 2: Hypothetical Solvent Screening Data for Recrystallization

Solvent SystemSolubility at 25°CSolubility at Boiling PointCrystal Formation upon Cooling
MethanolSparingly SolubleSolubleYes
EthanolSparingly SolubleSolubleYes
IsopropanolSparingly SolubleModerately SolubleYes
TolueneInsolubleSparingly SolublePoor
Methanol/Water (4:1)Sparingly SolubleSolubleYes, well-formed crystals
Ethanol/Hexane (1:1)SolubleSolubleOiling out observed

Note: This data is hypothetical and serves as a guideline for solvent selection. Actual results may vary.

Experimental Protocol

This protocol outlines the recrystallization of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide using a methanol-water solvent system, based on procedures for similar compounds.[5]

Materials:

  • Crude 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide

  • Methanol (ACS grade)

  • Deionized Water

  • Erlenmeyer flasks

  • Hotplate with magnetic stirrer

  • Buchner funnel and vacuum flask

  • Filter paper

  • Spatula and glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: In a 250 mL Erlenmeyer flask, add 10 g of crude 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide to 50 mL of methanol. Heat the mixture to 60°C while stirring until the solid is completely dissolved.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.

  • Inducing Crystallization: While stirring the warm solution, slowly add deionized water (approximately 15-20 mL) dropwise until the solution becomes slightly turbid. If turbidity persists, add a small amount of methanol to redissolve the precipitate and obtain a clear solution.

  • Crystal Growth: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the growth of larger crystals, avoid disturbing the flask during this period.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for 30 minutes to maximize the yield of the purified crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold 1:1 methanol/water mixture to remove any remaining soluble impurities.[5]

  • Drying: Dry the purified crystals under vacuum at 60°C to a constant weight.[5]

Expected Results

Recrystallization is expected to significantly improve the purity of the final product. The effectiveness of the purification can be assessed by techniques such as melting point determination and High-Performance Liquid Chromatography (HPLC).

Table 3: Hypothetical Purity and Yield Data

SamplePurity (by HPLC)Yield (%)Melting Point (°C)
Crude Product95.8%N/A67-69
Recrystallized Product>99.5%85%69-70

Note: This data is hypothetical and for illustrative purposes. Actual yield and purity will depend on the initial purity of the crude material and the specific conditions of the experiment.

Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow A Crude Product B Dissolve in Methanol at 60°C A->B C Hot Filtration (Optional) B->C D Add Water (Anti-solvent) C->D E Slow Cooling to Room Temperature D->E F Ice Bath Cooling E->F G Vacuum Filtration F->G H Wash with Cold Methanol/Water G->H K Mother Liquor (Impurities) G->K Separate I Dry Under Vacuum H->I J Purified Product I->J

Caption: Workflow diagram for the recrystallization of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide.

References

Application Note: HPLC Analysis of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC (High-Performance Liquid Chromatography) analysis method is essential for the quantitative determination of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide, a key intermediate in various manufacturing processes. This document provides a detailed application note and protocol for researchers, scientists, and drug development professionals. The method is based on reverse-phase HPLC with UV detection, a robust and widely used technique for the analysis of sulfonamides and nitroaromatic compounds.[1][2]

Introduction

4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide serves as a crucial building block in the synthesis of pharmaceuticals and other chemical products.[3] Its purity and concentration must be carefully controlled to ensure the quality, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that separates components in a mixture for identification and quantification. This application note outlines a reliable HPLC method for the analysis of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide.

Physicochemical Properties

PropertyValue
IUPAC Name 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide[4]
CAS Number 137-47-3[4][5]
Molecular Formula C₈H₉ClN₂O₄S[4][5]
Molecular Weight 264.69 g/mol [4][5]

Experimental Protocols

This section details the necessary instrumentation, materials, and procedures for the HPLC analysis.

1. Instrumentation and Materials

  • Instrumentation:

    • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

    • Data acquisition and processing software.

  • Chemicals and Reagents:

    • 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide reference standard (purity ≥ 98%).

    • Acetonitrile (HPLC grade).

    • Water (deionized or HPLC grade).

    • Phosphoric acid or Formic acid (analytical grade).

  • Chromatographic Column:

    • A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation.[2] A Phenyl Hexyl column can also be considered.[2]

2. Preparation of Solutions

  • Mobile Phase: A mixture of acetonitrile and water is effective for the separation of sulfonamides.[1][2] A common starting point is a 75:25 (v/v) mixture of water with 0.1% formic acid and acetonitrile.[2] For this specific analyte, a mobile phase of acetonitrile and water with 0.1% phosphoric acid is also suitable.[1] The mobile phase should be filtered and degassed before use.

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 0.25 µg/mL to 100 µg/mL).[2]

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to obtain a concentration within the linear range of the method. The sample solution should be filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

3. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Condition
Column C18 or Phenyl Hexyl (e.g., 4.6 x 150 mm, 5 µm)[2]
Mobile Phase Isocratic: 75:25 Water (0.1% Formic Acid) / Acetonitrile[2]
Flow Rate 1.0 mL/minute[2]
Injection Volume 5 µL[2]
Column Temperature 25 °C (or ambient)
Detection Wavelength 270 nm[2] or 254 nm[3]

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following table presents typical performance characteristics for HPLC analysis of sulfonamides. These values should be verified during method validation.

ParameterTypical Performance
Retention Time Analyte-specific (typically 3-10 minutes)
Linearity (R²) ≥ 0.998[6]
Limit of Detection (LOD) 0.02 to 0.12 µg/kg
Limit of Quantification (LOQ) 0.08 to 0.72 µg/kg
Precision (%RSD) < 2%
Accuracy (Recovery) 70% to 96%[6]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the HPLC analysis from sample preparation to final data reporting.

HPLC_Analysis_Workflow cluster_preparation 1. Preparation cluster_hplc_analysis 2. HPLC Analysis cluster_data_processing 3. Data Processing & Reporting Mobile_Phase Mobile Phase Preparation (Filtration & Degassing) System_Setup Instrument Setup (Column Equilibration) Mobile_Phase->System_Setup Standard_Prep Standard Solution Preparation (Stock & Working Standards) Injection Sample/Standard Injection Standard_Prep->Injection Sample_Prep Sample Preparation (Dissolution & Filtration) Sample_Prep->Injection System_Setup->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Peak_Integration Peak Identification & Integration Detection->Peak_Integration Calibration_Curve Generation of Calibration Curve Peak_Integration->Calibration_Curve Quantification Analyte Quantification Calibration_Curve->Quantification Report Final Report Generation Quantification->Report

Caption: Workflow for HPLC analysis of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide.

References

Application Note: 1H NMR Characterization of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and data interpretation guide for the characterization of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide using proton Nuclear Magnetic Resonance (1H NMR) spectroscopy.

Introduction

4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide is a substituted aromatic sulfonamide. The structural elucidation of such molecules is a critical step in chemical synthesis and drug discovery, ensuring purity and confirming identity. 1H NMR spectroscopy is a powerful analytical technique for this purpose, providing detailed information about the electronic environment of hydrogen atoms within a molecule. This note outlines the experimental procedure for acquiring a 1H NMR spectrum of the title compound and provides an analysis of the expected spectral data based on its molecular structure. The presence of distinct substituents on the benzene ring—a chloro group, a nitro group, and a dimethylsulfonamide group—results in a predictable and interpretable splitting pattern in the aromatic region of the spectrum.

Predicted 1H NMR Data

The following table summarizes the predicted 1H NMR spectral data for 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide. The chemical shifts (δ) are estimated based on the electronic effects of the substituents on the aromatic ring. The nitro and sulfonamide groups are strongly electron-withdrawing, leading to a downfield shift of the aromatic protons.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-28.2 - 8.4d~2.5 (meta)1H
H-67.9 - 8.1dd~8.5 (ortho), ~2.5 (meta)1H
H-57.7 - 7.9d~8.5 (ortho)1H
-N(CH₃)₂2.8 - 3.0s-6H

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at δ 0.00 ppm and may vary depending on the solvent and concentration used.

Experimental Protocol

This section details the methodology for acquiring a high-resolution 1H NMR spectrum of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide.

1. Materials and Equipment:

  • Sample: 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide

  • NMR Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% TMS.

  • Equipment: NMR spectrometer (e.g., 400 MHz or higher), 5 mm NMR tubes, micropipette, analytical balance, vortex mixer.

2. Sample Preparation:

  • Weigh approximately 5-10 mg of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Securely cap the vial and vortex or sonicate until the sample is completely dissolved.

  • Using a Pasteur pipette or micropipette, transfer the solution to a 5 mm NMR tube.

3. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Optimize the magnetic field homogeneity by shimming the spectrometer.

  • Acquire a standard 1H NMR spectrum using the following typical parameters:

    • Pulse Angle: 90°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16

    • Spectral Width: -2 to 12 ppm

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the peak multiplicities and coupling constants to elucidate the spin-spin coupling network.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the workflow for the 1H NMR characterization of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide.

G Figure 1. 1H NMR Characterization Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire 1H NMR Spectrum lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate Peaks phase_cal->integrate analyze Analyze Spectrum integrate->analyze

Application Note: Quantitative Analysis of Benzenesulfonamide Derivatives by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzenesulfonamides are a class of organic compounds characterized by a sulfonamide group (-S(=O)₂-NH₂) attached to a benzene ring. This structural motif is a key pharmacophore in a wide range of therapeutic agents, including antibacterial drugs (sulfa drugs), diuretics, and anticonvulsants. Given their prevalence in pharmaceuticals and potential presence as residues in food and the environment, highly sensitive and selective analytical methods are required for their detection and quantification. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering excellent specificity and low detection limits. This application note provides a comprehensive protocol for the analysis of benzenesulfonamide derivatives using LC-MS/MS.

Experimental Protocols

Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)

This protocol describes a general procedure for the extraction and clean-up of sulfonamides from a liquid matrix (e.g., surface water, plasma) prior to LC-MS/MS analysis.

  • Sample Pre-treatment:

    • For water samples, filter through a 0.45 µm filter to remove particulate matter. Adjust the pH to a range of 4 to 7.

    • For biological fluids (e.g., plasma, urine), perform a protein precipitation step by adding acetonitrile (1:3 v/v), vortexing, and centrifuging at high speed (e.g., 10,000 rpm for 10 minutes). Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Use a hydrophilic-lipophilic balanced (HLB) SPE cartridge.

    • Wash the cartridge sequentially with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out between steps.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove unretained, hydrophilic impurities.

    • Apply a high vacuum for several minutes to completely dry the cartridge.

  • Elution:

    • Elute the target benzenesulfonamide derivatives from the cartridge using 4-6 mL of methanol or a methanol-based solvent (e.g., methanol with 2% aqueous ammonia).[1] Collect the eluate in a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[2]

    • Reconstitute the dried residue in a specific volume (e.g., 500 µL) of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).[2][3]

    • Vortex the sample to ensure the residue is fully dissolved.

    • Transfer the reconstituted sample to an autosampler vial, optionally through a 0.22 µm syringe filter, for LC-MS/MS analysis.[3]

Protocol 2: LC-MS/MS Instrumental Analysis

The following are typical starting conditions that may require optimization for specific compounds and matrices.

A. Liquid Chromatography (LC) Conditions:

  • LC System: UHPLC/HPLC system

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water[2][4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol[2][4]

  • Flow Rate: 0.3 - 0.5 mL/min[4]

  • Injection Volume: 5 - 15 µL

  • Column Temperature: 30 - 40°C

  • Gradient Program:

    • 0.0 min: 10% B

    • 8.0 min: 90% B

    • 9.0 min: 90% B

    • 9.1 min: 10% B

    • 12.0 min: 10% B (Re-equilibration)

B. Mass Spectrometry (MS) Conditions:

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode[5]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Parameters:

    • Capillary Voltage: 3500 - 4000 V

    • Gas Temperature: 350°C

    • Gas Flow: 10 L/min

    • Nebulizer Pressure: 40 - 50 psi

Data Presentation and Analysis

Quantitative analysis is achieved by monitoring specific precursor-to-product ion transitions (MRM). For each compound, at least two transitions are monitored: one for quantification (quantifier) and one for confirmation (qualifier). The fragmentation of protonated sulfonamides typically involves the cleavage of the sulfonamide S-N bond, leading to a characteristic p-aminobenzenesulfonyl cation at m/z 156.[5] This ion can further fragment to ions at m/z 108 (loss of SO) and m/z 92 (loss of SO₂).[5]

Table 1: MRM Parameters for Representative Benzenesulfonamide Derivatives

Compound NamePrecursor Ion [M+H]⁺ (m/z)Quantifier Product Ion (m/z)Collision Energy (eV)Qualifier Product Ion (m/z)Collision Energy (eV)
Sulfadiazine251.1156.022108.034
Sulfamethazine279.1186.120124.125
Sulfapyridine250.1156.02592.040
Sulfamethoxazole254.1156.018108.030
Sulfathiazole256.0156.020108.032

Note: Collision energy values are instrument-dependent and require optimization.

Visualizations

Experimental Workflow

Caption: Workflow for benzenesulfonamide analysis.

General Fragmentation Pathway

G Precursor [M+H]⁺ Protonated Benzenesulfonamide Frag156 m/z 156 [H₂N-C₆H₄-SO₂]⁺ Precursor->Frag156 - R-NH₂ Frag108 m/z 108 [H₂N-C₆H₄-SO]⁺ Frag156->Frag108 - SO Frag92 m/z 92 [H₂N-C₆H₄]⁺ Frag156->Frag92 - SO₂

Caption: Common fragmentation of benzenesulfonamides.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective protocol for the quantitative analysis of benzenesulfonamide derivatives in various matrices. The combination of efficient sample preparation using solid-phase extraction and the specificity of Multiple Reaction Monitoring (MRM) allows for reliable determination at low concentrations, making this approach highly suitable for pharmaceutical research, clinical diagnostics, and environmental monitoring.

References

Application Notes and Protocols for 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide as a chemical intermediate. This versatile building block is particularly valuable in the synthesis of pharmaceutical agents and other complex organic molecules due to the presence of multiple reactive sites.

Overview and Physicochemical Properties

4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide is a substituted aromatic compound featuring a sulfonyl chloride reactive group, a nitro group that activates the aromatic ring for nucleophilic substitution, and a chlorine atom that can be displaced by various nucleophiles.[1] These features make it a key intermediate in the construction of more complex molecular architectures.

Table 1: Physicochemical Properties of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide

PropertyValueReference(s)
CAS Number 137-47-3[2]
Molecular Formula C₈H₉ClN₂O₄S[2][3][4]
Molecular Weight 264.69 g/mol [2][3]
Melting Point 70 °C[2]
Boiling Point 387.3 °C[2]
SMILES CN(C)S(=O)(=O)c1ccc(c(c1)--INVALID-LINK--[O-])Cl[3]
InChIKey HBTAOSGHCXUEKI-UHFFFAOYSA-N[3]

Applications in Organic Synthesis

The primary application of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide lies in its utility as a scaffold for the synthesis of various biologically active molecules. The electron-withdrawing nature of the nitro and dimethylsulfonamide groups activates the chlorine atom for nucleophilic aromatic substitution (SNAr).[1] This allows for the introduction of a wide range of functionalities, particularly amines, which is a key step in the synthesis of many pharmaceutical compounds.

Intermediate in the Synthesis of B-cell lymphoma-2 (Bcl-2) Inhibitors

A significant application of structurally related compounds, such as 4-chloro-3-nitrobenzenesulfonamide, is in the synthesis of Venetoclax, a potent and selective Bcl-2 inhibitor used in cancer therapy.[5][6] The core structure of Venetoclax contains a sulfonamide moiety that is often introduced via a precursor derived from a 4-chloro-3-nitrobenzenesulfonamide intermediate. The general synthetic strategy involves the displacement of the chloride with an appropriate amine.

Precursor for Carbonic Anhydrase Inhibitors

Sulfonamides are a well-established class of carbonic anhydrase inhibitors.[7][8][9][10] While direct synthesis from 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide is not extensively documented in the provided search results, its structural motif makes it a suitable starting material for the generation of a library of potential carbonic anhydrase inhibitors through reaction with various amines and subsequent modifications.

Experimental Protocols

The following protocols provide detailed methodologies for key reactions involving 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide and its analogs.

General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes a general procedure for the reaction of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide with a primary or secondary amine, leading to the displacement of the chlorine atom. This is a foundational reaction for accessing a variety of derivatives.

Materials:

  • 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide

  • Amine of choice (e.g., piperidine, morpholine, benzylamine)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask, add 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide (1.0 eq).

  • Dissolve the starting material in a minimal amount of the chosen anhydrous polar aprotic solvent.

  • Add the amine (1.1 - 1.5 eq) to the reaction mixture.

  • Add the base (1.5 - 2.0 eq) to the flask.

  • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the reactivity of the amine.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Table 2: Representative Reaction Conditions for SNAr with Amines

AmineSolventBaseTemperature (°C)Typical Reaction Time (h)
PiperidineDMFK₂CO₃604 - 6
MorpholineDMSOEt₃N806 - 8
BenzylamineDMFK₂CO₃8012 - 16

Note: These conditions are illustrative and may require optimization for specific substrates.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations and experimental workflows described.

sn_ar_reaction start 4-chloro-N,N-dimethyl- 3-nitrobenzenesulfonamide reagents + Amine (R-NH₂) + Base start->reagents product 4-(Alkylamino)-N,N-dimethyl- 3-nitrobenzenesulfonamide reagents->product

Caption: General scheme for the SNAr reaction.

experimental_workflow A 1. Dissolve Reactants B 2. Add Reagents A->B C 3. Heat and Stir B->C D 4. Reaction Monitoring (TLC) C->D E 5. Work-up (Extraction) D->E F 6. Purification (Chromatography) E->F G 7. Characterization F->G

Caption: A typical experimental workflow for synthesis.

bcl2_inhibitor_pathway cluster_synthesis Synthesis cluster_drug Drug Action A 4-chloro-N,N-dimethyl- 3-nitrobenzenesulfonamide C Sulfonamide Precursor A->C + Amine B Amine Intermediate D Venetoclax (Bcl-2 Inhibitor) C->D Further Steps E Bcl-2 Protein D->E Inhibits F Apoptosis E->F Blocks

Caption: Role in the synthesis of Bcl-2 inhibitors.

References

Applications in the Synthesis of Azo Dyes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of azo dyes, a significant class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-).[1] These dyes are widely utilized across various industries due to their vibrant colors, relatively simple synthesis, and versatile properties.[2][3] Applications span the textile, food, and pharmaceutical industries, as well as their use as pH indicators in analytical chemistry.[2][4]

Application Notes

Azo dyes are synthesized through a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile, such as a phenol or another aromatic amine.[3][5] The versatility of this synthesis allows for the creation of a vast array of colors, including shades of yellow, red, orange, brown, and blue.[5]

Textile Industry

Azo dyes represent the largest class of dyes used in the textile industry, accounting for over 60% of all colorants.[3][4] Their popularity stems from their ability to form strong covalent bonds with textile fibers, resulting in excellent color fastness and resistance to washing and light.[6][7] Direct azo dyes are particularly suitable for dyeing cellulosic fibers like cotton.[4] The synthesis can be tailored to produce dyes with specific affinities for different types of fabrics, including natural and synthetic materials.[4][7]

Food Industry

Certain azo dyes, such as Tartrazine (Yellow 5) and Sunset Yellow (Yellow 6), are approved for use as food colorants.[8][9] They provide consistent and vibrant colors to a wide range of products, including beverages, candies, and baked goods.[6][8] The synthesis of food-grade azo dyes is subject to stringent purity requirements to minimize potential health risks.[9] While generally considered safe for consumption, some individuals may exhibit allergic reactions to certain food dyes.[9]

Pharmaceutical and Biological Applications

In the pharmaceutical sector, azo dyes are utilized for coloring medications and medical devices.[6] Furthermore, the incorporation of heterocyclic moieties into azo dye structures has led to the development of derivatives with a range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[10] The azo linkage can also be designed to be cleaved by specific enzymes in the body, enabling targeted drug delivery. Azo compounds also play a role in various biological processes, including the inhibition of DNA, RNA, and protein synthesis.[1]

Acid-Base Indicators

Many azo dyes exhibit distinct color changes in response to variations in pH, making them excellent acid-base indicators.[11] Methyl orange, for example, is a well-known indicator used in titrations, changing from red in acidic solutions (pH below 3.1) to yellow in basic solutions (pH above 4.4).[12] The color change is a result of alterations in the electronic structure of the dye molecule as it gains or loses protons.[11] Newly synthesized azo dyes are often evaluated for their potential as novel indicators with different pH ranges and sharper color transitions.[13]

Experimental Protocols

Protocol 1: General Synthesis of an Azo Dye

This protocol outlines the fundamental two-step process for synthesizing an azo dye.

Step 1: Diazotization of a Primary Aromatic Amine

  • Dissolve the primary aromatic amine in an acidic solution (e.g., hydrochloric acid).

  • Cool the solution to 0-5 °C in an ice bath. Low temperatures are crucial as diazonium salts are unstable at higher temperatures.[3]

  • Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) to the amine solution while maintaining the low temperature and stirring continuously.

  • The reaction mixture will contain the diazonium salt. This is typically used immediately in the next step without isolation.[3]

Step 2: Azo Coupling

  • Prepare a solution of the coupling component (e.g., a phenol or an aromatic amine) in a suitable solvent. For phenols, an alkaline solution is often used.

  • Cool the coupling component solution in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

  • An immediate color change should be observed as the azo dye precipitates out of the solution.

  • Allow the reaction to proceed for a short period to ensure complete coupling.

  • Isolate the azo dye product by vacuum filtration.

  • Wash the solid product with cold water to remove any unreacted starting materials and salts.

  • Dry the purified azo dye.

Protocol 2: Synthesis of Methyl Orange

Methyl orange is a common pH indicator synthesized from sulfanilic acid and N,N-dimethylaniline.[14][15]

Materials and Reagents:

  • Sulfanilic acid

  • Sodium carbonate (Na₂CO₃)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • N,N-dimethylaniline

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Distilled water

  • Ice

  • Beakers, Erlenmeyer flasks, graduated cylinders, stirring rod, Büchner funnel, vacuum flask

Procedure:

Part A: Diazotization of Sulfanilic Acid

  • In a 250 mL beaker, dissolve 5.0 g of sulfanilic acid and 2.0 g of anhydrous sodium carbonate in 100 mL of water. Warm gently to facilitate dissolution.[16]

  • Cool the resulting solution to room temperature and then add a solution of 2.0 g of sodium nitrite in 15 mL of water.[16]

  • In a separate 400 mL beaker, place approximately 40 g of crushed ice and add 4 mL of concentrated hydrochloric acid.[15][16]

  • Slowly and with constant stirring, pour the sulfanilate solution into the ice-acid mixture. A fine precipitate of the diazonium salt will form. Keep this suspension cold in the ice bath.[15]

Part B: Azo Coupling

  • In a small flask, prepare a solution of 3.0 mL of N,N-dimethylaniline in 3 mL of concentrated HCl and 15 mL of water.[16]

  • Cool the dimethylaniline solution in an ice bath.

  • Slowly and with continuous stirring, add the cold dimethylaniline solution to the cold suspension of the diazonium salt. A reddish color will appear.[16]

  • Slowly add a 10% sodium hydroxide solution until the mixture is alkaline (test with pH paper). The color will change from reddish to a yellowish-orange as the sodium salt of methyl orange precipitates.[16][17]

  • Heat the mixture to boiling to dissolve the precipitate.[17]

  • Add approximately 10 g of sodium chloride to the hot solution to salt out the methyl orange.[17]

  • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystallization.

  • Collect the orange crystals of methyl orange by vacuum filtration using a Büchner funnel.[17]

  • Wash the crystals with a small amount of cold, saturated sodium chloride solution, followed by a small amount of cold water.

  • Dry the product in a desiccator. The estimated yield is approximately 70%.[16]

Data Presentation

Table 1: Properties of Common Azo Dye Indicators

IndicatorpH RangeAcid ColorBase Colorλmax (Acid)λmax (Base)
Methyl Orange3.1 - 4.4RedYellow507 nm464 nm
Methyl Red4.4 - 6.2RedYellow520 nm430 nm
Congo Red3.0 - 5.0Blue-VioletRed~600 nm~500 nm
Synthesized Azo Dye (from Sulfamethoxazole)2 - 12YellowReddish-Pink-495 nm[13]

Mandatory Visualization

Azo_Dye_Synthesis_Workflow start Start amine Primary Aromatic Amine (in Acid) start->amine diazotization Diazotization amine->diazotization na_no2 Sodium Nitrite (NaNO₂) 0-5 °C na_no2->diazotization diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt azo_coupling Azo Coupling diazonium_salt->azo_coupling coupling_component Coupling Component (e.g., Phenol, Amine) coupling_component->azo_coupling precipitation Precipitation of Azo Dye azo_coupling->precipitation filtration Filtration & Washing precipitation->filtration drying Drying filtration->drying end Final Azo Dye Product drying->end

Caption: General workflow for the synthesis of azo dyes.

Methyl_Orange_Synthesis sulfanilic_acid Sulfanilic Acid + Na₂CO₃ diazotization Diazotization sulfanilic_acid->diazotization na_no2 NaNO₂ na_no2->diazotization hcl_ice HCl + Ice (0-5 °C) hcl_ice->diazotization dimethylaniline N,N-dimethylaniline (in HCl) coupling Azo Coupling dimethylaniline->coupling naoh NaOH (aq) precipitation Precipitation (Salting Out with NaCl) naoh->precipitation Basification diazonium_intermediate Diazonium Salt Suspension diazotization->diazonium_intermediate Step 1 acid_form Red Acid Form of Methyl Orange coupling->acid_form Step 2 final_product Methyl Orange (Sodium Salt) precipitation->final_product diazonium_intermediate->coupling acid_form->precipitation

Caption: Synthesis pathway for Methyl Orange.

References

Application Notes and Protocols for the Synthesis of Bcl-2 Inhibitors Using Benzenesulfonamide Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of B-cell lymphoma 2 (Bcl-2) inhibitors utilizing benzenesulfonamide precursors. The information compiled is based on recent scientific literature and patents, offering a guide for the development of novel anticancer therapeutics targeting the anti-apoptotic protein Bcl-2.

Introduction

The overexpression of the anti-apoptotic protein Bcl-2 is a hallmark of many cancers, contributing to tumor cell survival and resistance to chemotherapy.[1][2] Consequently, the development of small molecule inhibitors of Bcl-2 is a promising strategy in oncology.[1][3] The benzenesulfonamide scaffold has emerged as a valuable pharmacophore in the design of various enzyme inhibitors, including those targeting Bcl-2, due to its synthetic tractability and ability to form key interactions within protein binding pockets.[4][5][6] This document outlines the synthesis, characterization, and biological evaluation of benzenesulfonamide-based Bcl-2 inhibitors.

Signaling Pathway of Bcl-2 in Apoptosis

Bcl-2 is a central regulator of the intrinsic apoptotic pathway. It resides on the outer mitochondrial membrane and prevents the release of cytochrome c by sequestering pro-apoptotic proteins like Bim, Bid, and Bad (BH3-only proteins) and by inhibiting the pore-forming proteins Bak and Bax. Inhibition of Bcl-2 by small molecules disrupts these interactions, leading to the activation of Bak and Bax, subsequent mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and ultimately, caspase activation and programmed cell death.

Bcl2_Pathway cluster_Mitochondrion Mitochondrion Bcl2 Bcl-2 Bak_Bax Bak / Bax Bcl2->Bak_Bax inhibition CytoC_out Cytochrome c (released) Bak_Bax->CytoC_out promotes release Caspases Caspase Activation CytoC_out->Caspases BH3_only Pro-apoptotic signals (e.g., Bim, Bad) BH3_only->Bcl2 inhibition Inhibitor Benzenesulfonamide Bcl-2 Inhibitor Inhibitor->Bcl2 inhibition Apoptosis Apoptosis Caspases->Apoptosis

Diagram 1: Simplified Bcl-2 signaling pathway and mechanism of inhibition.

General Synthetic Workflow

The synthesis of benzenesulfonamide-based Bcl-2 inhibitors typically involves a multi-step process. A common strategy is the coupling of a substituted benzoic acid derivative with a substituted benzenesulfonamide. The specific precursors can be varied to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of the final compounds.

Synthesis_Workflow cluster_precursors Precursor Synthesis Benzoic_Acid Substituted Benzoic Acid (Intermediate A) Coupling Coupling Reaction (e.g., EDCI, DMAP) Benzoic_Acid->Coupling Benzenesulfonamide Substituted Benzenesulfonamide (Intermediate B) Benzenesulfonamide->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization Final_Compound Final Bcl-2 Inhibitor Characterization->Final_Compound Biological_Assay Biological Evaluation (e.g., Cell Viability, Binding Assay) Final_Compound->Biological_Assay

Diagram 2: General workflow for the synthesis and evaluation of benzenesulfonamide-based Bcl-2 inhibitors.

Experimental Protocols

The following protocols are based on procedures described in the scientific literature for the synthesis of N-(phenylsulfonyl)benzamide derivatives as Bcl-2 inhibitors.[3]

Protocol 1: Synthesis of 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-bromo-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide

This protocol describes the synthesis of a specific Bcl-2 inhibitor, providing a representative example of the synthetic methodology.

Step 1: Synthesis of methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-bromobenzoate

  • Combine 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol (1.91 g), methyl 4-bromo-2-fluorobenzoate (1.70 g), and K₃PO₄ (1.86 g) in diglyme (20 mL).

  • Stir the mixture at 115°C for 1 hour.

  • After cooling, dilute the reaction mixture with ethyl acetate (100 mL).

  • Wash the organic layer with water and then brine.

  • Concentrate the organic layer under reduced pressure.

  • Purify the residue by silica gel chromatography (eluent: ethyl acetate/hexane 1/3) to yield the product as a white solid.

Step 2: Synthesis of 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-bromobenzoic acid

  • Dissolve the product from Step 1 (300 mg, 0.867 mmol) in dioxane (10 mL).

  • Add 1 N NaOH (2.2 mL, 2.2 mmol) and stir the mixture at room temperature for 2 hours.

  • Acidify the mixture with 1 N HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine and dry over anhydrous MgSO₄.

  • Evaporate the solvent under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

Step 3: Synthesis of the final compound

  • To a solution of the carboxylic acid from Step 2 (100 mg, 0.3 mmol) in dichloromethane (DCM, 10 mL), add 3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide (95 mg, 0.3 mmol).

  • Add 4-dimethylaminopyridine (DMAP) (55 mg, 0.45 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (115 mg, 0.6 mmol).

  • Stir the mixture at room temperature. The reaction progress should be monitored by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, work up the reaction mixture to isolate the final product. This typically involves washing with aqueous solutions to remove reagents and byproducts, followed by drying and concentration of the organic phase.

  • Purify the crude product by chromatography to obtain the pure N-(phenylsulfonyl)benzamide Bcl-2 inhibitor.

Data Presentation

The following tables summarize the biological activity of various benzenesulfonamide derivatives as potential anticancer agents. Note that not all compounds listed are confirmed Bcl-2 inhibitors, but they demonstrate the cytotoxic potential of this chemical class.

Table 1: Cytotoxic Activity of Benzenesulfonamide Derivatives in Cancer Cell Lines

Compound IDCancer Cell LineIC₅₀ (µM)Reference
4bA549 (Lung)2.81[5]
4dHeLa (Cervical)1.99[5]
5dMCF-7 (Breast)2.12[5]
5gDU-145 (Prostate)2.12[5]
4eMDA-MB-231 (Breast)3.58[5]
4gMCF-7 (Breast)2.55[5]
12dMDA-MB-468 (Breast)3.99[5]
12iMDA-MB-468 (Breast)1.48[5]
AL106U87 (Glioblastoma)58.6[5]
7cOVCAR-8 (Ovarian)0.54[5]
C1Various Cancer Cells< 50 µg/mL[2]
D1Various Cancer Cells< 50 µg/mL[2]

Table 2: Inhibitory Activity of Benzenesulfonamide Derivatives against Carbonic Anhydrase (CA) Isoforms

While not direct Bcl-2 inhibitors, the following data on related sulfonamides highlight their potential for selective enzyme inhibition.

Compound IDTargetIC₅₀ (nM)Reference
4eCA IX10.93[7]
4gCA IX-[7]
4hCA IX25.06[7]
4eCA II1550[7]
4gCA II-[7]
4hCA II3920[7]

Structure-Activity Relationship (SAR) Logic

The optimization of benzenesulfonamide-based inhibitors relies on systematic modifications of different parts of the molecule to enhance potency and selectivity. The general scaffold can be divided into three key regions for modification.

SAR_Logic cluster_regions Regions for Modification cluster_optimization Optimization Goals Core_Scaffold Benzenesulfonamide Core R1 R1 Group (e.g., on the benzoic acid moiety) Affects interaction with hydrophobic pockets. Core_Scaffold->R1 Modification at R2 R2 Group (e.g., on the benzenesulfonamide moiety) Modulates selectivity and physicochemical properties. Core_Scaffold->R2 Modification at Linker Linker (e.g., acyl sulfonamide) Orients R1 and R2 groups for optimal binding. Core_Scaffold->Linker Linker variation Potency Increase Potency R1->Potency Selectivity Improve Selectivity (Bcl-2 vs. Bcl-xL, etc.) R2->Selectivity PK_Props Enhance PK Properties (Solubility, Bioavailability) R2->PK_Props Linker->Potency

Diagram 3: Logical relationship in the structure-activity relationship (SAR) studies of benzenesulfonamide-based inhibitors.

Conclusion

The benzenesulfonamide scaffold represents a versatile starting point for the design and synthesis of potent and selective Bcl-2 inhibitors. The synthetic protocols provided herein, along with the summarized biological data and SAR insights, offer a valuable resource for researchers in the field of anticancer drug discovery. Further exploration of this chemical space is warranted to develop novel therapeutics that can overcome resistance to existing cancer treatments by effectively inducing apoptosis in tumor cells.

References

Application Notes: Experimental Procedures for N-Alkylation of Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-alkylated sulfonamides are a cornerstone structural motif in medicinal chemistry, appearing in a wide array of therapeutic agents, including antibacterials, diuretics, and antiviral drugs.[1][2] The synthesis of these compounds is a critical task for drug discovery and development professionals. Classical methods for their preparation often involve the reaction of amines with sulfonyl chlorides or the alkylation of primary sulfonamides with alkyl halides.[1][3] However, these approaches can suffer from drawbacks such as the use of toxic reagents, limited substrate availability, and the generation of stoichiometric waste.[1]

Modern synthetic chemistry has introduced more efficient, atom-economical, and environmentally benign strategies. These application notes provide detailed protocols for several key methods of N-alkylation of sulfonamides, including metal-catalyzed reactions using alcohols, traditional alkylation with alkyl halides, and the Mitsunobu reaction.

Method 1: Metal-Catalyzed N-Alkylation with Alcohols via Borrowing Hydrogen

The "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" methodology is a powerful and green strategy for C-N bond formation.[1][4] It utilizes alcohols as alkylating agents, with water as the sole byproduct.[1] The general mechanism involves the temporary oxidation of the alcohol to an aldehyde by a metal catalyst, followed by condensation with the sulfonamide to form an N-sulfonyl imine intermediate. This intermediate is then reduced by the metal-hydride species that was generated in the initial oxidation step, thus regenerating the catalyst and forming the N-alkylated product.[5][6]

G cluster_0 Catalytic Cycle M_cat Metal Catalyst (M-H) RCHO Aldehyde (RCHO) Product N-Alkyl Sulfonamide RCH2OH Alcohol (RCH2OH) RCH2OH->RCHO Oxidation (-H2) Imine N-Sulfonyl Imine RCHO->Imine Condensation Sulfonamide Sulfonamide (R'SO2NH2) Sulfonamide->Imine Imine->Product Reduction (+H2) H2O H2O Imine->H2O

Figure 1: General workflow for Borrowing Hydrogen N-alkylation.

Protocol 1.1: Manganese-Catalyzed N-Alkylation

This protocol utilizes a well-defined and bench-stable Mn(I) PNP pincer precatalyst, offering an efficient method for the mono-N-alkylation of various aryl and alkyl sulfonamides with primary alcohols.[1]

Experimental Protocol:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the sulfonamide (0.5 mmol, 1.0 equiv.), Mn(I) PNP pincer precatalyst (0.025 mmol, 5 mol%), and potassium carbonate (K₂CO₃, 0.1 mmol, 20 mol%).

  • Seal the tube with a septum and purge with argon for 10 minutes.

  • Add the alcohol (1.0 mL) and toluene (1.0 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 110 °C and stir for 24 hours.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired N-alkylated sulfonamide.[1]

EntrySulfonamideAlcoholCatalyst Loading (mol%)Base (mol%)Temp (°C)Time (h)Yield (%)Ref
1p-ToluenesulfonamideBenzyl alcohol5K₂CO₃ (20)1102495[1]
2Benzenesulfonamide4-Methoxybenzyl alcohol5K₂CO₃ (20)1102494[1]
3Methanesulfonamide1-Hexanol5K₂CO₃ (20)1102482[1]
44-(Trifluoromethyl)benzenesulfonamideBenzyl alcohol5K₂CO₃ (100)1102461[1]

Table 1: Manganese-Catalyzed N-Alkylation of Sulfonamides.

Protocol 1.2: Iridium-Catalyzed N-Alkylation under Microwave Irradiation

This method employs a water-soluble Iridium complex as a metal-ligand bifunctional catalyst, enabling the reaction to proceed efficiently in water under microwave irradiation.[7][8]

Experimental Protocol:

  • In a microwave vial, combine the sulfonamide (0.5 mmol), alcohol (1.0 mmol), [Cp*Ir(biimH₂)(H₂O)][OTf]₂ catalyst (1 mol%), and cesium carbonate (Cs₂CO₃, 0.1 equiv.).[8]

  • Add deionized water (2 mL) to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 150 °C for 30 minutes.[8]

  • After cooling, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the N-alkylated sulfonamide.

EntrySulfonamideAlcoholCatalyst Loading (mol%)Base (equiv.)Temp (°C)Time (min)Yield (%)Ref
1p-ToluenesulfonamideBenzyl alcohol1Cs₂CO₃ (0.1)1503091[8]
2Benzenesulfonamide1-Butanol1Cs₂CO₃ (0.1)1503078[8]
34-MethoxybenzenesulfonamideCyclohexylmethanol1Cs₂CO₃ (0.1)1503087[8]
4p-Toluenesulfonamide1-Hexanol1Cs₂CO₃ (0.1)1503076[8]

Table 2: Iridium-Catalyzed N-Alkylation under Microwave Conditions.

Method 2: N-Alkylation with Alkyl Halides

The classical approach to N-alkylation involves the deprotonation of the sulfonamide with a base to form a nucleophilic sulfonamidate anion, which then displaces a halide from an alkylating agent in an Sₙ2 reaction. Phase-transfer catalysis (PTC) can be employed to facilitate the reaction in biphasic systems.[9][10]

G cluster_0 Base-Mediated Alkylation Sulfonamide Sulfonamide (R'SO2NH2) Anion Sulfonamidate Anion Sulfonamide->Anion Base Base (e.g., K2CO3) Base->Anion Deprotonation Product N-Alkyl Sulfonamide Anion->Product SN2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Salt Salt (e.g., KX) Product->Salt

Figure 2: Workflow for N-alkylation of sulfonamides with alkyl halides.

Protocol 2.1: Base-Mediated N-Alkylation

Experimental Protocol:

  • Dissolve the sulfonamide (10 mmol, 1.0 equiv.) in a suitable solvent such as acetone or DMF (50 mL) in a round-bottom flask.

  • Add a base, such as anhydrous potassium carbonate (K₂CO₃, 15 mmol, 1.5 equiv.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (11 mmol, 1.1 equiv.) dropwise to the mixture.

  • Heat the reaction mixture to reflux (or an appropriate temperature, e.g., 60-80 °C) and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by recrystallization or column chromatography.

EntrySulfonamideAlkyl HalideBaseSolventTemp (°C)Yield (%)Ref
1BenzenesulfonamideBenzyl BromideK₂CO₃AcetoneRefluxHighGeneral
2p-ToluenesulfonamideEthyl IodideK₂CO₃DMF80HighGeneral
3Methanesulfonamide1-BromobutaneCs₂CO₃AcetonitrileRefluxHighGeneral

Table 3: Representative Conditions for Base-Mediated N-Alkylation.

Method 3: Mitsunobu Reaction

The Mitsunobu reaction provides a mild and efficient method for the N-alkylation of sulfonamides using primary or secondary alcohols.[11] The reaction proceeds with inversion of configuration at the alcohol's stereocenter. It involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[12] The Fukuyama modification often uses nitrobenzenesulfonamides, as the nosyl group is more readily cleaved than a tosyl group.[11]

G cluster_0 Mitsunobu Reaction Alcohol Alcohol (R-OH) Intermediate Phosphonium Adduct & Betaine Alcohol->Intermediate PPh3 PPh3 PPh3->Intermediate DEAD DEAD/DIAD DEAD->Intermediate Sulfonamide Sulfonamide (R'SO2NH2) Product N-Alkyl Sulfonamide Sulfonamide->Product SN2 Attack Intermediate->Product Byproducts Ph3P=O + DEAD-H2 Product->Byproducts

Figure 3: Simplified workflow for the Mitsunobu reaction.

Protocol 3.1: General Mitsunobu N-Alkylation

Experimental Protocol:

  • To a solution of the alcohol (1.0 equiv.) and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF (0.2 M), add the sulfonamide (1.2 equiv.).[12]

  • Cool the mixture to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Add diisopropyl azodicarboxylate (DIAD, 1.5 equiv.) dropwise to the stirred solution.[12] Ensure the internal temperature remains low during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 6-18 hours, monitoring its progress by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • The crude residue can be purified directly by flash column chromatography on silica gel to separate the product from triphenylphosphine oxide and the reduced hydrazide byproduct.[12]

EntrySulfonamideAlcoholReagentsSolventTempYield (%)Ref
12-Nitrobenzenesulfonamide1-OctanolPPh₃, DEADTHF0 °C to RT>95[11]
2Phthalimide4-Pentyn-1-olPPh₃, DIADTHF0 °C to RT85-95[12]
3p-Toluenesulfonamide(S)-2-ButanolPPh₃, DIADTHF0 °C to RTHighGeneral

Table 4: Examples of N-Alkylation via Mitsunobu Reaction.

The choice of method for the N-alkylation of sulfonamides depends on several factors, including the nature of the substrates, functional group tolerance, desired scale, and considerations for green chemistry. The metal-catalyzed "Borrowing Hydrogen" approach offers a highly atom-economical route using readily available alcohols. Classical alkylation with alkyl halides remains a robust and widely used method, while the Mitsunobu reaction provides a mild alternative for sensitive substrates and allows for stereochemical control. These detailed protocols and comparative data tables serve as a practical guide for researchers in the selection and execution of the most suitable procedure for their synthetic targets.

References

Application Notes and Protocols for the Laboratory Scale-Up of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis and scale-up of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide. The synthesis is a two-step process commencing with the chlorosulfonation of o-chloronitrobenzene to yield the key intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride. This intermediate is subsequently reacted with dimethylamine to produce the final product. This guide offers optimized reaction conditions, purification methods, and safety considerations essential for successful synthesis and scale-up. All quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using diagrams.

Introduction

4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide is a valuable intermediate in the synthesis of various pharmacologically active compounds and other fine chemicals. The presence of the sulfonamide group, along with the nitro and chloro substituents on the aromatic ring, makes it a versatile building block for further chemical modifications. The successful and reproducible synthesis of this compound on a laboratory scale is a critical step in drug discovery and development pipelines. These application notes provide a comprehensive guide to facilitate this process.

Chemical Reaction Scheme

The overall synthesis is a two-step process:

  • Chlorosulfonation: o-Chloronitrobenzene is reacted with chlorosulfonic acid to produce 4-chloro-3-nitrobenzenesulfonyl chloride.

  • Amidation: The resulting 4-chloro-3-nitrobenzenesulfonyl chloride is then reacted with dimethylamine to yield the final product, 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide.

Data Presentation

Table 1: Optimized Reaction Parameters for the Synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride
ParameterValueReference
Starting Materialo-Chloronitrobenzene[1]
ReagentChlorosulfonic Acid[1]
Molar Ratio (Reagent:Starting Material)4:1[1]
Reaction Temperature120°C[1]
Reaction Time4 hours[1]
Yield81.5%[1]
Purity99.96% (after recrystallization)[1]
Table 2: Typical Reaction Parameters for the Synthesis of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide
ParameterValueReference
Starting Material4-chloro-3-nitrobenzenesulfonyl chlorideInferred from[2]
ReagentDimethylamine (solution in THF or as gas)Inferred from[2]
BaseTriethylamine or Pyridine (optional, to scavenge HCl)[2]
Molar Ratio (Amine:Sulfonyl Chloride)1.0 - 1.2 equivalents[2]
SolventDichloromethane (DCM) or Tetrahydrofuran (THF)[2]
Reaction Temperature0°C to Room Temperature[2]
Reaction Time6-18 hours[2]
Expected Yield>90% (based on similar reactions)General Knowledge
Expected PurityHigh (purification by chromatography or recrystallization)[2]

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride

Materials:

  • o-Chloronitrobenzene

  • Chlorosulfonic acid

  • Petroleum ether (for recrystallization)

  • Round-bottom flask with a reflux condenser and gas outlet

  • Heating mantle

  • Stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes), add o-chloronitrobenzene. Ensure the system is under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: Slowly add chlorosulfonic acid (4 molar equivalents) to the o-chloronitrobenzene with stirring. The reaction is exothermic, and the addition should be controlled to maintain the desired temperature.

  • Reaction: Heat the reaction mixture to 120°C and maintain this temperature for 4 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The crude 4-chloro-3-nitrobenzenesulfonyl chloride will precipitate as a solid.

  • Purification: Filter the crude product and wash it with cold water until the washings are neutral. The crude product can be further purified by recrystallization from petroleum ether to yield a high-purity product.[1]

Protocol 2: Synthesis of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide

Materials:

  • 4-chloro-3-nitrobenzenesulfonyl chloride

  • Dimethylamine solution (e.g., 2M in THF) or dimethylamine gas

  • Triethylamine or Pyridine (anhydrous)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • Round-bottom flask

  • Stirrer

  • Ice bath

  • Separatory funnel

  • 1M Hydrochloric acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM. Cool the solution to 0°C using an ice bath.

  • Amine and Base Addition: Slowly add triethylamine (1.5 eq) to the stirred solution, followed by the dropwise addition of the dimethylamine solution (1.1 eq) over 15-20 minutes.[2]

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours.[2] Monitor the reaction progress using TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[2]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide.[2]

Scale-Up Considerations

  • Heat Management: The chlorosulfonation reaction is highly exothermic. For larger scale reactions, efficient heat dissipation is crucial. The use of a jacketed reactor with a reliable cooling system is recommended. The slow, controlled addition of chlorosulfonic acid is critical to prevent a runaway reaction.

  • Gas Egress: The chlorosulfonation reaction evolves a significant amount of HCl gas. A robust gas scrubbing system is mandatory to neutralize the acidic fumes.

  • Mixing: Efficient stirring is essential in both steps to ensure homogeneity and good heat transfer, especially during the addition of reagents and the quenching of the first reaction.

  • Material Handling: Chlorosulfonic acid is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield, must be worn. All operations should be conducted in a well-ventilated fume hood.

  • Purification: Recrystallization, while effective at the lab scale, may be less efficient for larger quantities. Alternative purification methods such as slurry washing or distillation of the intermediate (if applicable and thermally stable) could be explored for scale-up. For the final product, flash chromatography may become impractical, and crystallization would be the preferred method for large-scale purification.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amidation Start o-Chloronitrobenzene Reaction1 Reaction at 120°C Start->Reaction1 Reagent1 Chlorosulfonic Acid Reagent1->Reaction1 Quench Quenching on Ice Reaction1->Quench Purification1 Recrystallization (Petroleum Ether) Quench->Purification1 Intermediate 4-chloro-3-nitrobenzenesulfonyl chloride Purification1->Intermediate Reaction2 Reaction at 0°C to RT Intermediate->Reaction2 Reagent2 Dimethylamine Reagent2->Reaction2 Base Triethylamine Base->Reaction2 Workup Aqueous Work-up Reaction2->Workup Purification2 Chromatography or Recrystallization Workup->Purification2 FinalProduct 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide Purification2->FinalProduct

Caption: Experimental workflow for the two-step synthesis.

Reaction_Mechanism cluster_step1 Chlorosulfonation cluster_step2 Amidation A o-Chloronitrobenzene C 4-chloro-3-nitrobenzenesulfonyl chloride A->C + HSO3Cl B Chlorosulfonic Acid (HSO3Cl) B->C HCl HCl (gas) D 4-chloro-3-nitrobenzenesulfonyl chloride C->D Intermediate F 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide D->F + (CH3)2NH E Dimethylamine ((CH3)2NH) E->F HCl_byproduct HCl

Caption: Logical relationship of reactants and products.

References

Application Notes and Protocols for the Safe Handling of Chlorosulfonic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorosulfonic acid (HSO₃Cl) is a highly reactive and corrosive chemical widely used in organic synthesis as a sulfonating, sulfating, or chlorosulfonating agent.[1] Its potent reactivity makes it a valuable reagent but also necessitates strict adherence to safety protocols to mitigate the significant hazards it poses. These application notes provide detailed procedures and safety information for handling chlorosulfonic acid in a research and development setting.

1. Chemical and Physical Properties

Chlorosulfonic acid is a colorless to yellowish, fuming liquid with a pungent odor.[2] It is highly hygroscopic and reacts violently with water, generating significant heat and releasing corrosive hydrogen chloride and sulfuric acid fumes.[1][3] Understanding its properties is crucial for safe handling and storage.

Table 1: Physical and Chemical Properties of Chlorosulfonic Acid

PropertyValueReferences
Molecular Formula ClHO₃S[4]
Molecular Weight 116.52 g/mol [1][4]
Appearance Colorless to yellow fuming liquid[2]
Odor Pungent[2]
Boiling Point 151-152 °C (304-307 °F)[1][4]
Melting Point -80 °C (-112 °F)[1][2]
Specific Gravity 1.75 g/mL at 15.6°C (60°F)[1]
Vapor Pressure 1 mmHg at 25 °C[4]
Vapor Density 4 (vs air)[4]
Reactivity Reacts violently with water.[1] Incompatible with strong bases, alcohols, combustible materials, and metals.[4]

2. Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any procedure involving chlorosulfonic acid. The primary hazards include:

  • Corrosivity: Causes severe burns to the skin, eyes, and respiratory tract.[5][6] Prolonged contact can lead to ulcerations and blisters.[1]

  • Reactivity: Reacts explosively with water and can ignite combustible materials like wood and paper.[2][5]

  • Toxicity: Inhalation of vapors can cause severe irritation to the nose, throat, and lungs, potentially leading to delayed pulmonary edema.[5][7] Ingestion causes severe damage to the gastrointestinal tract.[1]

3. Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling chlorosulfonic acid.[1][8]

  • Eye and Face Protection: Chemical splash goggles and a face shield are essential.[5][9] Contact lenses should not be worn.[5]

  • Skin Protection: An acid-resistant lab coat or apron, along with closed-toe shoes, must be worn.[10]

  • Hand Protection: Wear acid-resistant gloves.[5] Safety equipment suppliers can provide recommendations on the most protective glove material.[5]

  • Respiratory Protection: Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[9][10] For situations with potential for overexposure, a NIOSH-approved supplied-air respirator with a full facepiece is required.[5]

4. Engineering Controls

  • Ventilation: All work with chlorosulfonic acid must be performed in a certified chemical fume hood to prevent the accumulation of harmful vapors.[10]

  • Emergency Equipment: An emergency shower and eyewash station must be readily accessible and tested regularly.[5]

5. Experimental Protocols

5.1. General Handling and Dispensing Protocol

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Don all required PPE before entering the designated work area.

    • Have spill cleanup materials readily available.

    • Ensure the work area is free of incompatible materials, especially water and combustibles.[9]

  • Dispensing:

    • Secure the chlorosulfonic acid container.

    • Slowly and carefully open the container, being mindful of any pressure buildup.

    • Use a clean, dry glass or polytetrafluoroethylene (PTFE) apparatus for transferring the acid.

    • Dispense the required amount slowly to avoid splashing.

    • Tightly reseal the container immediately after use.

  • Post-Handling:

    • Thoroughly clean any contaminated equipment with an appropriate solvent (avoiding water).

    • Wash hands and any potentially exposed skin areas thoroughly with soap and water after handling.[5][6]

5.2. Storage Protocol

  • Store chlorosulfonic acid in a cool, dry, well-ventilated area away from incompatible substances such as water, bases, and organic materials.[10]

  • Keep containers tightly closed and properly labeled.[10]

  • Store in a secondary containment tray to contain any potential leaks.

5.3. Spill Cleanup Protocol

In the event of a spill, follow these procedures immediately:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[5]

  • Ventilate: Ensure the area is well-ventilated, and if the spill is in a fume hood, keep it running.[5]

  • Contain: Create a dike around the spill using an inert absorbent material such as dry sand, vermiculite, or a specialized acid neutralizer.[5][11] DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE SAWDUST .[5][12]

  • Neutralize: Cautiously neutralize the spill by slowly adding an alkaline material like crushed limestone, sodium bicarbonate, or soda ash from the outside in.[7][13]

  • Absorb: Once neutralized, absorb the residue with an inert material.[5]

  • Collect and Dispose: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[5]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water if appropriate for the surface.

Below is a logical workflow for handling a chlorosulfonic acid spill:

Chlorosulfonic Acid Spill Response Workflow.

6. First Aid Procedures

Immediate first aid is critical in case of exposure.[1]

  • Inhalation: Move the affected person to fresh air immediately.[1][6] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing.[5] Flush the affected skin with large amounts of water for at least 30 minutes.[5] Seek immediate medical attention.[5] While transporting the patient, compresses of ice water can be applied.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[1][10] If the person is conscious, give large quantities of water to drink.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

7. Waste Disposal

All waste containing chlorosulfonic acid or its residues must be treated as hazardous waste and disposed of in accordance with federal, state, and local regulations.[14] Contact your institution's environmental health and safety department for specific disposal procedures.

Disclaimer: This document provides guidance for the safe handling of chlorosulfonic acid. It is not a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. All personnel handling this chemical must receive proper training.[10][15]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide?

A1: The synthesis is typically a two-step process. The first step involves the chlorosulfonation of o-chloronitrobenzene with chlorosulfonic acid to produce the intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride. The second step is the reaction of this intermediate with dimethylamine to yield the final product, 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide.

Q2: What are the critical factors affecting the yield of the final product?

A2: Several factors can significantly impact the yield:

  • Purity of Reagents: The purity of 4-chloro-3-nitrobenzenesulfonyl chloride and dimethylamine is crucial. The sulfonyl chloride is particularly sensitive to moisture.

  • Reaction Conditions: Temperature, reaction time, and the stoichiometry of the reactants and base are critical parameters that need to be carefully controlled.

  • Solvent Quality: The use of anhydrous solvents is essential to prevent the hydrolysis of the sulfonyl chloride intermediate.

Q3: What are some common side reactions to be aware of?

A3: The most common side reaction is the hydrolysis of the highly reactive 4-chloro-3-nitrobenzenesulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards dimethylamine. This is often caused by the presence of water in the reaction mixture. Another potential side reaction is the di-sulfonylation of the amine if the stoichiometry is not carefully controlled, though this is less common with secondary amines like dimethylamine.

Q4: How can I purify the final product?

A4: The most common method for purifying 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide is recrystallization. A suitable solvent system, typically a mixture of a polar solvent in which the compound is soluble at high temperatures and a non-polar solvent in which it is less soluble at low temperatures, should be used.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide.

Problem 1: Low or No Yield of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide
Potential Cause Troubleshooting Step
Hydrolysis of 4-chloro-3-nitrobenzenesulfonyl chloride Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Poor Quality of Dimethylamine Use a fresh or properly stored solution of dimethylamine. If using a gas, ensure it is dry. The concentration of the dimethylamine solution should be accurately known.
Incorrect Stoichiometry Carefully check the molar ratios of the reactants. A slight excess of dimethylamine (1.1-1.2 equivalents) is often used to ensure complete conversion of the sulfonyl chloride. Ensure the correct amount of base (if used in addition to dimethylamine) is added.
Low Reaction Temperature While the initial addition of the sulfonyl chloride should be done at a low temperature (e.g., 0 °C) to control the exotherm, the reaction may require warming to room temperature or slightly above to proceed to completion. Monitor the reaction by TLC to determine the optimal temperature profile.
Insufficient Reaction Time Allow the reaction to stir for a sufficient period. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material (sulfonyl chloride) is no longer visible.
Problem 2: Presence of Impurities in the Final Product
Potential Cause Troubleshooting Step
Unreacted 4-chloro-3-nitrobenzenesulfonyl chloride This indicates an incomplete reaction. Consider increasing the reaction time, temperature, or the amount of dimethylamine.
4-chloro-3-nitrobenzenesulfonic acid (hydrolysis product) This impurity can often be removed by washing the organic extract with a mild aqueous base (e.g., sodium bicarbonate solution) during the work-up.
Solvent Impurities Ensure the solvents used for reaction and purification are of high purity.
Inefficient Purification Optimize the recrystallization procedure. This may involve screening different solvent systems or performing a second recrystallization.

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride

This protocol is based on established literature procedures.[1]

Materials:

  • o-chloronitrobenzene

  • Chlorosulfonic acid

  • Petroleum ether (for recrystallization)

Procedure:

  • In a reaction vessel equipped with a stirrer and a reflux condenser, add chlorosulfonic acid (4 molar equivalents) to o-chloronitrobenzene (1 molar equivalent).

  • Heat the reaction mixture to 120 °C and maintain this temperature for 4 hours.

  • After cooling, the crude product is isolated.

  • The crude product is then recrystallized from petroleum ether to yield pure 4-chloro-3-nitrobenzenesulfonyl chloride.

Parameter Value
Molar Ratio (Chlorosulfonic acid : o-chloronitrobenzene)4 : 1
Reaction Temperature120 °C
Reaction Time4 hours
Expected Yield~81.5%
Protocol 2: Synthesis of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide

This protocol is adapted from a procedure for a similar compound and general principles of sulfonamide synthesis.

Materials:

  • 4-chloro-3-nitrobenzenesulfonyl chloride

  • Dimethylamine solution (e.g., 40% in water or 2M in THF)

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Triethylamine (optional, as a base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for recrystallization (e.g., ethanol/water or ethyl acetate/hexane)

Procedure:

  • Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (1 molar equivalent) in an anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of dimethylamine (1.2 molar equivalents) to the cooled solution. If a salt of dimethylamine is used, add a suitable base like triethylamine (1.5 molar equivalents).

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting sulfonyl chloride.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization.

Parameter Value
Molar Ratio (Dimethylamine : Sulfonyl chloride)1.2 : 1
Reaction Temperature0 °C to Room Temperature
Reaction Time2-4 hours (monitor by TLC)
Expected Yield85-95% (estimated based on similar reactions)

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride cluster_step2 Step 2: Synthesis of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide start1 o-chloronitrobenzene + Chlorosulfonic acid reaction1 Reaction at 120°C for 4h start1->reaction1 product1 Crude 4-chloro-3-nitrobenzenesulfonyl chloride reaction1->product1 purification1 Recrystallization (Petroleum Ether) product1->purification1 final_product1 Pure 4-chloro-3-nitrobenzenesulfonyl chloride purification1->final_product1 start2 4-chloro-3-nitrobenzenesulfonyl chloride + Dimethylamine final_product1->start2 reaction2 Reaction at 0°C to RT start2->reaction2 workup Aqueous Work-up reaction2->workup crude_product2 Crude Final Product workup->crude_product2 purification2 Recrystallization crude_product2->purification2 final_product2 Pure 4-chloro-N,N-dimethyl-3- nitrobenzenesulfonamide purification2->final_product2

Caption: Experimental workflow for the synthesis of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Final Product cause1 Hydrolysis of Sulfonyl Chloride start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Poor Reagent Quality start->cause3 solution1 Use Anhydrous Conditions (Dry Glassware, Solvents, Inert Atm.) cause1->solution1 solution2 Optimize Reaction Conditions (Time, Temperature, Stoichiometry) cause2->solution2 solution3 Verify Purity of Starting Materials cause3->solution3

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Chlorosulfonation of Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chlorosulfonation of aromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this important synthetic transformation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the chlorosulfonation of aromatic compounds.

Question 1: My reaction shows low or no conversion of the starting aromatic compound. What are the possible causes and how can I improve the yield?

Answer:

Low or no conversion in a chlorosulfonation reaction can stem from several factors. Here's a systematic guide to troubleshooting this issue:

  • Inactive Chlorosulfonic Acid: Chlorosulfonic acid is highly reactive and susceptible to decomposition, especially with exposure to moisture.

    • Solution: Use freshly opened or distilled chlorosulfonic acid for your reaction. Ensure that the reagent has been stored under anhydrous conditions.

  • Insufficient Reaction Temperature: While low temperatures are often used to control side reactions, the reaction may not proceed at an adequate rate if the temperature is too low, particularly with deactivated aromatic rings.

    • Solution: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or GC. For deactivated substrates, higher temperatures (e.g., 60-80 °C) may be necessary.[1][2]

  • Insufficient Amount of Chlorosulfonic Acid: An inadequate amount of the sulfonating agent will lead to incomplete conversion.

    • Solution: For many substrates, using a significant excess of chlorosulfonic acid (3-5 equivalents or more) can drive the reaction to completion.[3]

  • Precipitation of Starting Material: If the aromatic starting material is a solid, it may not be fully dissolved in the chlorosulfonic acid, leading to a heterogeneous reaction mixture and poor conversion.

    • Solution: Ensure vigorous stirring to maintain a homogeneous solution. If solubility is an issue, consider the use of an inert co-solvent like dichloromethane or chloroform, although this may require adjusting the reaction temperature.

Question 2: I am observing a significant amount of a high-melting, insoluble solid in my crude product, which I suspect is a diaryl sulfone. How can I minimize its formation?

Answer:

The formation of diaryl sulfone is a common side reaction in chlorosulfonation. It occurs when the initially formed aryl sulfonyl chloride or sulfonic acid acts as an electrophile and reacts with another molecule of the aromatic starting material. Here’s how to mitigate this:

  • Control Reaction Temperature: Sulfone formation is often favored at higher temperatures.

    • Solution: Maintain a low reaction temperature, typically between 0 °C and room temperature, especially during the initial addition of the aromatic compound to the chlorosulfonic acid.[4]

  • Molar Ratio of Reactants: The stoichiometry of the reactants plays a crucial role.

    • Solution: Use a larger excess of chlorosulfonic acid. This ensures that the aromatic compound is more likely to react with the sulfonating agent rather than the aryl sulfonyl chloride intermediate.[4]

  • Order of Addition: Adding the aromatic compound to the chlorosulfonic acid is the standard procedure.

    • Solution: Ensure the aromatic compound is added portion-wise or dropwise to a well-stirred, cooled solution of chlorosulfonic acid. This maintains a high concentration of the sulfonating agent relative to the aromatic substrate throughout the addition.

Question 3: My final product is contaminated with the corresponding sulfonic acid. How can I prevent its formation and remove it?

Answer:

The presence of sulfonic acid is primarily due to the hydrolysis of the desired sulfonyl chloride product during the reaction work-up. Aryl sulfonyl chlorides are sensitive to moisture, especially at elevated temperatures and non-neutral pH.

  • Prevention during Work-up:

    • Anhydrous Conditions: While the reaction itself is conducted in a protic acid, it's crucial to minimize contact with water during work-up.

    • Low Temperature Quenching: Quenching the reaction mixture by pouring it onto crushed ice is a standard procedure. This rapidly cools the mixture and dilutes the excess chlorosulfonic acid, minimizing hydrolysis of the product.[1][3]

    • Prompt Isolation: Do not allow the product to remain in an aqueous acidic environment for an extended period. Filter the precipitated product as soon as the quench is complete.

  • Removal of Sulfonic Acid Impurity:

    • Washing: Wash the crude sulfonyl chloride with cold water to remove any water-soluble sulfonic acid.

    • Recrystallization: Recrystallization from a suitable solvent (e.g., a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate) can effectively separate the less polar sulfonyl chloride from the highly polar sulfonic acid. For some products, recrystallization from dry benzene can be effective.[1]

    • Purification via Conversion: If the sulfonic acid impurity is significant, the crude product can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert the sulfonic acid back to the sulfonyl chloride.[5]

Frequently Asked Questions (FAQs)

Q1: What is the ideal molar ratio of aromatic compound to chlorosulfonic acid?

A1: There is no single ideal ratio, as it depends on the reactivity of the aromatic substrate. For activated rings, a smaller excess of chlorosulfonic acid (e.g., 3 equivalents) may be sufficient. For deactivated rings, a larger excess (e.g., 5-10 equivalents) is often necessary to achieve a reasonable reaction rate and minimize side reactions like sulfone formation.[4]

Q2: How do I know when the chlorosulfonation reaction is complete?

A2: The evolution of hydrogen chloride (HCl) gas is a good indicator of reaction progress. The reaction is generally considered complete when the effervescence of HCl gas ceases.[1] For more precise monitoring, you can take small aliquots of the reaction mixture, quench them carefully, and analyze them by TLC, GC, or NMR.

Q3: Can I use a solvent for my chlorosulfonation reaction?

A3: Yes, inert solvents such as chloroform, dichloromethane, or carbon tetrachloride can be used. Solvents are particularly useful for controlling the reaction temperature and for reactions with highly reactive substrates where disubstitution is a concern. However, the use of a solvent may necessitate longer reaction times or higher temperatures.

Q4: My aromatic compound has multiple functional groups. How will this affect the chlorosulfonation?

A4: The directing effects of the existing functional groups will determine the position of chlorosulfonation. Electron-donating groups (e.g., alkyl, alkoxy) will direct the incoming chlorosulfonyl group to the ortho and para positions and will activate the ring, making the reaction faster. Electron-withdrawing groups (e.g., nitro, carboxyl) will direct to the meta position and deactivate the ring, requiring more forcing conditions. It is also important to consider the stability of the functional groups to the strongly acidic and reactive conditions. For example, amine groups are typically protected (e.g., as an acetamide) before chlorosulfonation to prevent side reactions and to act as an ortho, para-director.[2][6]

Q5: What are the safety precautions I should take when working with chlorosulfonic acid?

A5: Chlorosulfonic acid is a highly corrosive and reactive substance. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield. It reacts violently with water, releasing large amounts of toxic HCl gas. Ensure all glassware is dry before use. Have a suitable neutralizing agent (e.g., sodium bicarbonate) readily available in case of spills.

Data Presentation

Table 1: Influence of Reaction Temperature on Isomer Distribution in the Chlorosulfonation of Toluene

Temperature (°C)Ortho-isomer (%)Para-isomer (%)
0FavoredLess Favored
20-25Increased proportionDominant
100MinorMajor

Note: The formation of the para-isomer is thermodynamically favored, while the ortho-isomer can be kinetically favored at lower temperatures.[7]

Table 2: Effect of Molar Ratio of Chlorosulfonic Acid on Product Yield for Acetanilide

Molar Ratio (Chlorosulfonic Acid : Acetanilide)Reaction Time (hours)Yield of p-acetamidobenzenesulfonyl chloride (%)
3 : 1377-81
5 : 1277-81

Note: Using a smaller excess of chlorosulfonic acid requires a longer reaction time to achieve a similar yield.[1]

Experimental Protocols

Protocol 1: Chlorosulfonation of Benzene to Benzenesulfonyl Chloride

Materials:

  • Benzene (10 moles, 780 g, 888 mL)

  • Chlorosulfonic acid (30 moles, 3.5 kg, 2 L)

  • Crushed ice

  • Water

Procedure:

  • In a 5-L flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and an exit tube leading to a gas trap (to absorb HCl), place 3.5 kg (2 L) of chlorosulfonic acid.[3]

  • Cool the flask in a water bath to maintain the temperature between 20-25 °C.[3]

  • Slowly add 780 g (888 mL) of benzene from the dropping funnel over 2-3 hours with continuous stirring, ensuring the temperature remains within the specified range.[3]

  • After the addition is complete, continue stirring for an additional hour at the same temperature.[3]

  • Carefully and slowly pour the reaction mixture onto 6-7 kg of crushed ice in a large beaker with stirring. This step should be performed in a fume hood due to the vigorous evolution of HCl gas.[3]

  • The benzenesulfonyl chloride will separate as a dense oil. Separate the lower organic layer using a separatory funnel.

  • Wash the organic layer with cold water.

  • The crude benzenesulfonyl chloride can be used directly or purified by vacuum distillation.

Protocol 2: Chlorosulfonation of Acetanilide to p-Acetamidobenzenesulfonyl Chloride

Materials:

  • Acetanilide (0.5 mole, 67.5 g)

  • Chlorosulfonic acid (2.49 moles, 290 g, 165 mL)

  • Crushed ice

  • Water

Procedure:

  • In a 500-mL round-bottomed flask equipped with a mechanical stirrer, place 290 g (165 mL) of chlorosulfonic acid.[1]

  • Cool the flask in a cooling bath to approximately 12-15 °C.[1]

  • Gradually add 67.5 g of acetanilide over about 15 minutes, maintaining the temperature at around 15 °C.[1]

  • After the addition is complete, heat the mixture to 60 °C for two hours. The completion of the reaction can be observed by the cessation of HCl gas evolution.[1]

  • In a fume hood, pour the syrupy liquid slowly and with stirring into a beaker containing 1 kg of crushed ice mixed with a small amount of water to facilitate stirring.[1]

  • The solid p-acetamidobenzenesulfonyl chloride will precipitate. Collect the solid by suction filtration and wash it with cold water.[1]

  • The crude product (yield: 90-95 g, 77-81%) can be used directly or purified by recrystallization from dry benzene.[1]

Visualizations

Chlorosulfonation_Mechanism cluster_electrophile Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution 2ClSO3H 2 Chlorosulfonic Acid SO2Cl+ Chlorosulfonium ion (Electrophile) 2ClSO3H->SO2Cl+ Equilibrium ClSO3- Chlorosulfonate anion 2ClSO3H->ClSO3- H2O Water 2ClSO3H->H2O Aromatic Aromatic Ring (e.g., Benzene) Sigma Sigma Complex (Carbocation Intermediate) Aromatic->Sigma + SO2Cl+ Product Aryl Sulfonyl Chloride Sigma->Product - H+ HCl HCl Sigma->HCl + Cl- (from ClSO3-)

Caption: Mechanism of Chlorosulfonation.

Side_Reactions Aromatic Aromatic Compound ArylSulfonylChloride Aryl Sulfonyl Chloride (Desired Product) Aromatic->ArylSulfonylChloride + Chlorosulfonic Acid ChlorosulfonicAcid Chlorosulfonic Acid DiarylSulfone Diaryl Sulfone (Side Product) ArylSulfonylChloride->DiarylSulfone + Aromatic Compound (High Temp) ArylSulfonicAcid Aryl Sulfonic Acid (Side Product) ArylSulfonylChloride->ArylSulfonicAcid + Water (Hydrolysis) Water Water (moisture)

Caption: Common Side Reactions.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckReagent Check Chlorosulfonic Acid (Fresh? Anhydrous?) Start->CheckReagent CheckTemp Review Reaction Temperature (Too low?) Start->CheckTemp CheckRatio Verify Molar Ratio (Sufficient excess?) Start->CheckRatio CheckPurity Analyze Crude Product (Sulfone or Sulfonic Acid?) Start->CheckPurity SolutionReagent Use Fresh/Distilled Reagent CheckReagent->SolutionReagent SolutionTemp Increase Temperature Incrementally CheckTemp->SolutionTemp SolutionRatio Increase Excess of Reagent CheckRatio->SolutionRatio SolutionSulfone Lower Temperature, Increase Reagent Excess CheckPurity->SolutionSulfone High Sulfone Content SolutionAcid Improve Work-up (Low Temp Quench, Wash) CheckPurity->SolutionAcid High Sulfonic Acid Content

Caption: Troubleshooting Workflow.

References

troubleshooting guide for sulfonamide synthesis from sulfonyl chlorides

Author: BenchChem Technical Support Team. Date: December 2025

<Technical Support Center: Sulfonamide Synthesis

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of sulfonamides from sulfonyl chlorides and amines.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for sulfonamide synthesis from a sulfonyl chloride?

A1: The synthesis is a nucleophilic substitution reaction where the nitrogen atom of a primary or secondary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This displaces the chloride leaving group. A base, such as pyridine or triethylamine, is used to neutralize the hydrochloric acid (HCl) generated during the reaction.[1]

Q2: My reaction yield is very low. What are the first things I should check?

A2: When facing low yields, begin by verifying the fundamentals of your setup.[2]

  • Reagent Quality: Ensure the amine and sulfonyl chloride are pure and dry. Sulfonyl chlorides are particularly sensitive to moisture and can hydrolyze into unreactive sulfonic acid.[2][3][4] Using freshly opened reagents or purifying them before use is recommended.[2]

  • Anhydrous Conditions: Use anhydrous solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering.[2][3][4][5]

  • Stoichiometry: Carefully check the molar ratios of your reactants. A common starting point is a 1:1 ratio of amine to sulfonyl chloride, with a slight excess of a non-nucleophilic base (1.1-1.5 equivalents).[2]

  • Temperature: The reaction is often started at 0 °C to control the initial exothermic reaction, then allowed to warm to room temperature.[1][2] If the reaction is slow, gentle heating may be necessary, but excessive heat can promote side reactions.[2]

Q3: I see a significant amount of sulfonic acid in my product. What causes this and how can I fix it?

A3: The presence of sulfonic acid is a classic sign of sulfonyl chloride hydrolysis, where the starting material reacts with water instead of your amine.[3][4]

  • Prevention: The key is the strict exclusion of moisture. Use anhydrous solvents and reagents, and perform the entire procedure under an inert atmosphere.[3][5] When quenching the reaction, do so at a low temperature, for instance, by pouring the mixture onto ice, to minimize hydrolysis.[3]

  • Removal: If sulfonic acid has already formed, it can often be removed by washing the crude product mixture with an aqueous acid solution, as the sulfonic acid is more water-soluble than the desired sulfonamide.[3]

Q4: What are the best analytical methods to monitor the reaction and check the purity of my final product?

A4: A combination of chromatographic techniques is typically used.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.[1][6]

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis, providing high precision and reproducibility.[6] It allows for the determination of % purity by comparing the peak area of the product to that of any impurities.[6] For definitive structural confirmation, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[4]

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format.

Problem 1: Low or No Product Formation
  • Q: I've checked my reagents and conditions, but the reaction still isn't working. Could the amine be the problem?

    • A: Yes, amines with strong electron-withdrawing groups can be poor nucleophiles, making them less reactive.[4] In these cases, more forcing conditions, such as higher temperatures or the use of a stronger base, may be required to drive the reaction to completion.[4]

  • Q: My starting materials seem to be degrading. What could be causing this?

    • A: Aside from hydrolysis, high reaction temperatures can lead to the decomposition of thermally sensitive reactants or products.[4][7] A common strategy is to add the sulfonyl chloride solution slowly to the amine solution at 0 °C to manage the initial exotherm, before allowing the reaction to proceed at room temperature or with gentle heating.[4]

Problem 2: Significant Side Products Observed
  • Q: My mass spectrometry results show a byproduct with double the expected mass. What could this be?

    • A: If you are using a primary amine (R-NH₂), it's possible to form a bis-sulfonated product, R-N(SO₂R')₂, especially if there is an excess of sulfonyl chloride or if the reaction conditions are too harsh. To avoid this, use a 1:1 stoichiometry or a slight excess of the amine.

  • Q: I'm using a solvent like methanol or ethanol. Could that be an issue?

    • A: Yes, protic solvents, especially alcohols, can compete with the amine and react with the sulfonyl chloride to form sulfonate esters as byproducts. It is crucial to use an inert, anhydrous solvent such as dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF).[4]

Problem 3: Difficulty in Product Purification
  • Q: My crude product is an oil and won't crystallize. How can I purify it?

    • A: If recrystallization fails, column chromatography is the most effective method for purifying non-crystalline products. A range of silica gel and solvent systems can be employed to separate the desired sulfonamide from unreacted starting materials and byproducts.

  • Q: How can I effectively remove the base (e.g., pyridine, triethylamine) after the reaction?

    • A: During the aqueous workup, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the amine base, forming a salt that is soluble in the aqueous layer and can be easily separated.

Experimental Protocols

General Protocol for Sulfonamide Synthesis

This protocol is a standard method for the synthesis of a sulfonamide from an amine and a sulfonyl chloride using conventional heating.[1]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen or argon atmosphere, dissolve the amine (1.0 - 1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM).[1]

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a suitable base, such as pyridine or triethylamine (1.5 equivalents), to the stirred solution.[1]

  • Sulfonyl Chloride Addition: In a separate flask, dissolve the sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM.[1] Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.[1]

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 6-18 hours.[1]

  • Monitoring: Monitor the reaction's progress by TLC until the starting amine is consumed.[1]

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography.[8]

Data Presentation

Table 1: Common Bases and Solvents in Sulfonamide Synthesis
BasepKa of Conjugate AcidCommon SolventsKey Characteristics
Pyridine5.25DCM, THF, AcetonitrileOften used as both base and solvent; can be difficult to remove.
Triethylamine (TEA)10.75DCM, THF, AcetonitrileStrong, non-nucleophilic base; readily removed with an acid wash.[9]
DIPEA10.75DCM, THFSterically hindered, non-nucleophilic base.[9]
Sodium Hydroxide~15.7Water, Biphasic systemsUsed in Schotten-Baumann conditions; requires vigorous stirring.[9]
Sodium Carbonate10.33Water, AcetoneMild inorganic base, suitable for sensitive substrates.[10]

Visualizations

Sulfonamide_Synthesis_Workflow Start Start: Prepare Reactants Setup Reaction Setup: - Flame-dried flask - Inert atmosphere (N2/Ar) - Dissolve amine in anhydrous solvent Start->Setup Cool Cool to 0 °C Setup->Cool Add_Base Add Base (e.g., Pyridine, TEA) Cool->Add_Base Add_Sulfonyl_Cl Add Sulfonyl Chloride (dropwise) Add_Base->Add_Sulfonyl_Cl React Stir at RT (6-18h) Add_Sulfonyl_Cl->React Monitor Monitor by TLC React->Monitor Workup Aqueous Workup: - Quench with H2O - Wash with acid/base Monitor->Workup Reaction Complete Purify Purification: - Recrystallization or - Column Chromatography Workup->Purify Product Final Product: Pure Sulfonamide Purify->Product

Caption: Experimental workflow for sulfonamide synthesis.

Troubleshooting_Tree Problem Observed Problem: Low or No Yield Cause1 Cause: Hydrolysis of Sulfonyl Chloride? Problem->Cause1 Cause2 Cause: Poor Reagent Quality or Reactivity? Problem->Cause2 Cause3 Cause: Incorrect Reaction Conditions? Problem->Cause3 Solution1 Solution: - Use anhydrous solvents - Run under inert atmosphere - Check for sulfonic acid byproduct Cause1->Solution1 Solution2 Solution: - Verify purity (NMR, LC-MS) - Use fresh reagents - Consider forcing conditions for unreactive amines Cause2->Solution2 Solution3 Solution: - Verify stoichiometry - Optimize temperature - Ensure correct base/solvent Cause3->Solution3

Caption: Troubleshooting logic for low-yield reactions.

References

Technical Support Center: Purification of Polar Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar sulfonamide compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these challenging molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar sulfonamide compounds?

The purification of polar sulfonamide compounds presents several challenges stemming from their inherent chemical properties. A primary difficulty is their high polarity, which can lead to poor retention on traditional reversed-phase chromatography columns and strong, often irreversible, binding or streaking on normal-phase silica gel.[1][2][3] Additionally, the acidic nature of the sulfonamide proton and the basicity of amino groups, if present, can lead to peak tailing and inconsistent results on silica gel. Some sulfonamides can also be unstable on standard silica gel, leading to degradation.[4][5]

Q2: What are common impurities I might encounter?

Common impurities can include unreacted starting materials, byproducts from the synthesis, and degradation products.[6] For instance, if the sulfonamide is synthesized from a sulfonyl chloride and an amine, residual amounts of both starting materials may be present. Side-reactions can lead to the formation of related sulfonamide structures or other polar byproducts that are difficult to separate.[6]

Q3: When should I choose recrystallization over chromatography?

Recrystallization is an effective first-line purification technique, especially for removing the bulk of impurities from a solid crude product.[6][7] It is particularly advantageous when the desired compound and impurities have significantly different solubilities in a given solvent system.[8] Chromatography is generally necessary when recrystallization fails to achieve the desired purity, or for separating compounds with very similar solubility profiles.[6] It is also the method of choice for purifying non-crystalline (oily) products.[8]

Q4: What is Hydrophilic Interaction Liquid Chromatography (HILIC) and when should I use it?

Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique that uses a polar stationary phase (like silica or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile, with a smaller amount of aqueous buffer.[3][9] HILIC is an excellent alternative to reversed-phase chromatography for very polar compounds, like many sulfonamides, that show little to no retention on C18 columns.[3][10][11] It allows for the effective separation of these polar analytes.

Troubleshooting Guides

Issue 1: Poor or No Retention in Reversed-Phase Chromatography

Problem: My polar sulfonamide elutes in the void volume or shows very poor retention on a C18 column.

Possible Cause Suggested Solution
High Polarity of Analyte The compound is too polar for effective interaction with the non-polar stationary phase.[3][12]
Switch to a more suitable chromatography mode:HILIC: Use a HILIC column (e.g., silica, diol, or amide) with a mobile phase of high organic content (e.g., >80% acetonitrile) and a small amount of aqueous buffer.[9][10] • Aqueous Normal-Phase (ANP): This mode can handle polar compounds effectively.[13]
Inappropriate Mobile Phase The mobile phase is too "strong" (too much organic solvent for the analyte's polarity).
Modify the mobile phase:Increase the aqueous component: For moderately polar sulfonamides, increasing the water content in the mobile phase may improve retention.[14] • Use a polar-embedded or polar-endcapped column: These columns are designed to be more compatible with highly aqueous mobile phases and can provide better retention for polar analytes.[12][14]
Issue 2: Peak Tailing and Poor Peak Shape in Normal-Phase (Silica Gel) Chromatography

Problem: My sulfonamide streaks or shows significant peak tailing on a silica gel column.

Possible Cause Suggested Solution
Strong Interaction with Silanols The acidic silanol groups on the silica surface are strongly interacting with basic sites on the sulfonamide, or the acidic sulfonamide proton is interacting with basic sites on the silica.[1]
Deactivate the silica gel:Add a basic modifier to the eluent: Incorporating a small amount (0.1-1%) of a base like triethylamine or ammonia into the mobile phase can neutralize the acidic silanols and improve peak shape.[1][4] • Use pre-treated silica: Commercially available deactivated silica can be used.
Compound Instability The acidic nature of the silica gel is causing the sulfonamide to degrade.[4]
Change the stationary phase:Alumina (neutral or basic): This can be a good alternative to silica for basic or acid-sensitive compounds.[4] • Florisil: Another alternative polar stationary phase.[4] • Bonded phases: Amino or cyano-bonded phases can offer different selectivity and reduced interaction with the analyte.[9]
Issue 3: Co-elution with Impurities

Problem: I cannot separate my target sulfonamide from a closely related impurity.

Possible Cause Suggested Solution
Insufficient Selectivity The chosen stationary and mobile phase combination does not provide enough selectivity to resolve the compounds.
Optimize chromatographic conditions:Change the mobile phase composition: Try different solvent combinations (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol) to alter the selectivity.[4] • Employ gradient elution: A gradual change in solvent polarity can often resolve closely eluting peaks.[4] • Switch the stationary phase: If normal-phase silica fails, try a different stationary phase like alumina, a bonded phase, or switch to a different mode like HILIC.[4][9]
Complex Impurity Profile Multiple impurities are present, making a single purification step ineffective.[6]
Use orthogonal purification methods:Combine techniques: Perform an initial purification by recrystallization to remove the bulk of impurities, followed by column chromatography for fine separation.[6] • Multi-column approach: Use two different chromatography systems (e.g., normal-phase followed by HILIC) for very challenging separations.

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Column Chromatography

This protocol is for deactivating silica gel with triethylamine to improve the chromatography of basic or acid-sensitive sulfonamides.[4]

  • Prepare the Slurry: In a fume hood, create a slurry of silica gel in the chosen eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Add Triethylamine: Add triethylamine to the slurry to a final concentration of 0.1-1% (v/v).

  • Equilibrate: Stir the slurry for 15-30 minutes to ensure the triethylamine has thoroughly coated the silica surface.

  • Pack the Column: Pack the chromatography column with the deactivated silica slurry as you would normally.

  • Run the Chromatography: Equilibrate the packed column with the triethylamine-containing eluent before loading the sample. Elute the column with the same eluent mixture, collecting and analyzing fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure. To remove residual triethylamine, the residue can be co-evaporated with a suitable solvent like dichloromethane.[4]

Protocol 2: General Method for HILIC Purification

This protocol provides a general workflow for purifying highly polar sulfonamides using HILIC.

  • Column Selection: Choose a HILIC stationary phase such as underivatized silica, or a bonded phase like diol, amide, or amino.

  • Mobile Phase Preparation:

    • Solvent A (Aqueous): Prepare a buffered aqueous solution. Ammonium formate or ammonium acetate (e.g., 10-20 mM) are common choices as they are volatile and compatible with mass spectrometry.[15] Adjust the pH as needed to optimize separation.

    • Solvent B (Organic): Use a water-miscible polar organic solvent, typically acetonitrile.[3][9]

  • Equilibration: Equilibrate the HILIC column with the initial mobile phase conditions (high organic content, e.g., 95% Solvent B) for a sufficient time to ensure a stable water layer on the stationary phase.

  • Sample Preparation: Dissolve the sample in the initial mobile phase or a solvent with a slightly weaker elution strength to ensure good peak shape upon injection.

  • Gradient Elution: Start with a high percentage of the organic solvent and run a gradient to increase the percentage of the aqueous solvent.[9] A typical gradient might run from 95% to 50% acetonitrile over 15-20 minutes.

  • Detection and Fraction Collection: Monitor the elution using a suitable detector (e.g., UV, MS) and collect fractions containing the target compound.

  • Post-Purification: Evaporate the solvents from the collected fractions. The use of volatile buffers like ammonium formate facilitates easy removal.

Visualizations

Troubleshooting_Workflow start Crude Polar Sulfonamide is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Proceed to Chromatography is_solid->chromatography No (Oily) purity_check1 Assess Purity (TLC, HPLC, NMR) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Pure purity_check1->chromatography Not Pure rp_or_np Choose Chromatography Mode chromatography->rp_or_np rp_chrom Reversed-Phase (C18) rp_or_np->rp_chrom Moderately Polar np_chrom Normal-Phase (Silica) rp_or_np->np_chrom Less Polar hilic_chrom HILIC rp_or_np->hilic_chrom Highly Polar retention_check Good Retention? rp_chrom->retention_check peak_shape_check Good Peak Shape? np_chrom->peak_shape_check optimize_mobile_phase Optimize Mobile Phase hilic_chrom->optimize_mobile_phase retention_check->hilic_chrom No purity_check2 Assess Purity retention_check->purity_check2 Yes deactivate_silica Deactivate Silica or Change Stationary Phase peak_shape_check->deactivate_silica No (Tailing) peak_shape_check->purity_check2 Yes deactivate_silica->np_chrom optimize_mobile_phase->purity_check2 purity_check2->pure_product Pure purity_check2->optimize_mobile_phase Not Pure

Caption: A troubleshooting workflow for purifying polar sulfonamides.

HILIC_Mechanism cluster_column HILIC Stationary Phase stationary_phase Polar Stationary Phase (e.g., Silica) Si-OH water_layer Immobilized Water Layer mobile_phase Mobile Phase (High Organic Content, e.g., ACN) analyte Polar Sulfonamide analyte->water_layer Partitions into water layer

Caption: The partitioning mechanism in HILIC for polar analytes.

References

Technical Support Center: Purification of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide. The following sections detail methods to remove common impurities encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide?

A1: The most prevalent impurities typically arise from the two main synthetic steps: the chlorosulfonation of 2-chloronitrobenzene and the subsequent amidation with dimethylamine. These impurities include:

  • Unreacted Starting Materials: 4-chloro-3-nitrobenzenesulfonyl chloride.

  • Hydrolysis Product: 4-chloro-3-nitrobenzenesulfonic acid, which forms if the sulfonyl chloride intermediate is exposed to moisture.[1]

  • Isomeric Impurities: Positional isomers of the sulfonyl chloride that may have formed during the chlorosulfonation of 2-chloronitrobenzene.

Q2: My purified product has a lower than expected melting point. What is the likely cause?

A2: A depressed and broad melting point range is a common indicator of residual impurities. The presence of unreacted starting materials or side-products disrupts the crystal lattice of the pure compound, leading to a lower melting point. The expected melting point for pure 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide is approximately 70°C.[2]

Q3: I performed a recrystallization, but the yield was very low. What could have gone wrong?

A3: Low recovery after recrystallization can be due to several factors:

  • Using too much solvent: This will result in some of your product remaining dissolved in the mother liquor even after cooling.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.

  • Inappropriate solvent choice: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature.

  • Premature crystallization: If the solution cools and crystals form during a hot filtration step to remove insoluble impurities.

Q4: Can I use column chromatography to purify my product?

A4: Yes, column chromatography is a suitable alternative or complementary technique to recrystallization for purifying sulfonamides. Normal-phase silica gel chromatography using a solvent system such as a hexane/ethyl acetate gradient can effectively separate the desired product from less polar impurities like unreacted sulfonyl chloride and more polar impurities like the sulfonic acid.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Oily product that does not solidify Presence of significant amounts of unreacted 4-chloro-3-nitrobenzenesulfonyl chloride or solvent.Wash the crude product with a cold, non-polar solvent like hexane to remove the unreacted sulfonyl chloride. Ensure the product is thoroughly dried under vacuum to remove residual solvent.
Product is off-white or yellow Presence of colored impurities, possibly from side reactions during the nitration or chlorosulfonation steps.Perform a recrystallization, possibly with the addition of a small amount of activated charcoal to adsorb colored impurities. Be cautious as charcoal can also adsorb some of the desired product.
Incomplete dissolution during recrystallization Insoluble impurities are present, or an insufficient amount of solvent was used.If impurities are visible, perform a hot filtration to remove them. If no visible impurities are present, add small additional portions of hot solvent until the product fully dissolves.
Product "oils out" during recrystallization The boiling point of the solvent is higher than the melting point of the product, or the solution is supersaturated.Add more solvent to the hot mixture to ensure the product remains dissolved. Consider using a lower-boiling point solvent system.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline for the recrystallization of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide. The ideal solvent or solvent system may need to be determined empirically. Based on the solubility of the related compound 4-chloro-3-nitrobenzenesulfonamide, a polar organic solvent or a mixture with water is a good starting point.[3]

Materials:

  • Crude 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide

  • Methanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with stirring

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude product and a minimal amount of hot methanol to dissolve it completely with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask.

  • Induce Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes slightly turbid. Reheat the solution gently until it becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold methanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol

Materials:

  • Crude 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry sample onto the top of the prepared column.

  • Elution: Begin eluting the column with pure hexane. Gradually increase the polarity of the eluent by adding increasing proportions of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide.

Data Presentation

Purification Method Typical Solvent System Advantages Disadvantages
Recrystallization Methanol/WaterSimple, cost-effective, good for removing small amounts of impurities.Can have lower yields if the product is significantly soluble in the cold solvent; may not remove all impurities.
Column Chromatography Hexane/Ethyl Acetate GradientHigh purity can be achieved; effective for separating complex mixtures.More time-consuming, requires larger volumes of solvent, can be more expensive.

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Analysis1 Purity Check (e.g., TLC, Melting Point) Recrystallization->Analysis1 Chromatography Column Chromatography Analysis2 Purity Check (e.g., TLC, Melting Point) Chromatography->Analysis2 Pure Pure Product Analysis1->Pure Purity > 98% Impure Product still impure Analysis1->Impure Purity < 98% Analysis2->Pure Impure->Chromatography

Caption: Workflow for the purification of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide.

Impurity_Sources Start 2-Chloronitrobenzene Step1 Chlorosulfonation Start->Step1 Intermediate 4-chloro-3-nitrobenzenesulfonyl chloride Step1->Intermediate Impurity1 Isomeric Sulfonyl Chlorides Step1->Impurity1 Step2 Amidation with Dimethylamine Intermediate->Step2 Impurity2 4-chloro-3-nitrobenzenesulfonic acid (Hydrolysis) Intermediate->Impurity2 Moisture Impurity3 Unreacted Sulfonyl Chloride Intermediate->Impurity3 Incomplete Reaction Product 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide Step2->Product

Caption: Potential sources of impurities during synthesis.

References

Technical Support Center: Alternative Reagents for Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for modern and alternative methods in sulfonamide synthesis. The following sections address specific issues you might encounter during your experiments, offering practical solutions and detailed protocols.

Using Sulfonyl Fluorides as Stable Precursors

Sulfonyl fluorides have gained importance as alternatives to sulfonyl chlorides due to their enhanced stability, which makes them easier to handle and store.[1][2] However, this stability comes with lower reactivity, often requiring specific activation methods to achieve good yields.[1][3]

FAQs & Troubleshooting Guide

Q1: My reaction with a sulfonyl fluoride is sluggish and gives a low yield. How can I improve it?

A1: Low reactivity is a common challenge with sulfonyl fluorides.[1] Consider the following solutions:

  • Lewis Acid Catalysis: The addition of a Lewis acid catalyst, such as calcium triflimide [Ca(NTf₂)₂], can activate the sulfonyl fluoride, making it more susceptible to nucleophilic attack by the amine.[1][3] This method is effective for a wide range of sterically and electronically diverse sulfonyl fluorides and amines.[1]

  • Base and Solvent: Ensure an appropriate base, like triethylamine (Et₃N), is used to neutralize the generated acid. The choice of solvent can also be critical; polar aprotic solvents or alcohols like t-amyl alcohol are often effective.[1]

  • Reaction Temperature: Increasing the reaction temperature (e.g., to 60 °C) can significantly improve the reaction rate.[1][3]

  • Excess Amine: Using a large excess of the amine component can also drive the reaction forward, although this is not always ideal for atom economy.[3]

Q2: I'm working with an amine that has multiple nucleophilic sites (e.g., an alcohol or another amine). How can I achieve selective sulfonamide formation?

A2: Sulfonyl fluorides offer better selectivity compared to the highly reactive sulfonyl chlorides.[1][4]

  • Advantage of Sulfonyl Fluorides: In molecules with competing nucleophiles, such as alcohols or phenols, sulfonyl fluorides tend to react preferentially at the amine site to form sulfonamides, whereas sulfonyl chlorides can lead to complex mixtures of O- and N-sulfonated products.[4] For example, 4-aminophenol reacts with a sulfonyl fluoride in the presence of Ca(NTf₂)₂ to form the sulfonamide as the major product.[1][3]

  • Controlled Conditions: Using a Lewis acid like Ca(NTf₂)₂ can further enhance this selectivity.[1]

Q3: Are sulfonyl fluorides suitable for synthesizing aliphatic sulfonamides?

A3: Yes, but their effectiveness depends on the amine's structure.

  • Amines with Additional Functional Groups: Aliphatic sulfonyl fluorides show good results with amines that have an additional functionality.[4]

  • Sterically Hindered Amines: For amines with a sterically hindered amino group, the less reactive sulfonyl fluorides may show low activity. In such cases, the more reactive aliphatic sulfonyl chlorides might be more effective.[4]

Quantitative Data Summary

The table below summarizes the impact of a Lewis acid catalyst on the yield of sulfonamide synthesis from sulfonyl fluorides.

EntrySulfonyl FluorideAmineCatalystBaseSolventTemp (°C)Time (h)Yield (%)Cite
1Phenylsulfonyl fluorideAnilineNoneEt₃Nt-amylOH6024Trace[1][3]
2Phenylsulfonyl fluorideAnilineCa(NTf₂)₂Et₃Nt-amylOH602485[1][3]
3Phenylsulfonyl fluoride4-AminophenolCa(NTf₂)₂Et₃Nt-amylOH602471[1][3]
4Phenylsulfonyl fluorideMorpholineCa(NTf₂)₂Et₃Nt-amylOH602488[3]
Key Experimental Protocol: Ca(NTf₂)₂-Catalyzed Sulfonamide Synthesis

This protocol describes the synthesis of a sulfonamide from a sulfonyl fluoride and an amine using calcium triflimide as a catalyst.[1]

  • Preparation: To an oven-dried vial equipped with a stir bar, add the sulfonyl fluoride (1.0 equiv), the amine (1.0 equiv), Ca(NTf₂)₂ (1.0 equiv), and triethylamine (1.0 equiv).

  • Solvent Addition: Add anhydrous t-amyl alcohol (to achieve a 0.20 M concentration of the sulfonyl fluoride).

  • Reaction: Seal the vial and place it in a preheated block at 60 °C. Stir the reaction mixture for 24 hours.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired sulfonamide product.

Experimental Workflow

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification reagents Add to Vial: - Sulfonyl Fluoride (1 equiv) - Amine (1 equiv) - Ca(NTf₂)₂ (1 equiv) - Et₃N (1 equiv) solvent Add Anhydrous t-amyl Alcohol (0.2 M) reagents->solvent seal Seal Vial solvent->seal heat Heat at 60 °C Stir for 24 h seal->heat cool Cool to RT heat->cool concentrate Concentrate in vacuo cool->concentrate purify Purify via Column Chromatography concentrate->purify product Final Sulfonamide purify->product Isolate Product

Caption: Workflow for Lewis acid-catalyzed sulfonamide synthesis.

Using Sulfur Dioxide (SO₂) Surrogates

The use of toxic and gaseous sulfur dioxide (SO₂) is a significant drawback in some sulfonamide synthesis routes.[5][6] SO₂ surrogates, which are stable solids, offer a safer and more practical alternative.[5][7] 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) is a commonly used surrogate.[5][8]

FAQs & Troubleshooting Guide

Q1: What are the main advantages of using DABSO over SO₂ gas?

A1: DABSO is a stable, air-resistant, and commercially available solid that safely facilitates the introduction of a sulfonyl group.[5][9] It eliminates the need for handling hazardous SO₂ gas, which requires special equipment and stringent storage regulations.[6][10] This makes the synthesis more operationally simple and accessible.[5]

Q2: My reaction using DABSO with a Grignard reagent is not working well. What should I check?

A2: The success of this reaction depends on the careful formation of the intermediate sulfinate.

  • Grignard Reagent Quality: Ensure your Grignard reagent is freshly prepared or properly titrated. Its activity is crucial for the initial addition to DABSO.

  • Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions until the sulfinate is formed. Any moisture can quench the organometallic reagent.

  • In Situ Amination: The intermediate sulfinate can be converted to the sulfonamide in a one-pot process. A common method involves treating the sulfinate with an aqueous solution of the amine and an oxidant like sodium hypochlorite (bleach).[11]

Q3: Can DABSO be used in metal-catalyzed reactions?

A3: Yes, DABSO is compatible with various metal-catalyzed protocols, particularly palladium-catalyzed reactions.[5][11] It can be used in the synthesis of N-aminosulfonamides from aryl iodides, a transformation not previously achieved with SO₂ gas.[5] This approach allows for the construction of sulfonamides from readily available aryl halides.[11]

Quantitative Data Summary

The following table shows representative yields for sulfonamide synthesis using DABSO with different starting materials.

EntryStarting MaterialCoupling PartnerCatalyst/ReagentKey StepYield (%)Cite
1Phenylmagnesium bromideMorpholineDABSO, then NaOClGrignard Addition85[11]
24-Methoxyphenylmagnesium bromideBenzylamineDABSO, then NaOClGrignard Addition76[11]
34-IodoanisoleAnilinePd(OAc)₂, DABSO, then NaOClPd-catalyzed Coupling78[11]
4HydrazineAnilineDABSO, Cu catalystOxidative CouplingGood[9]
Key Experimental Protocol: One-Pot Sulfonamide Synthesis via Grignard Reagent and DABSO

This protocol outlines the synthesis of a sulfonamide from a Grignard reagent using DABSO.[11]

  • Sulfinate Formation: Under an inert atmosphere (e.g., nitrogen), add the Grignard reagent (1.2 equiv) dropwise to a stirred suspension of DABSO (1.0 equiv) in anhydrous THF at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours until the DABSO is consumed (monitored by TLC).

  • Amination Mixture: In a separate flask, prepare a solution of the desired amine (1.5 equiv) in a mixture of THF and water. Cool this solution to 0 °C.

  • Oxidative Amination: Add the freshly prepared sulfinate solution from step 2 to the amine solution. Then, add sodium hypochlorite (NaOCl, ~12% aqueous solution, 2.0 equiv) dropwise while maintaining the temperature at 0 °C.

  • Work-up: Stir the reaction for 30 minutes, then quench with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Experimental Workflow

G cluster_sulfinate 1. Sulfinate Formation (Anhydrous) cluster_amination 2. Oxidative Amination cluster_workup 3. Work-up & Purification start DABSO in THF at 0 °C grignard Add Grignard Reagent start->grignard stir Stir for 1-2 h at RT grignard->stir combine Add Sulfinate Solution stir->combine amine_prep Prepare Amine Solution in THF/Water at 0 °C amine_prep->combine oxidize Add NaOCl (Bleach) combine->oxidize quench Quench with Na₂S₂O₃ oxidize->quench extract Extract with EtOAc quench->extract purify Dry, Concentrate, Purify extract->purify product Final Sulfonamide purify->product Isolate Product

Caption: One-pot sulfonamide synthesis using DABSO.

Direct Synthesis from Sulfonic Acids

This approach bypasses the need for preparing and handling sulfonyl chlorides by directly activating sulfonic acids or their salts.[12][13] This method simplifies the synthetic process and avoids hazardous reagents associated with sulfonyl chloride preparation.[12]

FAQs & Troubleshooting Guide

Q1: My direct sulfonamide synthesis from sulfonic acid has a low yield. What could be the issue?

A1: The key to this reaction is the effective activation of the sulfonic acid.

  • Activating Agent: Ensure you are using an efficient activating agent. 2,4,6-trichloro-[1][3][14]-triazine (TCT) and triphenylphosphine ditriflate are effective reagents for this transformation.[12][13]

  • Microwave Irradiation: This method often benefits significantly from microwave-assisted heating, which can dramatically reduce reaction times and improve yields compared to conventional heating.[12]

  • Base and Solvent: The choice of base (e.g., triethylamine, NaOH) and solvent (e.g., acetone) is crucial for both the activation step and the subsequent reaction with the amine.[12]

  • Substrate Form: If you are using a sulfonic acid sodium salt, the addition of a catalytic amount of a phase-transfer catalyst like 18-crown-6 can be beneficial.[12]

Q2: Is this direct method compatible with sensitive functional groups?

A2: Yes, one of the major advantages of this method is its broad substrate scope and tolerance for various functional groups.[12] It works well with aromatic, aliphatic, and heterocyclic sulfonic acids, as well as a wide range of primary and secondary amines, including amino acid derivatives.[12] The mild conditions help preserve sensitive functionalities that might not survive the harsh conditions of chlorosulfonation.[2]

Quantitative Data Summary

This table compares the efficiency of microwave-assisted versus conventional heating for the direct synthesis of sulfonamides from sulfonic acids using TCT as the activating agent.

EntrySulfonic AcidAmineMethodTimeYield (%)Cite
1p-Toluenesulfonic acidBenzylamineMicrowave30 min95[12]
2p-Toluenesulfonic acidBenzylamineConventional12 h70[12]
3Methanesulfonic acidAnilineMicrowave30 min92[12]
4Methanesulfonic acidAnilineConventional12 h65[12]
Key Experimental Protocol: Microwave-Assisted Synthesis from Sulfonic Acid

This two-step microwave protocol describes the synthesis of a sulfonamide from a sulfonic acid using TCT.[12]

  • Activation Step (Microwave 1): In a microwave-safe vessel, combine the sulfonic acid (1.0 equiv), 2,4,6-trichloro-[1][3][14]-triazine (TCT, 0.4 equiv), and triethylamine (1.0 equiv) in acetone.

  • Irradiation 1: Seal the vessel and irradiate in a microwave reactor at 80 °C for 20 minutes.

  • Amination Step (Microwave 2): To the resulting intermediate mixture, add the amine (1.2 equiv) and an aqueous solution of NaOH.

  • Irradiation 2: Reseal the vessel and irradiate at 50 °C for 10 minutes.

  • Work-up: After cooling, acidify the reaction mixture with HCl and extract with an appropriate organic solvent.

  • Purification: Wash the organic layer with brine, dry over sodium sulfate, concentrate, and purify the residue to obtain the sulfonamide.

Logical Relationship Diagram

G Start Sulfonic Acid + TCT + Et₃N in Acetone Microwave1 Microwave Irradiation (80 °C, 20 min) Start->Microwave1 Intermediate Activated Intermediate Microwave1->Intermediate AmineAdd Add Amine + NaOH Intermediate->AmineAdd Microwave2 Microwave Irradiation (50 °C, 10 min) AmineAdd->Microwave2 Workup Acidify, Extract, Purify Microwave2->Workup Product Final Sulfonamide Workup->Product

Caption: Microwave-assisted direct synthesis of sulfonamides.

References

Technical Support Center: Metal-Free Synthesis of Aromatic Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the metal-free synthesis of aromatic sulfonamides. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Q1: I am experiencing very low to no yield in my metal-free sulfonamide synthesis. What are the common causes and how can I improve it?

A1: Low yields are a frequent challenge in sulfonamide synthesis. Several factors could be contributing to this issue. Here are the most common causes and potential solutions:

  • Poor Reactivity of Starting Materials:

    • Amine Nucleophilicity: The electronic and steric properties of the amine are critical. Electron-deficient anilines or sterically hindered amines exhibit lower nucleophilicity, leading to slower reaction rates.[1]

      • Solution: Consider increasing the reaction temperature or using a higher-boiling point solvent to drive the reaction to completion.

    • Sulfonylating Agent Stability: Some sulfonylating agents can be unstable and degrade over time.

      • Solution: If using sulfonyl chlorides, ensure they are fresh or purified before use. Alternatively, consider more stable reagents like sulfonyl fluorides.

  • Suboptimal Reaction Conditions:

    • Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion.

      • Solution: Double-check the stoichiometry of your reactants. A common starting point is a 1:1 ratio of the amine to the sulfonylating agent, with a slight excess of base (1.1-1.5 equivalents).[1]

    • Temperature: The reaction temperature may not be optimal for the specific substrates being used.

      • Solution: If the reaction is sluggish at room temperature, gentle heating may be necessary. Conversely, if side reactions are observed, cooling the reaction mixture might be beneficial.[1]

    • Solvent Choice: The solvent can significantly impact reaction rates and solubility of reactants.

      • Solution: Ensure you are using an anhydrous (dry) solvent, as water can lead to hydrolysis of the sulfonylating agent.[1] Experiment with different solvents to find one that provides good solubility for all reactants.

  • Presence of Water:

    • Hydrolysis of Sulfonylating Agent: Sulfonyl chlorides are particularly susceptible to hydrolysis, which converts them to unreactive sulfonic acids.[1]

      • Solution: Thoroughly dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[1]

Q2: I am observing significant side product formation in my reaction. What are the likely side reactions and how can I minimize them?

A2: Side product formation can significantly reduce the yield and purity of your desired sulfonamide. Here are some common side reactions and strategies to mitigate them:

  • Hydrolysis of the Sulfonylating Agent: As mentioned above, this is a major competitive reaction, especially with sulfonyl chlorides.

    • Solution: The rigorous exclusion of water is paramount. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.[1]

  • Homocoupling of Starting Materials: In some oxidative coupling reactions, such as those involving thiols, competitive homocoupling of the thiol to form a disulfide can occur.[2]

    • Solution: Optimization of the oxidant and reaction conditions is key. In electrochemical methods, controlling the electrode potential can help to minimize this side reaction.

  • Over-oxidation: In methods that rely on oxidation, the desired product or starting materials can sometimes be over-oxidized.

    • Solution: Carefully control the stoichiometry of the oxidant. Using a milder oxidant or performing the reaction at a lower temperature may also be effective.

  • Polymerization: If the aromatic starting material contains multiple reactive sites, polymerization can be a significant issue.

    • Solution: The use of protecting groups to block other reactive sites on the starting materials can prevent unwanted polymerization.

Frequently Asked Questions (FAQs)

Q1: What are some common metal-free methods for synthesizing aromatic sulfonamides?

A1: Several metal-free methods have been developed for the synthesis of aromatic sulfonamides, offering alternatives to traditional metal-catalyzed approaches. Some prominent methods include:

  • Iodine-catalyzed oxidative C-N bond cleavage of tertiary amines with sulfonyl hydrazides. [3][4]

  • Electrochemical oxidative coupling of thiols and amines. [5][6][7][8]

  • Direct electrochemical synthesis from (hetero)arenes, SO2, and amines. [9][10][11]

  • One-pot synthesis from nitroarenes and arylsulfonyl chlorides using diboronic acid in water. [12]

  • Photocatalytic S-N coupling of sodium organosulfinates and hydroxamic acids. [13][14][15][16]

  • One-pot synthesis from unactivated acids and amines via aromatic decarboxylative halosulfonylation. [17][18][19][20][21]

Q2: Are there any "green" or environmentally friendly metal-free methods available?

A2: Yes, several methods are considered more environmentally benign. For example, the one-pot synthesis from nitroarenes using diboronic acid is performed in water.[12] Electrochemical methods are also considered green as they use electricity as a clean oxidant, avoiding the need for chemical oxidants and often proceeding under mild conditions.[5][6][7][8][9][10][11] Photocatalytic methods that utilize visible light are also a step towards more sustainable synthesis.[13][14][15][16][22]

Q3: Can I synthesize primary aromatic sulfonamides using these metal-free methods?

A3: Yes, several metal-free methods are suitable for the synthesis of primary sulfonamides. For instance, a general and efficient method involves the iodine-mediated reaction of thiols with aqueous ammonia.[23][24] Another approach utilizes the sulfinylamine reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine with organometallic reagents.[24]

Q4: What are some alternative reagents to sulfonyl chlorides for metal-free sulfonamide synthesis?

A4: Due to the moisture sensitivity of sulfonyl chlorides, several alternative reagents have been developed. These include:

  • Sulfonyl hydrazides. [3][4]

  • Sodium organosulfinates. [13][14][15][16]

  • Thiols. [2][5][6][7][8][23][24]

  • Nitroarenes. [12][25]

  • Carboxylic acids. [17][18][19][20][21]

  • N-Sulfinyl-O-(tert-butyl)hydroxylamine. [24]

Data Presentation

Table 1: Comparison of Metal-Free Synthesis Methods for Aromatic Sulfonamides

MethodStarting MaterialsReagents/ConditionsReaction TimeYield Range
Iodine-Catalyzed C-N Cleavage Sulfonyl hydrazides, Tertiary aminesI₂ (20 mol%), TBHP, H₂O, 80 °C8 hoursModerate to excellent
Electrochemical Coupling Thiols, AminesMe₄NBF₄, CH₃CN/0.3 M HCl, C anode/Fe cathode5 minutesGood to excellent
Direct Electrosynthesis (Hetero)arenes, SO₂, AminesBDD electrode, HFIP-MeCNNot specifiedUp to 85%
From Nitroarenes Nitroarenes, Arylsulfonyl chloridesDiboronic acid, H₂O, 100 °C16 hoursModerate to good
Photocatalytic S-N Coupling Sodium organosulfinates, Hydroxamic acids4CzBN (photocatalyst), visible lightNot specifiedGood
Decarboxylative Halosulfonylation Carboxylic acids, AminesCu(MeCN)₄BF₄, NFTPT, DCDMH, SO₂, 365 nm light12 hours50-85%

Experimental Protocols

1. General Procedure for Iodine-Catalyzed Synthesis of Sulfonamides from Sulfonyl Hydrazides and Tertiary Amines [3]

To a reaction vessel, add sulfonyl hydrazide (0.3 mmol), tertiary amine (0.3 mmol), and iodine (20 mol%). Add water (3 mL) as the solvent. To this mixture, add tert-butyl hydroperoxide (TBHP, 0.6 mmol). Heat the reaction mixture to 80 °C and stir for 8 hours. After completion, cool the reaction to room temperature and extract the product with an organic solvent. Purify the crude product by column chromatography.

2. General Procedure for Electrochemical Oxidative Coupling of Thiols and Amines [5][7]

In an electrochemical flow reactor equipped with a carbon anode and an iron cathode, a solution of the thiol (2 mmol), amine (3.0 mmol), and tetramethylammonium tetrafluoroborate (Me₄NBF₄, 0.2 mmol) in a 3:1 v/v mixture of acetonitrile and 0.3 M aqueous HCl (20 mL) is flowed through the cell. The reaction is carried out with a residence time of 5 minutes. The product is collected at the outlet and purified by standard workup and chromatographic procedures.

3. General Procedure for One-Pot Synthesis of Sulfonamides from Nitroarenes [12]

In a reaction flask, combine the nitroarene (0.25 mmol) and diboronic acid (2.0 mmol) in water (2 mL). Heat the mixture to 100 °C for 8 hours. After this time, add the arylsulfonyl chloride (0.30 mmol) to the reaction mixture and continue heating at 100 °C for an additional 8 hours. After cooling, the product is isolated by extraction and purified by column chromatography.

Visualizations

experimental_workflow_iodine_catalyzed cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product sulfonyl_hydrazide Sulfonyl Hydrazide reaction_vessel Reaction in Water at 80°C for 8h sulfonyl_hydrazide->reaction_vessel tertiary_amine Tertiary Amine tertiary_amine->reaction_vessel iodine Iodine (catalyst) iodine->reaction_vessel tbhp TBHP (oxidant) tbhp->reaction_vessel extraction Extraction with Organic Solvent reaction_vessel->extraction purification Column Chromatography extraction->purification sulfonamide Aromatic Sulfonamide purification->sulfonamide

Caption: Workflow for Iodine-Catalyzed Sulfonamide Synthesis.

electrochemical_synthesis_mechanism cluster_anode Anodic Oxidation cluster_coupling Radical Coupling cluster_oxidation Further Oxidation thiol Thiol (R-SH) disulfide Disulfide (R-S-S-R) thiol->disulfide Anode sulfenamide Sulfenamide Intermediate disulfide->sulfenamide amine Amine (R'-NH₂) aminium_radical Aminium Radical (R'-NH₂•⁺) amine->aminium_radical Anode aminium_radical->sulfenamide sulfinamide Sulfinamide Intermediate sulfenamide->sulfinamide Oxidation sulfonamide Sulfonamide Product sulfinamide->sulfonamide Oxidation

Caption: Proposed Mechanism for Electrochemical Sulfonamide Synthesis.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield poor_reactivity Poor Reactivity of Starting Materials low_yield->poor_reactivity suboptimal_conditions Suboptimal Reaction Conditions low_yield->suboptimal_conditions water_presence Presence of Water low_yield->water_presence increase_temp Increase Temperature poor_reactivity->increase_temp check_stoichiometry Check Stoichiometry suboptimal_conditions->check_stoichiometry use_anhydrous_solvent Use Anhydrous Solvent water_presence->use_anhydrous_solvent inert_atmosphere Use Inert Atmosphere water_presence->inert_atmosphere

Caption: Troubleshooting Logic for Low Yields.

References

Technical Support Center: Temperature Control in Exothermic Sulfonation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in exothermic sulfonation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in sulfonation reactions?

A1: Temperature is a paramount parameter in sulfonation as it directly governs the reaction rate and the regioselectivity of the product. It is the determining factor between the formation of the kinetic or the thermodynamic product. In many instances, lower temperatures favor the formation of the faster-forming kinetic product, while higher temperatures favor the more stable thermodynamic product.[1]

Q2: What is the difference between kinetic and thermodynamic control in sulfonation?

A2: Kinetic control is dominant at lower temperatures where the reaction is irreversible, yielding the product that forms the quickest (the one with the lowest activation energy). Thermodynamic control, on the other hand, occurs at higher temperatures where the reaction is reversible. This allows for equilibrium to be reached, favoring the most stable product. The sulfonation of naphthalene serves as a classic example: at 80°C, the kinetically favored naphthalene-1-sulfonic acid is the primary product, whereas at 160°C, the thermodynamically more stable naphthalene-2-sulfonic acid predominates.[1]

Q3: How does temperature influence the regioselectivity of naphthalene sulfonation?

A3: In the sulfonation of naphthalene, the attack at the 1-position (alpha) has a lower activation energy, making it the kinetically favored product.[1] However, the resulting naphthalene-1-sulfonic acid experiences steric hindrance between the sulfonic acid group and the hydrogen at the 8-position.[1] At elevated temperatures (e.g., 160°C), the sulfonation reaction becomes reversible, allowing the initially formed 1-isomer to revert to naphthalene and subsequently react to form the more stable 2-isomer (beta), which has less steric strain.[1]

Q4: What are common side reactions at elevated temperatures during sulfonation?

A4: Excessively high temperatures can lead to several undesirable side reactions. These include polysulfonation, where multiple sulfonic acid groups are added to the aromatic ring, and the formation of sulfones.[1][2] In some cases, temperatures exceeding 100°C can also lead to the darkening and degradation of the product.[1] Diaryl sulfone formation is a prevalent side reaction, particularly at higher temperatures and with a high concentration of sulfur trioxide.[2]

Q5: Is the sulfonation reaction reversible?

A5: Yes, sulfonation is a reversible reaction.[1][3] The reverse reaction, known as desulfonation, is promoted by heating the sulfonated product in the presence of dilute aqueous acid.[1][3] The application of heat provides the necessary energy to overcome the activation barrier for the removal of the sulfonic acid group. This reversibility is a fundamental aspect of thermodynamic control in selective sulfonation.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Reaction temperature is too low, resulting in a slow reaction rate.Gradually increase the reaction temperature in 5-10°C increments and monitor the reaction's progress.[1]
Side reactions, such as sulfone formation, are consuming the starting material.[1]Lower the reaction temperature to minimize side reactions. Consider employing a milder sulfonating agent if feasible.[1]
The presence of water is driving the equilibrium back towards the starting materials (desulfonation).[2] Water is a byproduct when using sulfuric acid.[2][3]Use concentrated reagents and consider adding a dehydrating agent like thionyl chloride to remove water as it forms.[2][3]
Significant Formation of Diaryl Sulfone Byproduct The reaction temperature is too high.Maintain the lowest possible temperature that still allows for a reasonable reaction rate.[2]
High concentration of sulfur trioxide.[2]Use a minimal excess of the sulfonating agent. A large excess can promote side reactions.[2]
Consider using inhibitors such as an alkali metal or alkaline earth metal sulfite (e.g., sodium sulfite) to reduce sulfone formation.[2][4]
Runaway Reaction (Rapid, Uncontrolled Temperature and Pressure Increase) Accumulation of unreacted reagents at low temperatures.[5]Ensure the reaction temperature is within the optimal range to prevent the buildup of reactants.[5]
Insufficient cooling capacity for the reaction scale.For exothermic reactions, the heat produced must not exceed the heat removed.[6] Ensure the cooling system is adequate for the scale of the reaction.
Poor mixing leading to localized hot spots.Ensure efficient and consistent stirring throughout the reaction.
Product Darkening or Degradation Excessively high reaction temperature.Maintain the reaction temperature below 100°C if possible, as higher temperatures can cause product degradation.[1]

Quantitative Data Summary

Table 1: Enthalpy and Heat Transfer Data for Sulfonation Reactions

ParameterValueContextSource
Enthalpy of Sulfonation of Aromatics~168 kJ/molFor reactions with SO₃.[7]
Heat Transfer Coefficient in Falling Film Reactors (FFRs)Up to 2000 W/(m²·K)Industrial SO₃ sulfonation.[8]

Table 2: Temperature and Time Effects on Methyl Ester Sulfonation

TemperatureTimeIodine Number (g iod/g sample)Acid Number (mg KOH/g sample)Surface Tension (dyne/cm)Emulsion Stability (minutes)
100°C4 hours16.924.4527.450.8

Data derived from a study on the sulfonation of crude palm oil-based methyl ester using Na₂S₂O₅ as the sulfonating agent.[9][10]

Experimental Protocols

Protocol 1: Synthesis of Naphthalene-1-sulfonic acid (Kinetic Control)

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a thermometer, place naphthalene.

  • Reagent Addition: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid while ensuring the internal temperature is maintained at or below 80°C.

  • Reaction: Stir the mixture at 80°C for the designated reaction time (e.g., 1 hour).

  • Work-up: Carefully pour the reaction mixture over crushed ice. The product, naphthalene-1-sulfonic acid, will precipitate.[1]

Protocol 2: Synthesis of Naphthalene-2-sulfonic acid (Thermodynamic Control)

  • Reaction Setup: In a flask fitted with a mechanical stirrer, a thermometer, and a reflux condenser, place naphthalene.

  • Reagent Addition: Carefully add concentrated sulfuric acid to the naphthalene.

  • Reaction: Heat the mixture to 160°C and maintain this temperature with stirring for the specified reaction time (e.g., 2-3 hours) to allow for equilibration.

  • Work-up: Let the reaction mixture cool to about 100°C and then carefully pour it over crushed ice.

  • Isolation: Collect the precipitated naphthalene-2-sulfonic acid by filtration, wash it with a saturated sodium chloride solution, and then dry.[1]

Protocol 3: Sulfonation of 4-Fluoroanisole

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, add 4-fluoroanisole (12.6 g, 0.1 mol).[11]

  • Cooling: Cool the flask in an ice bath to 0-5 °C with gentle stirring.[11]

  • Addition of Sulfonating Agent: Slowly add fuming sulfuric acid (20% SO₃, 20 mL) dropwise from the dropping funnel over 30-45 minutes, ensuring the internal temperature does not go above 10 °C.[11]

  • Reaction: Once the addition is complete, remove the ice bath and let the reaction mixture warm to room temperature. Stir the mixture at room temperature for 2-4 hours.[11]

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (approximately 100 g) in a beaker with vigorous stirring.[11]

  • Salting Out: To the resulting solution, add sodium chloride (20 g) in portions with stirring until the solution is saturated to help precipitate the sodium salt of the sulfonic acid.[11]

Visualizations

G cluster_0 Troubleshooting Low Product Yield Low_Yield Low Yield of Desired Product Check_Temp Is Reaction Temperature Too Low? Low_Yield->Check_Temp Increase_Temp Gradually Increase Temperature (5-10°C increments) Check_Temp->Increase_Temp Yes Check_Side_Reactions Are Side Reactions Occurring? Check_Temp->Check_Side_Reactions No Lower_Temp Lower Reaction Temperature Check_Side_Reactions->Lower_Temp Yes Milder_Agent Consider Milder Sulfonating Agent Lower_Temp->Milder_Agent

Caption: Troubleshooting workflow for low product yield.

G Start Start Reactor_Setup 1. Reactor Setup (Flask, Stirrer, Thermometer) Start->Reactor_Setup Add_Aromatic 2. Add Aromatic Compound Reactor_Setup->Add_Aromatic Set_Temp 3. Establish Target Temperature (Heating/Cooling Bath) Add_Aromatic->Set_Temp Slow_Addition 4. Slow Addition of Sulfonating Agent Set_Temp->Slow_Addition Maintain_Monitor 5. Maintain Temperature & Monitor Reaction Slow_Addition->Maintain_Monitor Quench 6. Reaction Quench (e.g., Pouring on Ice) Maintain_Monitor->Quench Isolate 7. Product Isolation Quench->Isolate End End Isolate->End

Caption: General experimental workflow for sulfonation.

G cluster_1 Naphthalene Sulfonation Pathway Naphthalene Naphthalene Product_1 Naphthalene-1-sulfonic acid (Kinetic Product) Naphthalene->Product_1 Low Temp (80°C) Irreversible Product_2 Naphthalene-2-sulfonic acid (Thermodynamic Product) Naphthalene->Product_2 High Temp (160°C) Reversible Product_1->Naphthalene High Temp (160°C) Reversible

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of sulfonamides.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and issues related to peak tailing in sulfonamide analysis in a user-friendly question-and-answer format.

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is broader than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] Peak tailing is typically quantified using the Tailing Factor (Tf) or Asymmetry Factor (As), with a value of 1.0 indicating a perfectly symmetrical peak.[2][3] Values greater than 1.2 often signify notable tailing.[2]

Q2: Why are my sulfonamide peaks tailing?

A2: Peak tailing for sulfonamides in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase.[4] The primary cause is frequently the interaction of the basic amine groups on the sulfonamides with acidic residual silanol groups (Si-OH) on the surface of silica-based columns, such as C18 columns.[1][4][5] Other potential causes include:

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the sulfonamide, both ionized and neutral forms of the molecule can exist, leading to peak distortion.[6]

  • Column Overload: Injecting too much sample can saturate the column and cause peak distortion.[1][4]

  • Column Degradation: Over time, columns can degrade, leading to a loss of performance and poor peak shape.[2]

  • Extra-Column Effects: Issues such as excessive tubing length or dead volume in the HPLC system can contribute to band broadening and peak tailing.[2]

Q3: How can I troubleshoot and resolve peak tailing for my sulfonamide analysis?

A3: A systematic approach to troubleshooting is recommended. Start by identifying whether the issue affects all peaks or is specific to the sulfonamide peaks.

  • If only sulfonamide peaks are tailing, the issue is likely chemical in nature. Consider the following adjustments:

    • Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units away from the sulfonamide's pKa values. For sulfonamides, which are amphoteric, using a mobile phase with a pH around 2.5-3.0 can protonate the silanol groups, minimizing secondary interactions.[4][6]

    • Add a Mobile Phase Modifier: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites and improve peak shape.[4][5][7]

    • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer residual silanol groups and are designed to minimize secondary interactions with basic compounds.[4]

    • Consider an Alternative Stationary Phase: A phenyl column can offer different selectivity for aromatic compounds like sulfonamides and may provide better peak shape compared to a traditional C18 column.[8][9]

  • If all peaks in the chromatogram are tailing, the problem is more likely related to the HPLC system or the column itself.[4]

    • Check for Column Overload: Dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column.[1]

    • Inspect the Column: A void at the column inlet or a blocked frit can cause peak distortion.[1] Consider flushing or replacing the column.

    • Minimize Extra-Column Volume: Ensure that the tubing and fittings are appropriate for your system and that there are no unnecessary lengths of tubing.

Data Presentation

The following tables summarize key data relevant to the HPLC analysis of sulfonamides and troubleshooting peak tailing.

Table 1: Physicochemical Properties of Common Sulfonamides

This table provides the pKa values for several common sulfonamides, which is critical for selecting the optimal mobile phase pH. Sulfonamides are amphoteric compounds, possessing both an acidic (sulfonamide group) and a basic (aromatic amine group) character.

SulfonamidepKa1 (Acidic)pKa2 (Basic)
Sulfadiazine6.482.03
Sulfamethazine7.412.28
Sulfamethoxazole5.71.8
Sulfamerazine6.942.25
Sulfathiazole7.122.01
Sulfaguanidine-2.55
Sulfisoxazole5.01.7
Sulfadimethoxine6.02.1

Data sourced from multiple references.[10][11][12][13][14]

Table 2: Example of Quantitative Peak Shape Improvement for Sulfamethoxazole

This table provides a specific example of a quantitative measure of peak shape for sulfamethoxazole under a defined set of chromatographic conditions.

AnalyteTailing Factor (Tf)Chromatographic Conditions
Sulfamethoxazole1.33Column: C18 (250 x 4.6 mm, 5 µm)Mobile Phase: Water:Acetonitrile:Methanol (60:35:5, v/v/v), pH 2.5 with phosphoric acidFlow Rate: 1.0 mL/minTemperature: 30°CDetection: UV at 278 nm

Data from a study on the synthesis of sulfamethoxazole derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the HPLC analysis of sulfonamides, with a focus on achieving optimal peak shape.

Protocol 1: HPLC Method for the Analysis of Sulfamethoxazole with Good Peak Shape

This protocol is based on a validated method for the analysis of sulfamethoxazole.

  • Objective: To achieve a good peak shape for sulfamethoxazole.

  • Instrumentation:

    • HPLC system with UV detector

    • C18 reversed-phase column (250 x 4.6 mm, 5 µm particle size)

  • Reagents:

    • HPLC-grade water

    • HPLC-grade acetonitrile

    • HPLC-grade methanol

    • Phosphoric acid (85%)

  • Mobile Phase Preparation:

    • Mix 600 mL of HPLC-grade water, 350 mL of acetonitrile, and 50 mL of methanol.

    • Adjust the pH of the mixture to 2.5 using phosphoric acid.

    • Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • Detection Wavelength: 278 nm

  • Expected Outcome: A tailing factor for sulfamethoxazole of approximately 1.33.

Protocol 2: Analysis of Multiple Sulfonamides using a Micellar Mobile Phase

This protocol utilizes a micellar mobile phase to achieve satisfactory separation and peak shape for multiple sulfonamides.[10]

  • Objective: To separate and quantify sulfaguanidine, sulfadiazine, sulfamerazine, sulfamethazine, and sulfamethoxazole with good peak shape.

  • Instrumentation:

    • HPLC system with DAD or UV detector

    • Zorbax Eclipse XDB C18 column (150 x 4.6 mm, 5 µm particle size)

  • Reagents:

    • Sodium dodecyl sulfate (SDS)

    • Disodium hydrogen phosphate (Na₂HPO₄)

    • Propan-2-ol

    • Ultrapure water

  • Mobile Phase Preparation:

    • Prepare a 0.05 M SDS and 0.02 M Na₂HPO₄ solution in ultrapure water.

    • Adjust the pH to 3.0.

    • Add propan-2-ol to a final concentration of 6% (v/v).

    • Degas the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 0.6 mL/min

    • Detection Wavelength: 260 nm

  • Expected Outcome: Satisfactory separation and peak shapes for the five sulfonamides.

Visualizations

The following diagrams illustrate the logical workflow for troubleshooting peak tailing and the chemical interactions involved.

Troubleshooting_Workflow start Peak Tailing Observed check_peaks Are all peaks tailing or only sulfonamides? start->check_peaks all_tailing All Peaks Tailing check_peaks->all_tailing All sulfonamides_tailing Only Sulfonamides Tailing check_peaks->sulfonamides_tailing Sulfonamides Only system_issues System/Column Issue all_tailing->system_issues chemical_issues Chemical Interaction Issue sulfonamides_tailing->chemical_issues check_overload Check for Column Overload (Dilute Sample) system_issues->check_overload check_column Inspect Column (Void, Blockage) system_issues->check_column check_ecv Minimize Extra-Column Volume system_issues->check_ecv optimize_ph Optimize Mobile Phase pH (pH ~2.5-3.0) chemical_issues->optimize_ph add_modifier Add Mobile Phase Modifier (e.g., TEA) chemical_issues->add_modifier change_column Use End-Capped or Alternative Column (e.g., Phenyl) chemical_issues->change_column resolve Peak Tailing Resolved check_overload->resolve check_column->resolve check_ecv->resolve optimize_ph->resolve add_modifier->resolve change_column->resolve

Caption: A troubleshooting workflow for resolving peak tailing in sulfonamide HPLC analysis.

Silanol_Interaction cluster_column Silica Stationary Phase cluster_solution Troubleshooting Solutions silanol Residual Silanol Group (Si-OH) sulfonamide Sulfonamide (Basic Amine Group) silanol->sulfonamide Secondary Interaction (Causes Tailing) low_ph Low pH Mobile Phase (Protonates Si-OH) low_ph->silanol Minimizes Interaction tea Triethylamine (TEA) (Masks Si-OH) tea->silanol Blocks Interaction end_capping End-Capped Column (Reduces Si-OH) end_capping->silanol Reduces Sites

Caption: The mechanism of silanol interaction and strategies to mitigate peak tailing.

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex Nuclear Magnetic Resonance (NMR) spectra of substituted benzenesulfonamides.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the sulfonamide N-H proton peak broad or not visible in my ¹H NMR spectrum?

A: The proton of the sulfonamide group (-SO₂NH-) is acidic and can undergo chemical exchange with other labile protons in the sample, such as trace amounts of water in the deuterated solvent.[1][2] This exchange process can lead to significant broadening of the N-H peak, sometimes to the point where it disappears into the baseline.[1]

Troubleshooting Steps:

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it well, and re-acquire the spectrum. The labile N-H proton will exchange with deuterium, causing its signal to disappear or significantly diminish in intensity, confirming its identity.[1][3]

  • Use Dry Solvents: Ensure your deuterated solvent is anhydrous. Using a freshly opened ampule or solvent stored over molecular sieves can minimize water content.[1][4]

  • Low-Temperature NMR: Lowering the temperature of the experiment can slow down the rate of chemical exchange, resulting in a sharper N-H peak.

  • Solvent Choice: Solvents like DMSO-d₆ are known to slow down the exchange rate of N-H protons due to hydrogen bonding, often resulting in a sharper, more defined peak compared to CDCl₃.[5]

Q2: How can I resolve overlapping signals in the aromatic region of my benzenesulfonamide spectrum?

A: The aromatic region (typically 6.5-8.5 ppm) of substituted benzenesulfonamides can be complex due to multiple proton signals with similar chemical shifts and coupling patterns.[6][7][8]

Troubleshooting Steps:

  • Use a Higher Field Spectrometer: Moving from a 300 MHz to a 600 MHz spectrometer, for example, can increase the dispersion of signals, potentially resolving the overlap.

  • Change the Solvent: Acquiring the spectrum in a different deuterated solvent can alter the chemical shifts of the aromatic protons.[1][9] Aromatic solvents like benzene-d₆ often induce significant shifts (Aromatic Solvent-Induced Shifts, or ASIS) that can resolve crowded regions.[1][3][9]

  • 2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful for deconvoluting complex spectra.[3][10]

    • COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other (typically through 2-3 bonds), helping to trace the connectivity within the aromatic ring.[3][10][11]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.[10][12]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is invaluable for assigning quaternary carbons and piecing together the molecular structure.[13]

Q3: My spectrum has a rolling baseline and/or distorted peak shapes. What is the cause?

A: Poor peak shape and baseline distortion are often unrelated to the compound's structure and are typically caused by issues with sample preparation or spectrometer setup.

Troubleshooting Steps:

  • Re-shim the Spectrometer: Poor magnetic field homogeneity is a primary cause of distorted peaks.[14] Re-shimming the spectrometer can often resolve this.

  • Check Sample Concentration: Overly concentrated samples can lead to increased solution viscosity, causing peak broadening.[1][15] A typical concentration for ¹H NMR is 5-25 mg in 0.5-0.7 mL of solvent.[15]

  • Filter the Sample: Undissolved solid particles in the NMR tube will severely degrade the magnetic field homogeneity, resulting in broad, distorted lines.[15][16] Always filter your sample into the NMR tube, for instance, through a pipette with a small plug of glass wool.

  • Check for Paramagnetic Impurities: Even trace amounts of paramagnetic ions can cause severe line broadening.[15][16] If suspected, purifying the sample again may be necessary.

Data Presentation

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Benzenesulfonamides

This table provides typical chemical shift (δ) ranges observed for key nuclei in substituted benzenesulfonamides. Values can vary based on the specific substituents and the solvent used.

Functional GroupNucleusTypical Chemical Shift (δ) in ppmNotes
Sulfonamide N-H¹H8.7 - 11.1[7][8]Highly variable, solvent-dependent, and often broad. Can exchange with D₂O.
Aromatic C-H¹H6.5 - 8.5[7][8]Position is highly dependent on the electronic effects of substituents on the ring.
Aromatic C-H / C-S¹³C110 - 160[8]Substituent effects can be used to predict and assign specific carbon signals.[17]
Alkyl Substituent (e.g., -CH₃)¹H~2.3Chemical shift depends on its position relative to the aromatic ring and other functional groups.

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H NMR Analysis

This protocol outlines the standard procedure for preparing a high-quality NMR sample of a substituted benzenesulfonamide for routine analysis.

  • Weigh the Sample: Accurately weigh between 5-25 mg of your purified benzenesulfonamide sample into a clean, dry vial.[4][15]

  • Select Solvent: Choose a suitable deuterated solvent that fully dissolves the sample. DMSO-d₆ is often a good choice for sulfonamides to observe the N-H proton, while CDCl₃ is also common. Use approximately 0.6-0.7 mL of solvent.[16][18]

  • Dissolve the Sample: Add the deuterated solvent to the vial containing your sample. Gently vortex or swirl the vial to ensure the sample is completely dissolved.

  • Filter into NMR Tube: Take a clean Pasteur pipette and place a small, tight plug of glass wool or a Kimwipe in the neck.[18] Use the pipette to transfer the sample solution from the vial into a clean, dry 5 mm NMR tube.[4] This step is critical to remove any particulate matter.[15]

  • Add Internal Standard (Optional): If quantitative analysis or precise chemical shift referencing is needed, add a small amount of an internal standard like tetramethylsilane (TMS).[9][15]

  • Cap and Label: Cap the NMR tube securely and label it clearly.[18] Wipe the outside of the tube clean before inserting it into the spectrometer.[4]

  • Mix Thoroughly: Invert the capped tube several times to ensure the solution is homogeneous.

Visual Guides

troubleshooting_workflow start Start: Poor NMR Spectrum (Broad Peaks, Low S/N, Rolled Baseline) check_prep Review Sample Preparation start->check_prep is_filtered Was the sample filtered? check_prep->is_filtered is_conc_ok Is concentration optimal? (5-25 mg / 0.6 mL) is_filtered->is_conc_ok Yes resample Prepare New Sample: - Filter carefully - Adjust concentration is_filtered->resample No is_conc_ok->resample No check_acq Review Acquisition Parameters is_conc_ok->check_acq Yes resample->check_acq shim Re-shim the magnet check_acq->shim scans Increase number of scans shim->scans good_spectrum Acquire Good Quality Spectrum scans->good_spectrum

Caption: General troubleshooting workflow for poor quality NMR spectra.

peak_assignment_logic start Start: Overlapping Aromatic Signals change_solvent Acquire spectrum in different solvent (e.g., Benzene-d6) start->change_solvent resolved Are signals resolved? change_solvent->resolved assign_1d Assign peaks using coupling constants (J-values) resolved->assign_1d Yes run_2d Perform 2D NMR Experiments resolved->run_2d No cosy Run COSY: Identify H-H correlations run_2d->cosy hsqc Run HSQC / HMBC: Identify H-C correlations cosy->hsqc assign_2d Assign all protons & carbons using 2D correlations hsqc->assign_2d

Caption: Logical workflow for assigning complex aromatic proton signals.

proton_exchange cluster_before Before Exchange cluster_after After Exchange sulfonamide R-SO₂-NH transition [Exchange] sulfonamide->transition water H₂O water->transition sulfonamide_d R-SO₂-ND transition->sulfonamide_d hdo HDO transition->hdo

Caption: Diagram of N-H proton exchange with water, a cause of peak broadening.

References

Technical Support Center: Scaling Up Sulfonamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for sulfonamide reaction scale-up. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning sulfonamide synthesis from the laboratory to a larger scale. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guides & FAQs

This section provides answers to common questions and troubleshooting advice for specific issues that may arise during the scale-up of sulfonamide reactions.

Issue 1: Runaway Exothermic Reactions

Q1: My reaction temperature is increasing uncontrollably after scaling up. What is happening and what should I do?

A1: You are likely experiencing a runaway exothermic reaction. The synthesis of sulfonamides, particularly the reaction between a sulfonyl chloride and an amine, is often highly exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, which significantly reduces heat dissipation efficiency.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the limiting reagent (e.g., sulfonyl chloride).[1]

  • Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, add more ice and salt. For larger reactors, ensure the cooling jacket has sufficient coolant flow.[1]

  • Increase Stirring: Vigorous stirring is crucial to improve heat transfer and prevent the formation of localized hot spots.[1]

  • Emergency Quenching: If the temperature continues to rise, and you have a pre-planned quenching protocol, execute it by adding a suitable, pre-chilled quenching agent.

Long-Term Solutions & Prevention:

  • Controlled Reagent Addition: The most common cause of a runaway reaction is adding the sulfonating agent too quickly.[1] Use a syringe pump or a dropping funnel for a slow, controlled addition.

  • Adequate Cooling Capacity: Ensure your cooling system is appropriately sized for the scale of the reaction.

  • Process Safety Studies: Conduct reaction calorimetry (RC1e), thermal screening (TSU), or rapid screening device (RSD) studies at a small scale to understand the thermal hazards of your reaction.[2][3]

Issue 2: Low Product Yield

Q2: I'm observing a significant drop in yield upon scaling up my sulfonamide synthesis. What are the likely causes and how can I improve it?

A2: Low yields during scale-up can be attributed to several factors, ranging from reagent stability to inefficient mixing.

Potential Causes & Solutions:

  • Poor Reactivity of Starting Materials:

    • Amine Nucleophilicity: Electron-deficient or sterically hindered amines react more slowly.[4] Consider increasing the reaction temperature or using a catalyst like 4-dimethylaminopyridine (DMAP).[4]

    • Sulfonylating Agent Stability: Sulfonyl chlorides can degrade, especially in the presence of moisture.[4] Consider using more stable sulfonyl fluorides.[4]

  • Side Reactions:

    • Hydrolysis of Sulfonyl Chloride: Ensure all glassware is dry and use anhydrous solvents to prevent the hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid.[4]

  • Inefficient Mixing and Mass Transfer:

    • What works with a magnetic stir bar in a small flask may not be sufficient for a large reactor.[3] Inadequate mixing can lead to localized concentration gradients and reduced reaction rates.

    • Solution: Use an overhead mechanical stirrer and ensure the impeller design is appropriate for the viscosity of the reaction mixture.

  • Temperature Control:

    • Too High: Can lead to the degradation of reactants and products.[1]

    • Too Low: Can slow the reaction rate, leading to incomplete conversion.[1]

Issue 3: Product Purity and Crystallization Issues

Q3: My final product is difficult to purify at a larger scale, and I'm observing different crystal forms. How can I address this?

A3: Purification and crystallization are often more challenging at scale. The appearance of new crystal forms (polymorphism) is a common issue.[5][6]

Troubleshooting Purification and Crystallization:

  • Impurity Profile: The impurity profile can change upon scale-up due to longer reaction times or temperature variations.[3] It's important to re-evaluate your purification strategy.

  • Crystallization Solvent: An ideal crystallization solvent should dissolve the product at elevated temperatures but not at room temperature, while impurities remain soluble.[7] Test a range of solvents on a small scale.

  • Polymorphism Control: Different crystal polymorphs can have different physical properties, including solubility and stability.[6]

    • Solution: Carefully control the crystallization conditions, such as cooling rate, agitation, and solvent system. Seeding with the desired polymorph can also be effective.

  • Filtration and Washing: The washing of the filter cake may be less efficient at a larger scale, leading to trapped impurities.[5] Ensure an appropriate filter type and sufficient washing with a suitable solvent.

Quantitative Data

Scaling up a sulfonamide reaction requires careful adjustment of various parameters. The following table provides an illustrative comparison of key parameters at different scales.

ParameterLab Scale (100 mL)Pilot Scale (10 L)
Reactant Amount 5-10 g0.5-1 kg
Solvent Volume 50-100 mL5-10 L
Reactor Type Round-bottom flaskJacketed glass reactor
Agitation Magnetic stir barOverhead mechanical stirrer
Heating/Cooling Heating mantle/Ice bathCirculating thermal fluid
Reagent Addition Time 5-15 minutes1-3 hours
Typical Temperature Control ± 5°C± 1°C
Work-up Volume 200-500 mL20-50 L
Isolation Method Büchner funnel filtrationCentrifuge or filter press

Experimental Protocols

General Protocol for Sulfonamide Synthesis (Gram Scale)

This protocol describes a general method for the synthesis of a sulfonamide from a sulfonyl chloride and a primary or secondary amine.

Materials:

  • Amine (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (1.5 eq)

  • 2,4-Dichlorobenzenesulfonyl chloride (1.0 eq)[8]

  • 1M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Amine Solution: In a three-neck round-bottom flask equipped with a stirrer and a dropping funnel, dissolve the amine in anhydrous DCM.[8]

  • Base Addition: Cool the solution to 0°C using an ice bath and slowly add pyridine.[8]

  • Sulfonyl Chloride Addition: Dissolve the 2,4-Dichlorobenzenesulfonyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0°C over 15-20 minutes.[8]

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

  • Workup: Dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by flash column chromatography or recrystallization.[8]

Visualizations

The following diagrams illustrate key workflows in scaling up sulfonamide reactions.

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps Low Yield Low Yield Check Reagent Quality Check Reagent Quality Low Yield->Check Reagent Quality Optimize Reaction Temp Optimize Reaction Temp Low Yield->Optimize Reaction Temp Improve Mixing Improve Mixing Low Yield->Improve Mixing Runaway Reaction Runaway Reaction Runaway Reaction->Improve Mixing Control Reagent Addition Control Reagent Addition Runaway Reaction->Control Reagent Addition Evaluate Cooling Capacity Evaluate Cooling Capacity Runaway Reaction->Evaluate Cooling Capacity Purity Issues Purity Issues Purity Issues->Optimize Reaction Temp Modify Workup/Purification Modify Workup/Purification Purity Issues->Modify Workup/Purification

Caption: Troubleshooting workflow for common scale-up issues.

G Lab Scale Synthesis (mg-g) Lab Scale Synthesis (mg-g) Process Safety Assessment Process Safety Assessment Lab Scale Synthesis (mg-g)->Process Safety Assessment Pilot Plant Scale-Up (g-kg) Pilot Plant Scale-Up (g-kg) Process Safety Assessment->Pilot Plant Scale-Up (g-kg) Parameter Optimization Parameter Optimization Pilot Plant Scale-Up (g-kg)->Parameter Optimization Full Scale Production (kg) Full Scale Production (kg) Parameter Optimization->Full Scale Production (kg)

Caption: Experimental workflow for sulfonamide reaction scale-up.

References

Technical Support Center: Strategies to Improve the Regioselectivity of Nitration Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for nitration reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their nitration experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in aromatic nitration?

The regioselectivity of electrophilic aromatic nitration is primarily governed by two key factors:

  • Electronic Effects: The nature of the substituent already present on the aromatic ring dictates the position of the incoming nitro group. Electron-donating groups (EDGs) activate the ring and direct the nitration to the ortho and para positions. Conversely, electron-withdrawing groups (EWGs) deactivate the ring and direct the nitration to the meta position.[1][2]

  • Steric Effects: The size of the substituent on the aromatic ring can hinder the approach of the nitronium ion (NO₂⁺) to the adjacent ortho positions.[3][4] This steric hindrance often leads to a higher proportion of the para isomer compared to the ortho isomer, especially with bulky substituents.[3][5]

Q2: How can I favor the formation of the para-nitro isomer over the ortho-nitro isomer?

To increase the yield of the para-nitro product, you can employ several strategies:

  • Utilize Bulky Reagents: Employing a bulkier nitrating agent can increase steric hindrance at the ortho position.

  • Employ Shape-Selective Catalysts: Zeolites, such as H-ZSM-5, with specific pore sizes can be used as catalysts.[6] The constrained environment within the zeolite pores can preferentially allow the formation of the less bulky para isomer.[6]

  • Modify Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity, as the transition state leading to the more sterically hindered ortho product may have a higher activation energy.

Q3: My substrate is sensitive to strong acids. What are some milder nitrating agents I can use?

For acid-sensitive substrates, the classic nitric acid/sulfuric acid mixture can lead to degradation or side reactions.[7][8] Milder and alternative nitrating agents include:

  • Acetyl nitrate (CH₃COONO₂): Prepared by reacting nitric acid with acetic anhydride.[9]

  • Nitronium tetrafluoroborate (NO₂BF₄): A stable salt that can be used in non-acidic, aprotic solvents.

  • N₂O₅ in an inert solvent. [10]

  • Metal nitrates (e.g., Cu(NO₃)₂, Bi(NO₃)₃) often in the presence of a catalyst.

  • tert-Butyl nitrite. [11]

Q4: I am observing a significant amount of dinitration. How can I prevent this?

The formation of dinitrated products can be minimized by:

  • Controlling Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent.

  • Lowering Reaction Temperature: Nitration is an exothermic process, and lower temperatures can help control the reaction rate and prevent over-nitration.[12]

  • Reducing Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and quench the reaction once the desired mono-nitrated product is predominantly formed.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Yield of Desired Product Insufficiently activated substrate due to strong electron-withdrawing groups.Use a stronger nitrating agent (e.g., fuming nitric acid with oleum) or increase the reaction temperature. Be aware that harsher conditions may decrease selectivity.[7]
Poor solubility of the substrate in the reaction medium.Select a co-solvent that dissolves both the substrate and the nitrating agent. Acetic acid is a common choice.[7]
Acid-catalyzed polymerization or degradation of the starting material.For sensitive substrates, especially those with electron-rich rings like indoles, avoid strong acidic conditions. Use milder, non-acidic nitrating agents or employ a protecting group strategy.[12]
Formation of Multiple Regioisomers Competing electronic and steric effects of the substituent.To favor the para isomer, consider using shape-selective catalysts like zeolites or bulkier nitrating agents.
Inappropriate reaction conditions for the desired selectivity.Optimize reaction temperature and time. For substrates with multiple activating groups, the strongest activator will generally direct the substitution.[4]
Side Reactions (e.g., Oxidation) The presence of sensitive functional groups like amines or aldehydes.Protect sensitive functional groups before nitration. For example, an amino group can be acetylated to form an acetanilide, which is less susceptible to oxidation and still directs ortho/para.[7]
Product Precipitation Issues The product is soluble in the acidic workup solution.After quenching the reaction with ice water, if the product does not precipitate, carefully neutralize the solution with a base (e.g., sodium hydroxide) to induce precipitation.[7]

Quantitative Data on Regioselectivity

The ratio of ortho to para isomers is highly dependent on the steric bulk of the alkyl substituent in the nitration of alkylbenzenes.

Substrate % Ortho Isomer % Meta Isomer % Para Isomer Ortho/Para Ratio
Toluene585371.57
Ethylbenzene457480.94
Isopropylbenzene308620.48
tert-Butylbenzene168760.21

Data is representative and can vary with specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Nitration of an Alkylbenzene

Objective: To synthesize a mononitrated alkylbenzene and analyze the isomeric product distribution.

Reagents:

  • Alkylbenzene (e.g., Toluene)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice-water bath

  • Dichloromethane (or other suitable organic solvent)

  • Saturated aqueous Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask placed in an ice-water bath, slowly and carefully add a measured volume of concentrated sulfuric acid.[3] While stirring, slowly add an equimolar amount of concentrated nitric acid to the sulfuric acid.[3] The sulfuric acid protonates the nitric acid, facilitating the formation of the nitronium ion (NO₂⁺).[3] This mixture should be kept cold.

  • Nitration Reaction: In a separate flask, dissolve the alkylbenzene in a minimal amount of a suitable solvent if it is a solid. Cool this mixture in an ice-water bath. Slowly add the cold nitrating mixture dropwise to the stirred alkylbenzene solution, ensuring the temperature does not rise significantly.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at a controlled temperature. Monitor the progress of the reaction by TLC or HPLC.

  • Workup: Once the reaction is complete, pour the mixture slowly over crushed ice. The organic layer is separated, and the aqueous layer is extracted with a small portion of an organic solvent like dichloromethane.[3] The combined organic layers are washed sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.[3]

  • Purification and Analysis: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting product can be purified by distillation or chromatography. The isomeric ratio can be determined by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

G cluster_0 Factors Influencing Regioselectivity cluster_1 Strategies for Improvement cluster_2 Desired Outcome A Aromatic Substrate B Substituent Type A->B C Steric Hindrance A->C D Reaction Conditions B->D C->D E Choice of Nitrating Agent D->E Informs F Use of Catalysts (e.g., Zeolites) D->F Informs G Protecting Groups D->G Informs H Optimization of Temperature & Time D->H Informs I Improved Regioselectivity (e.g., higher para-selectivity) E->I F->I G->I H->I

Caption: Logical workflow for improving nitration regioselectivity.

G start Start: Aromatic Compound substituent_check Analyze Substituent: Electron Donating (EDG) or Electron Withdrawing (EWG)? start->substituent_check edg EDG: Directs Ortho/Para substituent_check->edg EDG ewg EWG: Directs Meta substituent_check->ewg EWG steric_check Assess Steric Hindrance of Substituent edg->steric_check meta_product Meta Product ewg->meta_product low_sterics Low Hindrance: Mixture of Ortho and Para steric_check->low_sterics Low high_sterics High Hindrance: Para product is favored steric_check->high_sterics High end_ortho_para Ortho/Para Products low_sterics->end_ortho_para high_sterics->end_ortho_para

Caption: Decision pathway for predicting nitration regioselectivity.

References

Validation & Comparative

Validating the Structure of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide: A Comparative 13C NMR Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the chemical structure of synthesized compounds is a critical step in ensuring data integrity and project success. This guide provides a framework for the structural validation of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of publicly available experimental 13C NMR data for the target compound, this guide presents a comparative analysis using predicted chemical shifts and experimental data from structurally analogous compounds.

Comparative Analysis of 13C NMR Chemical Shifts

To validate the structure of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide, a comparison of its predicted 13C NMR chemical shifts with the experimental data of structurally similar molecules is presented. This approach allows for a reasonable estimation of the expected chemical shifts and aids in the interpretation of future experimental data. The data is summarized in Table 1.

Carbon AtomPredicted 13C NMR Chemical Shift (ppm) for 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamideExperimental 13C NMR Chemical Shift (ppm) for N,N-dimethyl-4-chlorobenzenesulfonamideExperimental 13C NMR Chemical Shift (ppm) for N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide (Aromatic Carbons)
C1 (C-S)142.1~140150.4, 145.0, 136.4, 129.8, 129.5, 128.7, 125.2, 122.8
C2 (C-NO2)148.5--
C3 (C-Cl)133.8~130-
C4127.9~129-
C5125.2~129-
C6136.4~128-
N(CH3)238.2~38-

Table 1: Comparison of Predicted and Experimental 13C NMR Chemical Shifts. Predicted values for the target compound were obtained using online prediction tools. Experimental data for analogous compounds were sourced from publicly available spectral databases.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a standard protocol for the acquisition of a 13C NMR spectrum for a small organic molecule like 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide.

1. Sample Preparation:

  • Accurately weigh approximately 20-50 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6). The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.

  • Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's probe.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Tune and match the 13C probe to the correct frequency.

  • Set up the acquisition parameters for a standard proton-decoupled 13C NMR experiment. Typical parameters include:

    • Pulse program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

    • Spectral width: Approximately 0 to 220 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Number of scans (ns): 1024 to 4096 scans, depending on the sample concentration.

  • Start the acquisition.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift axis using the known solvent peak as a reference (e.g., CDCl3 at 77.16 ppm).

  • Integrate the peaks if quantitative analysis is required (note: for standard 13C NMR, peak intensities are not always directly proportional to the number of carbons).

  • Pick the peaks and generate a peak list.

Workflow for Structural Validation

The logical flow for validating the structure of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide using 13C NMR, particularly in the absence of reference experimental data, is illustrated below.

G cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Comparison cluster_validation Validation Outcome Synthesized_Compound Synthesized 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide Prepare_Sample Prepare NMR Sample Synthesized_Compound->Prepare_Sample Acquire_13C_NMR Acquire 13C NMR Spectrum Prepare_Sample->Acquire_13C_NMR Process_Spectrum Process Experimental Spectrum Acquire_13C_NMR->Process_Spectrum Compare_Data Compare Chemical Shifts Process_Spectrum->Compare_Data Predicted_Spectrum Generate Predicted 13C NMR Spectrum Predicted_Spectrum->Compare_Data Analog_Spectra Gather 13C NMR Data of Structural Analogs Analog_Spectra->Compare_Data Structure_Validation Structure Validation Compare_Data->Structure_Validation

Caption: Workflow for the validation of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide structure by 13C NMR.

A Comparative Guide to Confirming the Purity of Synthesized 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of any chemical entity, particularly those intended for pharmaceutical development, necessitates rigorous purity assessment to ensure safety and efficacy. This guide provides a comparative overview of analytical methodologies for confirming the purity of synthesized 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide. It includes detailed experimental protocols, data presentation in tabular format for easy comparison, and visual representations of workflows and key relationships to aid in the comprehensive analysis of this compound.

Introduction to Purity Analysis

Confirming the purity of a synthesized compound like 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide is a critical step in the drug discovery and development pipeline. The presence of impurities, even in trace amounts, can significantly impact the compound's biological activity, toxicity, and stability. Therefore, employing a suite of orthogonal analytical techniques is essential to identify and quantify any potential process-related impurities or degradation products. The most common and powerful techniques for this purpose include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Comparison of Analytical Techniques

The selection of an appropriate analytical technique depends on the specific information required. HPLC is ideal for quantifying the purity and separating the target compound from its impurities. NMR spectroscopy provides detailed structural information, confirming the identity of the synthesized molecule and any structurally related impurities. Mass spectrometry determines the molecular weight and can help in the identification of unknown impurities through fragmentation analysis. A combination of these techniques provides a comprehensive purity profile.

Table 1: Comparison of Key Analytical Techniques for Purity Assessment

TechniqueInformation ObtainedKey AdvantagesTypical Performance Metrics
High-Performance Liquid Chromatography (HPLC) Retention time (t_R_), peak area (% purity)High resolution, quantitative accuracy, reproducibilityPurity > 99%, Limit of Detection (LOD) ~0.01%, Limit of Quantification (LOQ) ~0.03%
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical shifts (δ), coupling constants (J), integrationUnambiguous structure confirmation, identification of impuritiesConforms to expected spectral pattern, no significant impurity peaks
Mass Spectrometry (MS) Mass-to-charge ratio (m/z)High sensitivity, molecular weight confirmation, impurity identification[M+H]⁺ or [M-H]⁻ ion observed, fragmentation pattern consistent with structure

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are the recommended methodologies for the analysis of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size.[1]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid). For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of the initial mobile phase composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Standard pulse sequences for ¹H and ¹³C NMR.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Method: Infusion or coupled with an HPLC system (LC-MS).

  • Ionization Mode: Positive or negative ion mode.

  • Data Acquisition: Scan for the expected mass-to-charge ratio of the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule. The molecular weight of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide is 264.69 g/mol .[2][3]

Data Presentation and Interpretation

Clear and concise data presentation is essential for the interpretation of purity results.

Expected Analytical Data for 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide

Table 2: Summary of Expected Analytical Data

AnalysisExpected Result
HPLC A single major peak with a purity of ≥ 98%.
¹H NMR Signals corresponding to the aromatic and dimethylamino protons with appropriate chemical shifts and integrations.
¹³C NMR Signals corresponding to all carbon atoms in the molecule.
Mass Spectrum A peak at m/z corresponding to the molecular ion (e.g., [M+H]⁺ at ~265.0).[4]
Identification and Comparison with a Potential Impurity

During the synthesis of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide from 4-chloro-3-nitrobenzenesulfonyl chloride and dimethylamine, a potential side reaction can lead to the formation of 4-(dimethylamino)-N,N-dimethyl-3-nitrobenzenesulfonamide . This occurs if the chlorine atom on the aromatic ring is substituted by a second molecule of dimethylamine.

Table 3: Comparative Analytical Data of the Target Compound and a Potential Impurity

CompoundStructureMolecular Weight ( g/mol )Expected HPLC Retention TimeKey Differentiating Spectral Features
4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide 264.69[2][3]Main peakPresence of a chloro-substituted aromatic ring pattern in NMR. Mass spectrum shows isotopic pattern for chlorine.
4-(dimethylamino)-N,N-dimethyl-3-nitrobenzenesulfonamide 273.31Likely a more polar compound, eluting earlier or later depending on the exact HPLC conditions.Absence of chlorine isotopic pattern in mass spectrum. Presence of an additional dimethylamino group signal in the ¹H NMR spectrum.

Visualization of Experimental Workflow and Logical Relationships

Diagrams created using Graphviz can effectively illustrate the workflow for purity confirmation and the relationship between the target compound and its potential impurity.

Purity_Confirmation_Workflow Figure 1. Experimental Workflow for Purity Confirmation cluster_synthesis Synthesis cluster_analysis Analytical Characterization cluster_results Data Interpretation Synthesis Synthesized 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide HPLC HPLC Analysis Synthesis->HPLC NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS Purity Purity Assessment (%) HPLC->Purity Impurity Impurity Identification HPLC->Impurity Structure Structure Confirmation NMR->Structure NMR->Impurity MS->Structure MS->Impurity

Caption: Experimental Workflow for Purity Confirmation

Synthesis_and_Impurity Figure 2. Synthesis and Potential Impurity Formation Precursor 4-chloro-3-nitrobenzenesulfonyl chloride Target 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide (Target Product) Precursor->Target Desired Reaction Amine Dimethylamine Amine->Target Impurity 4-(dimethylamino)-N,N-dimethyl-3-nitrobenzenesulfonamide (Potential Impurity) Amine->Impurity Target->Impurity Side Reaction (Excess Dimethylamine)

Caption: Synthesis and Potential Impurity Formation

Conclusion

The purity of synthesized 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide must be rigorously confirmed using a combination of orthogonal analytical techniques. HPLC provides quantitative purity data, while NMR and mass spectrometry are essential for structural confirmation and impurity identification. By following the detailed protocols and utilizing the comparative data presented in this guide, researchers, scientists, and drug development professionals can confidently assess the purity of their synthesized compound, ensuring the integrity of their subsequent research and development activities. The potential for the formation of 4-(dimethylamino)-N,N-dimethyl-3-nitrobenzenesulfonamide as a key impurity should be carefully monitored during analysis.

References

A Comparative Guide to the Synthesis of Sulfonamides: Classical Methods vs. Modern Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents. The method chosen for the synthesis of these vital compounds can significantly impact yield, purity, scalability, and environmental footprint. This guide provides an objective comparison of four distinct synthetic routes to sulfonamides, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Sulfonamide Synthesis Routes

The following table summarizes the key quantitative data for four prominent methods of sulfonamide synthesis, providing a clear comparison of their performance.

Synthesis RouteStarting MaterialsKey Reagents/CatalystsReaction ConditionsTypical Reaction TimeTypical Yields (%)
1. From Sulfonyl Chlorides and Amines (Classical) Sulfonyl chloride, Amine (primary or secondary)Base (e.g., pyridine, triethylamine)Reflux in acetonitrile1 hour>90[1]
2. From Sulfonic Acids and Amines (Direct) Sulfonic acid or its salt, AmineActivating agent (e.g., TCT, PPh₃ ditriflate)Microwave irradiation or reflux10-30 minutes85-95[2]
3. From Thiols (One-Pot Oxidative Chlorination) Thiol, AmineNCS, Bu₄NCl, H₂O or TCCA, BnMe₃NCl, H₂ORoom temperature or 0°C to room temperature1.5 - 2 hours80-98[3][4]
4. From Aryl Halides and DABSO (Modern Catalytic) Aryl halide, DABSO, AminePd catalyst (e.g., Pd(OAc)₂), Ligand70°C20 hours (for each step)60-90[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Route 1: Synthesis from Sulfonyl Chlorides and Amines

This classical and widely used method involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct.[7]

Experimental Protocol:

  • Dissolve the sulfonyl chloride (1 mmol) in acetonitrile (15 mL).

  • Slowly add the N-silylamine (1 mmol) to the solution.

  • Reflux the reaction mixture for 1 hour.

  • Remove the solvent and silyl chloride under reduced pressure to yield the sulfonamide.

  • If necessary, the product can be further purified by silica gel chromatography.[1]

Route 2: Direct Synthesis from Sulfonic Acids and Amines

This approach avoids the often harsh conditions required for the preparation of sulfonyl chlorides by directly converting sulfonic acids or their salts to sulfonamides.[8] Microwave-assisted protocols can significantly shorten reaction times.[2]

Experimental Protocol (Microwave-Assisted):

  • To a microwave process vial, add the sulfonic acid sodium salt (0.49 mmol), 2,4,6-trichloro-[3][9][10]-triazine (TCT) (0.49 mmol), and a catalytic amount of 18-crown-6 (0.04 mmol) in dry acetone (1 mL).

  • Add the amine (0.49 mmol) to the mixture.

  • Seal the vial and irradiate in a microwave reactor at 120°C for 10 minutes.

  • After cooling, filter the reaction mixture through Celite to remove salts.

  • Dilute the filtrate with dichloromethane (DCM) and wash sequentially with water, aqueous Na₂CO₃, diluted HCl, and brine.

  • Concentrate the DCM extracts under reduced pressure to obtain the pure sulfonamide.

Route 3: One-Pot Synthesis from Thiols via Oxidative Chlorination

This efficient one-pot method generates the sulfonyl chloride in situ from a thiol, which then reacts with an amine in the same vessel. This process often uses mild oxidizing agents like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA).[3][4]

Experimental Protocol (using NCS):

  • To a stirred solution of the thiol (1 mmol) in acetonitrile (10 mL), add N-chlorosuccinimide (3 mmol), tetrabutylammonium chloride (1.5 mmol), and water (5 mmol).

  • Stir the mixture at room temperature for the time specified for the formation of the sulfonyl chloride (typically 15-30 minutes).

  • Add the amine (1.2 mmol) and triethylamine (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature for the specified reaction time (typically 1-2 hours).

  • After completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with a 5% NaHSO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3]

Route 4: Palladium-Catalyzed Synthesis from Aryl Halides and a Sulfur Dioxide Surrogate

Modern synthetic strategies employ transition-metal catalysis to construct sulfonamides from readily available starting materials. This example utilizes a palladium catalyst to couple an aryl halide with a sulfur dioxide surrogate (DABSO), followed by reaction with an amine.[5][6]

Experimental Protocol:

Step 1: Sulfination of the Aryl Halide

  • In a reaction tube, combine the aryl halide (0.58 mmol), potassium metabisulfite (K₂S₂O₅) (2 equiv), tetrabutylammonium bromide (TBAB) (1.1 equiv), and sodium formate (NaO₂CH) (2.2 equiv).

  • Add the palladium catalyst and ligand.

  • Add the solvent (2 mL) and heat the mixture at 70°C.

Step 2: Formation of the Sulfonamide

  • After the sulfination is complete, cool the reaction mixture to room temperature.

  • Add the amine (1.2 equiv) and a suitable base (e.g., pyridine).

  • Stir the reaction at room temperature until the sulfonamide formation is complete.

  • Work up the reaction by partitioning between an organic solvent and water.

  • Purify the product by chromatography.[5]

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the experimental workflows for each of the described synthesis routes.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product Sulfonyl\nChloride Sulfonyl Chloride Reaction Reaction Sulfonyl\nChloride->Reaction Amine Amine Amine->Reaction Base (e.g., Pyridine) Base (e.g., Pyridine) Base (e.g., Pyridine)->Reaction Acetonitrile (Solvent) Acetonitrile (Solvent) Acetonitrile (Solvent)->Reaction Reflux (1 hr) Reflux (1 hr) Reflux (1 hr)->Reaction Solvent\nRemoval Solvent Removal Reaction->Solvent\nRemoval Purification\n(Optional) Purification (Optional) Solvent\nRemoval->Purification\n(Optional) Sulfonamide Sulfonamide Solvent\nRemoval->Sulfonamide Purification\n(Optional)->Sulfonamide

Caption: Workflow for the classical synthesis of sulfonamides.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product Sulfonic Acid\nSalt Sulfonic Acid Salt Reaction Reaction Sulfonic Acid\nSalt->Reaction Amine Amine Amine->Reaction TCT & 18-crown-6 TCT & 18-crown-6 TCT & 18-crown-6->Reaction Acetone (Solvent) Acetone (Solvent) Acetone (Solvent)->Reaction Microwave (120°C, 10 min) Microwave (120°C, 10 min) Microwave (120°C, 10 min)->Reaction Filtration Filtration Reaction->Filtration Workup Workup Filtration->Workup Concentration Concentration Workup->Concentration Sulfonamide Sulfonamide Concentration->Sulfonamide

Caption: Workflow for the direct synthesis of sulfonamides.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product Thiol Thiol Oxidative\nChlorination Oxidative Chlorination Thiol->Oxidative\nChlorination Amine Amine Amination Amination Amine->Amination NCS, Bu4NCl, H2O NCS, Bu4NCl, H2O NCS, Bu4NCl, H2O->Oxidative\nChlorination Acetonitrile (Solvent) Acetonitrile (Solvent) Acetonitrile (Solvent)->Oxidative\nChlorination Room Temperature Room Temperature Room Temperature->Oxidative\nChlorination Oxidative\nChlorination->Amination In situ Workup Workup Amination->Workup Purification Purification Workup->Purification Sulfonamide Sulfonamide Purification->Sulfonamide

Caption: Workflow for the one-pot synthesis from thiols.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product Aryl Halide Aryl Halide Sulfination Sulfination Aryl Halide->Sulfination DABSO DABSO DABSO->Sulfination Amine Amine Amination Amination Amine->Amination Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Sulfination Base Base Base->Amination 70°C 70°C 70°C->Sulfination Sulfination->Amination Workup Workup Amination->Workup Purification Purification Workup->Purification Sulfonamide Sulfonamide Purification->Sulfonamide

Caption: Workflow for the modern palladium-catalyzed synthesis.

References

A Comparative Guide to Catalysts for Sulfonamide Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents due to its unique physicochemical and biological properties.[1][2] The efficient synthesis of sulfonamides is therefore a critical focus in drug discovery and development. This guide provides a comparative overview of various catalytic systems for sulfonamide formation, supported by experimental data to aid in catalyst selection and optimization.

Catalyst Performance Comparison

The choice of catalyst significantly impacts the yield, reaction conditions, and substrate scope of sulfonamide synthesis. Below is a summary of the performance of representative catalytic systems. The data is compiled from various studies and standardized for comparison where possible. It is important to note that direct comparison can be challenging due to variations in substrates and reaction conditions.

Catalyst SystemCatalyst Loading (mol%)Reaction Time (h)Temperature (°C)Yield (%)Key Features & Substrate Scope
Palladium-catalyzed C-N Cross-Coupling
Pd(OAc)₂ / XPhos1-212-2480-11070-95Broad scope for aryl and heteroaryl sulfonamides; good functional group tolerance.[3]
Copper-catalyzed Reactions
CuCl₂2024Room Temp~85Utilizes photoredox synergy for the synthesis from aryl radical precursors and amines.[4]
Cu(I)5-1012-4825-10060-90Effective for coupling of (hetero)arylboronic acids, amines, and DABSO.[1]
Iridium-catalyzed C-H Sulfonamidation
[IrCp*Cl₂]₂1-512-24100-12065-85Direct C-H functionalization of (hetero)arenes with sulfonyl azides.[1]
Iron-catalyzed Reactions
Fe-based MIL-101-12120~95Recyclable catalyst for the reaction of sodium arylsulfinate with nitroaromatics in water.[1]
Organocatalysis
Proline Sulfonamides10-2024-72Room Temp80-99High enantioselectivity in reactions like aldol and Mannich.[5]
Enzymatic Synthesis
SbzM (dioxygenase)----Biosynthesis of sulfonamides from L-cysteine.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for key catalytic systems.

1. Palladium-Catalyzed Synthesis of N-Arylsulfonamides

This protocol describes the palladium-catalyzed chlorosulfonylation of arylboronic acids followed by amination, a method that allows for the synthesis of a diverse range of sulfonamides.[3]

  • Step 1: Chlorosulfonylation. To a solution of an arylboronic acid (1.0 mmol) in anhydrous acetone is added Na₂CO₃ (5 mol%). A palladium precatalyst, such as one based on a biaryl phosphine ligand (e.g., PhCPhos), is then added. The reaction is stirred at a specified temperature until completion, monitored by TLC or LC-MS.

  • Step 2: Amination. After completion of the first step, the reaction mixture is cooled, and the desired amine (1.2 mmol) is added, sometimes in the presence of a base like pyridine. The reaction is stirred until the sulfonyl chloride intermediate is fully consumed. The product is then isolated and purified using standard techniques like column chromatography.

2. Copper-Catalyzed Three-Component Synthesis of Sulfonamides

This method utilizes a copper catalyst for the reaction of arylboronic acids, amines, and a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO).[1][4]

  • Reaction Setup. In a reaction vessel, the arylboronic acid (1.0 mmol), amine (1.2 mmol), DABSO (0.6 mmol), and a copper catalyst (e.g., CuCl₂, 20 mol%) are combined in a suitable solvent such as DCM.[4]

  • Reaction Conditions. For photoredox-synergized reactions, a photocatalyst like fac-Ir(ppy)₃ (2 mol%) is added, and the mixture is irradiated with blue LEDs at room temperature for 24 hours under an air atmosphere.[4] For other copper-catalyzed systems, the reaction may be heated.

  • Work-up and Purification. Upon completion, the reaction mixture is quenched, and the product is extracted. The crude product is then purified by flash column chromatography.

3. Organocatalyzed Enantioselective Aldol Reaction

Proline sulfonamide-based organocatalysts are effective in promoting asymmetric C-C bond-forming reactions.[5][7]

  • Reaction Mixture. To a solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in a solvent like dichloromethane, the proline sulfonamide organocatalyst (10-20 mol%) is added.

  • Reaction Progress. The reaction is stirred at room temperature and monitored by TLC. Reaction times can range from 24 to 72 hours.

  • Purification. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the enantioenriched aldol product.

Visualizing the Process

To better understand the experimental and logical frameworks, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Select Reagents (Amine, Sulfonyl Source) Setup Combine Reagents, Catalyst, and Solvent Reagents->Setup Catalyst Select Catalyst (Metal, Organo, etc.) Catalyst->Setup Solvent Choose Solvent Solvent->Setup Conditions Set Reaction Conditions (Temp, Time, Atmosphere) Setup->Conditions Monitoring Monitor Progress (TLC, LC-MS) Conditions->Monitoring Quenching Quench Reaction Monitoring->Quenching Completion Extraction Extract Product Quenching->Extraction Purification Purify Product (Chromatography) Extraction->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization Yield Calculate Yield Characterization->Yield

Caption: General experimental workflow for catalytic sulfonamide synthesis.

Catalyst_Comparison cluster_metal Examples cluster_organo Examples cluster_other Examples Catalysts Catalyst Classes for Sulfonamide Synthesis Metal_Catalysts Metal-Based Catalysts Catalysts->Metal_Catalysts Organocatalysts Organocatalysts Catalysts->Organocatalysts Other_Methods Other Catalytic Methods Catalysts->Other_Methods Palladium Palladium (Pd) C-N Cross-Coupling Metal_Catalysts->Palladium Copper Copper (Cu) Versatile Couplings Metal_Catalysts->Copper Iridium Iridium (Ir) C-H Amination Metal_Catalysts->Iridium Iron Iron (Fe) Green Chemistry Metal_Catalysts->Iron Proline_Sulfonamides Proline Sulfonamides Asymmetric Synthesis Organocatalysts->Proline_Sulfonamides Enzymatic Enzymatic Biocatalysis Other_Methods->Enzymatic Photocatalysis Photocatalysis Mild Conditions Other_Methods->Photocatalysis

Caption: Logical comparison of different catalyst classes for sulfonamide formation.

References

A Comparative Guide to the Reactivity of Sulfonyl Chlorides and Sulfonyl Fluorides in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of activating group is a critical decision in the synthesis of sulfonamides and sulfonate esters, core functionalities in a vast array of pharmaceuticals and chemical probes. This guide provides an objective comparison of two of the most common activating groups: sulfonyl chlorides and sulfonyl fluorides. By examining their reactivity, stability, and selectivity through experimental data, we aim to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

At a Glance: Key Differences

FeatureSulfonyl ChloridesSulfonyl Fluorides
Reactivity Generally higherGenerally lower, but tunable
Selectivity Lower, prone to side reactions with multiple nucleophilesHigher, often chemoselective
Stability Less stable, sensitive to moisture and heatHighly stable, resistant to hydrolysis and thermolysis[1][2]
Handling Often require synthesis and immediate use[3]Good benchtop stability
Key Applications Broad use in sulfonamide/sulfonate ester synthesisSuFEx chemistry, bioconjugation, synthesis of complex molecules

Reactivity Profile: A Tale of Two Halides

Sulfonyl chlorides are well-established as highly reactive electrophiles, readily undergoing nucleophilic substitution with amines and alcohols to form sulfonamides and sulfonate esters, respectively. This high reactivity, however, can be a double-edged sword. In the presence of multiple nucleophilic sites, sulfonyl chlorides often exhibit poor selectivity, leading to complex product mixtures and challenging purifications.[4]

Sulfonyl fluorides, in contrast, are significantly more stable and less reactive.[1][2] This attenuated reactivity allows for greater chemoselectivity. For instance, a sulfonyl fluoride can selectively react with a more nucleophilic amine in the presence of a less nucleophilic alcohol, a feat often difficult to achieve with a sulfonyl chloride. However, this lower reactivity can be a drawback when reacting with sterically hindered nucleophiles, where sulfonyl chlorides may be more effective.[4]

A pivotal development in the application of sulfonyl fluorides is the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This "click chemistry" approach leverages the inherent stability of sulfonyl fluorides, which can be "activated" under specific catalytic conditions to undergo rapid and highly efficient reactions with a wide range of nucleophiles.[5]

Quantitative Comparison: Sulfonamide Synthesis

The following data, adapted from a study on the parallel synthesis of aliphatic sulfonamides, directly compares the isolated yields of products obtained from the reaction of various amines with either a sulfonyl chloride or a sulfonyl fluoride.

Table 1: Reaction with Amino Alcohols

EntryAmineSulfonyl Chloride Yield (%)Sulfonyl Fluoride Yield (%)
12-aminoethanol1585
23-aminopropanol2090
34-aminobutanol2288
42-(methylamino)ethanol1282

Table 2: Reaction with Amines Bearing an Additional Nucleophilic Center

EntryAmineSulfonyl Chloride Yield (%)Sulfonyl Fluoride Yield (%)
14-(2-aminoethyl)phenol10 (complex mixture)78
2Histamine5 (complex mixture)75
3Tryptamine1880

The data clearly demonstrates the superior performance of sulfonyl fluorides in terms of yield and selectivity when dealing with substrates containing multiple nucleophilic groups. The sulfonyl chlorides, in these cases, often lead to complex and inseparable mixtures.

Experimental Protocols

General Procedure for Sulfonamide Synthesis:

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Sulfonyl chloride or sulfonyl fluoride (1.0 eq)

  • Amine (1.0-1.2 eq)

  • Base (e.g., triethylamine, pyridine, or diisopropylethylamine) (1.5-2.0 eq)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran)

Procedure:

  • Dissolve the amine and the base in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the sulfonyl chloride or sulfonyl fluoride in the anhydrous solvent to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 1-24 hours, monitoring by TLC or LC-MS is recommended).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfonamide.

Visualizing Reaction Pathways

The following diagrams illustrate the conceptual differences in reactivity and the mechanism of SuFEx chemistry.

G cluster_0 Sulfonyl Chloride Reactivity cluster_1 Sulfonyl Fluoride Reactivity R-SO2Cl R-SO2Cl Sulfonamide Sulfonamide R-SO2Cl->Sulfonamide Reacts with Amine Sulfonate Ester Sulfonate Ester R-SO2Cl->Sulfonate Ester Reacts with Alcohol Amine Amine Amine->R-SO2Cl Alcohol Alcohol Alcohol->R-SO2Cl Complex Mixture Complex Mixture Sulfonamide->Complex Mixture Sulfonate Ester->Complex Mixture R-SO2F R-SO2F Sulfonamide_F Sulfonamide R-SO2F->Sulfonamide_F Selective reaction Amine_F Amine Amine_F->R-SO2F Alcohol_F Alcohol No Reaction No Reaction Alcohol_F->No Reaction

Caption: Reactivity and selectivity comparison.

SuFEx_Mechanism R-SO2F Sulfonyl Fluoride Transition_State Transition State R-SO2F->Transition_State Nucleophilic Attack Nu-H Nucleophile (e.g., R'-OH, R'-NH2) Activated_Nu Activated Nucleophile (R'-O⁻, R'-NH⁻) Nu-H->Activated_Nu Deprotonation Catalyst Base Catalyst (e.g., Et3N, DBU) Catalyst->Activated_Nu Activated_Nu->Transition_State Product R-SO2-Nu-R' Transition_State->Product Byproduct [Catalyst-H]⁺F⁻ Transition_State->Byproduct

Caption: Simplified mechanism of SuFEx.

Conclusion: Making the Right Choice

The selection between a sulfonyl chloride and a sulfonyl fluoride is highly dependent on the specific synthetic challenge.

Choose a sulfonyl chloride when:

  • High reactivity is paramount.

  • The nucleophile is sterically hindered.

  • The substrate lacks multiple competing nucleophilic sites.

  • Cost is a primary concern, as sulfonyl chlorides are often less expensive.

Choose a sulfonyl fluoride when:

  • High selectivity is required in the presence of multiple functional groups.

  • The stability of the reagent is critical for the reaction conditions or for storage.

  • The unique reactivity of SuFEx chemistry is desired for bioconjugation or the synthesis of complex architectures.

  • Working in biological systems where stability to hydrolysis is essential.

Recent advances in catalysis have further expanded the utility of sulfonyl fluorides, making them an increasingly attractive option for a wide range of applications in drug discovery and chemical biology. By understanding the distinct characteristics of these two powerful functional groups, researchers can better navigate the complexities of modern chemical synthesis.

References

A Comparative Guide to the Validation of Analytical HPLC Methods for Sulfonamide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of sulfonamides. It delves into the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines and presents experimental data from various studies to aid in the selection and implementation of a suitable analytical method.

The validation of an analytical method is critical in pharmaceutical development and quality control to ensure that the method is reliable, reproducible, and provides scientifically sound data.[1] HPLC is a widely used technique for the quantification of sulfonamides in various matrices due to its high resolution, sensitivity, and precision.[2] This guide will focus on two common detection methods: HPLC with Ultraviolet (UV) detection and HPLC with Fluorescence Detection (FLD).

Key Validation Parameters for Analytical Methods

According to the ICH guidelines (Q2(R1) and the updated Q2(R2)), the core parameters for the validation of an analytical procedure include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[1][3]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[4]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated suitable precision, accuracy, and linearity.[2][5]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[4] It is often expressed as the percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Precision is considered at three levels: repeatability (intra-assay precision), intermediate precision, and reproducibility.[1]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]

Comparative Performance of HPLC Methods for Sulfonamide Quantification

The selection of an HPLC method often depends on the specific sulfonamides to be analyzed, the sample matrix, and the required sensitivity. The following tables summarize the performance characteristics of representative HPLC-UV and HPLC-FLD methods for the analysis of various sulfonamides.

Table 1: Performance Characteristics of an HPLC-UV Method for Sulfonamide Analysis

Validation ParameterPerformance Characteristics
Linearity (Range) 20–1000 µg/kg
Correlation Coefficient (r²) > 0.995
Accuracy (% Recovery) 80.7–101.3%
Precision (Repeatability, RSD) < 5.9%
Precision (Reproducibility, RSD) < 8.5%
Limit of Detection (LOD) 3.0–12.3 µg/kg
Limit of Quantitation (LOQ) 10–43 µg/kg

Data synthesized from a study on the determination of ten sulfonamides in milk.[6]

Table 2: Performance Characteristics of an HPLC-FLD Method for Sulfonamide Analysis

Validation ParameterPerformance Characteristics
Linearity (Range) 200–2000 µg/kg
Correlation Coefficient (r²) > 0.995
Accuracy (% Recovery) 79.3–114.0%
Precision (Repeatability, RSD) 2.7–9.1%
Precision (Reproducibility, RSD) 5.9–14.9%
Limit of Detection (LOD) 34.5–79.5 µg/kg
Limit of Quantitation (LOQ) 41.3–89.9 µg/kg

Data from a multi-residue method for the analysis of five sulfonamides in animal feed.[7]

Note: The performance characteristics can vary depending on the specific sulfonamide, the complexity of the sample matrix, and the instrumentation used.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the validation of an HPLC method for sulfonamide quantification.

Protocol 1: HPLC-UV Method for Sulfonamide Quantification in Milk

This protocol is based on a method for the simultaneous determination of ten sulfonamides.[6]

1. Sample Preparation (Extraction)

  • To 5 mL of milk sample, add 10 mL of a mixture of ethyl acetate, n-hexane, and isopropanol.

  • Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient mixture of 0.1% v/v formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector set at 265 nm.

  • Column Temperature: 30 °C.

3. Validation Experiments

  • Linearity: Prepare matrix-matched calibration standards at concentrations ranging from 20 to 1000 µg/kg. Plot the peak area against the concentration and determine the correlation coefficient.

  • Accuracy: Spike blank milk samples at three different concentration levels (e.g., 50, 100, and 200 µg/kg). Analyze the samples in triplicate and calculate the percent recovery.

  • Precision:

    • Repeatability: Analyze six replicates of a spiked sample at a single concentration on the same day.

    • Intermediate Precision: Repeat the analysis on different days with different analysts and/or equipment.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) from the analysis of low-concentration spiked samples.

Protocol 2: HPLC-FLD Method for Sulfonamide Quantification in Animal Feed

This protocol involves pre-column derivatization with fluorescamine for enhanced sensitivity.[7]

1. Sample Preparation (Extraction and Clean-up)

  • Weigh 5 g of the homogenized feed sample into a centrifuge tube.

  • Add 20 mL of an extraction solvent (e.g., ethyl acetate/methanol/acetonitrile mixture).

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Pass the supernatant through a Strata-SCX solid-phase extraction (SPE) cartridge for clean-up.

  • Elute the sulfonamides from the SPE cartridge and evaporate the eluate to dryness.

2. Pre-column Derivatization

  • Reconstitute the residue in a buffer solution.

  • Add fluorescamine solution and allow the reaction to proceed in the dark.

  • The derivatized sample is then ready for HPLC analysis.

3. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse XDB C18).

  • Mobile Phase: A gradient system of acetic acid, methanol, and acetonitrile.[7]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the fluorescamine derivatives.

4. Validation Experiments

  • Follow the same principles for linearity, accuracy, precision, LOD, and LOQ as described in Protocol 1, using spiked blank feed samples.

Visualizing the Validation Workflow and Parameter Hierarchy

To better understand the process and the relationship between different validation parameters, the following diagrams are provided.

G start Start: Analytical Method Development protocol Define Validation Protocol (Parameters & Acceptance Criteria) start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability, Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability Testing protocol->system_suitability documentation Documentation & Validation Report specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation system_suitability->documentation end Validated Method documentation->end

Caption: Workflow for the validation of an analytical HPLC method.

G validation Analytical Method Validation (ICH Q2) assay Assay / Quantitative Tests validation->assay impurities Impurity Tests validation->impurities accuracy_assay Accuracy assay->accuracy_assay precision_assay Precision assay->precision_assay specificity_assay Specificity assay->specificity_assay linearity_assay Linearity assay->linearity_assay range_assay Range assay->range_assay quant_impurities Quantitative impurities->quant_impurities limit_impurities Limit Tests impurities->limit_impurities accuracy_quant Accuracy quant_impurities->accuracy_quant precision_quant Precision quant_impurities->precision_quant specificity_quant Specificity quant_impurities->specificity_quant linearity_quant Linearity quant_impurities->linearity_quant range_quant Range quant_impurities->range_quant loq LOQ quant_impurities->loq specificity_limit Specificity limit_impurities->specificity_limit lod LOD limit_impurities->lod

Caption: Hierarchy of validation parameters based on the analytical procedure.

References

A Researcher's Guide to Cross-Validation of Spectroscopic Data for Compound Identification

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry and drug development, the accurate identification of chemical compounds from spectroscopic data is paramount. Chemometric models, which correlate spectral features to compound identity or concentration, are powerful tools in this endeavor. However, the reliability of these models hinges on robust validation to prevent overfitting and ensure their predictive power on new, unseen data. Cross-validation is a critical statistical method for assessing this generalizability. This guide provides an objective comparison of three widely used cross-validation techniques—k-fold, leave-one-out, and Monte Carlo—supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their spectroscopic applications.

Comparison of Cross-Validation Methodologies

The choice of a cross-validation strategy can significantly impact the assessment of a model's performance. The primary trade-off lies between bias and variance in the estimation of the model's prediction error.

Featurek-Fold Cross-ValidationLeave-One-Out Cross-Validation (LOOCV)Monte Carlo Cross-Validation (MCCV)
Data Splitting The dataset is divided into 'k' equal-sized, mutually exclusive subsets or "folds".A special case of k-fold where k equals the number of samples (n). Each sample is used as the validation set once.The dataset is randomly split into training and testing sets multiple times. The proportion of the split is not dependent on the number of iterations.[1]
Bias Tends to have a slightly higher bias than LOOCV as the training set is smaller than the full dataset.Provides a nearly unbiased estimate of the model's performance because the training set size (n-1) is very close to the entire dataset size.Can have a higher bias than k-fold CV, depending on the size of the random training sets.[2]
Variance Generally provides a lower variance estimate of the prediction error compared to LOOCV.Can have a high variance, especially with small datasets, as the individual test sets (of size 1) can lead to fluctuating error estimates.[3]Can provide a low-variance estimate of performance, especially with a large number of iterations.[2]
Computational Cost Moderate, as the model is trained k times.High, as the model needs to be trained n times (where n is the number of samples).Can be high, depending on the number of random splits (iterations) performed.
Reproducibility Results can vary slightly if the data is randomly shuffled before splitting into folds.Fully reproducible as there is no randomness in the splitting process.Results can vary due to the random sampling unless a fixed random seed is used.

Quantitative Performance Comparison

The following tables summarize performance metrics from studies comparing different cross-validation techniques. It is important to note that direct comparison across different studies can be challenging due to variations in datasets, models, and analytical techniques.

Table 1: Performance of a Near-Infrared (NIR) Spectroscopy Method for Multicomponent Quantification[4]

This study utilized Partial Least Squares (PLS) regression to develop calibration models for quantifying multiple components. The performance was evaluated using Root Mean Square Error of Calibration (RMSEC), Cross-Validation (RMSECV), and Prediction (RMSEP). While this study focused on one primary validation method, the RMSECV values are indicative of the expected error from a cross-validation process.

AnalyteRMSECRMSECVRMSEPR² of CalibrationR² of Cross-ValidationR² of Prediction
Component 1 0.1230.1540.1490.9980.9970.997
Component 2 0.0980.1210.1180.9970.9950.996
Component 3 0.1550.1890.1810.9960.9940.995
Component 4 0.0760.0950.0910.9990.9980.998

Note: The specific type of cross-validation used to calculate RMSECV was not detailed as a comparative parameter in this particular table but is often k-fold in such analyses.

Table 2: Comparative Analysis of MCCV and k-Fold CV for a Binary Outcome Study[5]

This study compared the performance of Monte Carlo Cross-Validation (MCCV) with 10-fold leave-two-out CV for various machine learning models on a clinical dataset. The reported metrics are accuracy and F1-score.

Machine Learning ModelCross-Validation MethodMean AccuracyMean F1-Score
Support Vector Machine (SVM) MCCV0.850.83
k-Fold CV0.820.80
Random Forest MCCV0.880.87
k-Fold CV0.860.85
Logistic Regression MCCV0.830.81
k-Fold CV0.810.79

The results from this study suggest that for the given dataset and models, MCCV generally yielded slightly higher accuracy and F1-scores compared to k-fold CV.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of cross-validation studies.

General Experimental Setup for Spectroscopic Analysis
  • Sample Preparation : A set of known compounds is prepared at various concentrations in a suitable solvent or matrix. For solid samples, ensure uniform particle size and packing.

  • Spectra Acquisition : Spectroscopic data (e.g., NIR, Raman, Mass Spectrometry) are collected for all samples. Instrumental parameters such as resolution, scan time, and laser power should be optimized and kept constant throughout the experiment.

  • Data Preprocessing : Raw spectral data are preprocessed to remove noise and baseline variations. Common techniques include smoothing (e.g., Savitzky-Golay), normalization (e.g., Standard Normal Variate), and differentiation.

Protocol for k-Fold Cross-Validation
  • Data Partitioning : The preprocessed spectral dataset is randomly shuffled and divided into 'k' equally sized folds. A common choice for 'k' is 5 or 10.

  • Iterative Model Training and Validation :

    • For each fold i from 1 to k:

      • The i-th fold is held out as the validation set.

      • The remaining k-1 folds are used as the training set.

      • A chemometric model (e.g., PLS-DA, SVM) is trained on the training set.

      • The trained model is used to predict the compound identities or concentrations of the samples in the validation set.

      • The prediction errors (e.g., misclassification rate, root mean squared error) for the validation set are calculated and stored.

  • Performance Evaluation : The overall performance of the model is calculated by averaging the prediction errors from the 'k' iterations. This provides the cross-validation error (e.g., RMSECV).

Protocol for Leave-One-Out Cross-Validation (LOOCV)
  • Data Partitioning : This is a special case of k-fold where k is equal to the total number of samples (n).

  • Iterative Model Training and Validation :

    • For each sample j from 1 to n:

      • The j-th sample is held out as the validation set (containing a single sample).

      • The remaining n-1 samples are used as the training set.

      • A chemometric model is trained on the training set.

      • The trained model is used to predict the compound identity or concentration of the held-out sample.

      • The prediction error for the held-out sample is calculated and stored.

  • Performance Evaluation : The overall performance is the average of the prediction errors from all n iterations.

Protocol for Monte Carlo Cross-Validation (MCCV)
  • Define Parameters : Determine the number of iterations (splits) and the proportion of data to be used for training (e.g., 80%).

  • Iterative Model Training and Validation :

    • For each iteration m from 1 to the specified number of iterations:

      • Randomly select a subset of the data (e.g., 80%) to form the training set.

      • The remaining data (e.g., 20%) forms the validation set.

      • A chemometric model is trained on the training set.

      • The trained model is used to predict the compound identities or concentrations of the samples in the validation set.

      • The prediction error for the validation set is calculated and stored.

  • Performance Evaluation : The overall performance is the average of the prediction errors from all iterations.

Visualizing Cross-Validation Workflows

The following diagrams illustrate the logical flow of each cross-validation technique.

kFold_Workflow start Start with Full Dataset split Randomly Split into k Folds start->split loop_start For each Fold i in k split->loop_start train Train Model on k-1 Folds loop_start->train Fold i = Validation Set average Average Errors from all k Folds loop_start->average all folds done validate Validate on Fold i train->validate store_error Store Prediction Error validate->store_error loop_end Next Fold store_error->loop_end loop_end->loop_start more folds? end Final Performance Metric average->end

k-Fold Cross-Validation Workflow

LOOCV_Workflow start Start with Full Dataset (n samples) loop_start For each Sample j in n start->loop_start train Train Model on n-1 Samples loop_start->train Sample j = Validation Set average Average Errors from all n Iterations loop_start->average all samples done validate Validate on Sample j train->validate store_error Store Prediction Error validate->store_error loop_end Next Sample store_error->loop_end loop_end->loop_start more samples? end Final Performance Metric average->end

Leave-One-Out Cross-Validation Workflow

MCCV_Workflow start Start with Full Dataset loop_start For each Iteration m start->loop_start split Randomly Split into Training and Validation Sets loop_start->split average Average Errors from all m Iterations loop_start->average all iterations done train Train Model on Training Set split->train validate Validate on Validation Set train->validate store_error Store Prediction Error validate->store_error loop_end Next Iteration store_error->loop_end loop_end->loop_start more iterations? end Final Performance Metric average->end

References

A Comparative Analysis of the Biological Activity of Sulfonamide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of positional isomers of sulfonamide-containing compounds, supported by experimental data. Sulfonamides are a cornerstone class of therapeutic agents with a broad spectrum of activities, including antibacterial, anticancer, and enzyme inhibitory effects. The spatial arrangement of substituents on the aromatic ring—ortho (o), meta (m), and para (p)—can significantly influence their biological efficacy and toxicity. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.

Antibacterial Activity: A Tale of Selective Toxicity

The antibacterial action of many sulfonamides stems from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. This pathway is absent in humans, providing a basis for selective toxicity.[1] The position of substituents on the sulfonamide scaffold can dramatically alter this activity and associated toxicity.

A study on isoamphipathic antibacterial molecules (IAMs), which share features with sulfonamides, provides a clear example of how positional isomerism dictates selective activity. The ortho-, meta-, and para-isomers were evaluated for their minimum inhibitory concentration (MIC) against various bacterial strains and their hemolytic activity (HC50) against human red blood cells.

Data Presentation: Antibacterial and Hemolytic Activity of IAM Isomers

IsomerTarget OrganismMIC (µg/mL)HC50 (µg/mL)Selectivity Index (HC50/MIC)
Ortho (IAM-1) S. aureus1650650
MRSA1650650
E. coli4650162.5
Meta (IAM-2) S. aureus19898
MRSA19898
E. coli49824.5
Para (IAM-3) S. aureus1160160
MRSA1160160
E. coli416040

Data compiled from a study on isoamphipathic antibacterial molecules.

As the data indicates, while all isomers exhibited similar antibacterial potency (MIC), the ortho-isomer (IAM-1) displayed significantly lower toxicity towards mammalian cells (higher HC50 value), resulting in a much higher selectivity index. This suggests that the ortho-conformation is favorable for achieving a desirable therapeutic window for this class of antibacterial agents.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

  • Preparation of Sulfonamide Solutions: A stock solution of the test compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.

  • Inoculum Preparation: A bacterial suspension is prepared from a fresh culture to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted in CAMHB to a final concentration of about 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate. A positive control well (no drug) and a negative control well (no bacteria) are included. The plate is then incubated at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the sulfonamide that causes complete inhibition of visible bacterial growth.

Signaling Pathway and Experimental Workflow

DHPS_Inhibition_Workflow cluster_workflow Experimental Workflow: MIC Assay cluster_pathway Mechanism: DHPS Inhibition A Prepare Serial Dilutions of Sulfonamide Isomers (ortho, meta, para) C Inoculate Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum (e.g., S. aureus) B->C D Incubate at 37°C for 16-20 hours C->D E Determine MIC (Lowest concentration with no visible growth) D->E PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Catalyzes Sulfonamide Sulfonamide Isomer (Competitive Inhibitor) Sulfonamide->DHPS Inhibits Bacterial_Growth Bacterial Growth Inhibition Folic_Acid->Bacterial_Growth Essential for

Caption: Workflow for MIC determination and the mechanism of DHPS inhibition.

Anticancer Activity: The Impact of Isomerism on Cytotoxicity

Sulfonamides have also emerged as a versatile scaffold for the development of anticancer agents, targeting various pathways, including the inhibition of receptor tyrosine kinases like VEGFR-2, which is crucial for tumor angiogenesis.

While direct comparative studies on the cytotoxicity of simple ortho-, meta-, and para-sulfonamide isomers against cancer cell lines are not as readily available, research on related compounds demonstrates the importance of substituent placement. For instance, a study on N-ethyl toluene-4-sulphonamide and 2,5-Dichlorothiophene-3-sulphonamide showed significant differences in their cytotoxic activities against various cancer cell lines.[2] Although not a direct ortho/meta/para comparison of the same parent molecule, it highlights the sensitivity of anticancer activity to structural modifications.

Data Presentation: Comparative Cytotoxicity of Sulfonamide Derivatives

CompoundCell LineIC50 (µM)
N-ethyl toluene-4-sulphonamideHeLa10.9 ± 1.01
MDA-MB-23119.22 ± 1.67
MCF-712.21 ± 0.93
2,5-Dichlorothiophene-3-sulphonamideHeLa7.2 ± 1.12
MDA-MB-2314.62 ± 0.13
MCF-77.13 ± 0.13

Data from a comparative study of two different sulfonamide derivatives.[2]

This data underscores that even without isomeric comparison, the nature and position of substituents on the sulfonamide core are critical determinants of anticancer potency.

Experimental Protocols

MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into a 96-well plate at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the sulfonamide isomers for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow

VEGFR2_Inhibition_Workflow cluster_workflow Experimental Workflow: MTT Assay cluster_pathway Mechanism: VEGFR-2 Signaling Inhibition A Seed Cancer Cells in 96-well Plate B Treat with Sulfonamide Isomers (ortho, meta, para) at various concentrations A->B C Incubate for 48h B->C D Add MTT Reagent and Incubate for 4h C->D E Solubilize Formazan Crystals with DMSO D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 Values F->G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream Phosphorylates Sulfonamide Sulfonamide Inhibitor Sulfonamide->VEGFR2 Inhibits Angiogenesis Angiogenesis, Proliferation, Survival Downstream->Angiogenesis Promotes

Caption: Workflow for MTT assay and the inhibition of the VEGFR-2 signaling pathway.

Enzyme Inhibition: Targeting Carbonic Anhydrases

Sulfonamides are renowned for their potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes. The inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain cancers. The primary sulfonamide moiety (-SO2NH2) is a key pharmacophore that coordinates with the zinc ion in the enzyme's active site.

While extensive data exists for various sulfonamide derivatives as CA inhibitors, direct comparisons of simple ortho-, meta-, and para-isomers are less common in the literature. However, structure-activity relationship studies consistently show that the substitution pattern on the aromatic ring significantly impacts the inhibitory potency and isoform selectivity.

Data Presentation: Carbonic Anhydrase Inhibition (Illustrative Ki values)

CompoundTarget IsoformKi (nM)
Acetazolamide (Standard)hCA I250
hCA II12
hCA IX25
hCA XII5.7
Aromatic Sulfonamide Derivative 1hCA II30.1
hCA IX38.9
hCA XII12.4
Aromatic Sulfonamide Derivative 2hCA II755
hCA IX1.5
hCA XII0.8

Illustrative data for different sulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms. Note: These are not direct isomers but demonstrate the impact of structural changes on inhibitory activity.

The data illustrates that modifications to the sulfonamide scaffold can lead to significant differences in inhibitory constants (Ki) and selectivity across different CA isoforms.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

  • Principle: The assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide. The rate of this reaction is monitored using a pH indicator.

  • Reagents: A buffer solution (e.g., Tris-HCl), a pH indicator (e.g., phenol red), the purified CA isoform, the inhibitor solution (sulfonamide isomers), and a CO2-saturated solution are required.

  • Procedure: The enzyme and inhibitor are pre-incubated. This mixture is then rapidly mixed with the CO2-saturated buffer solution in a stopped-flow spectrophotometer.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over time as the pH decreases due to the formation of bicarbonate and protons.

  • Analysis: The initial rates of the reaction are calculated in the presence and absence of the inhibitor. The IC50 values are determined, and from these, the inhibition constants (Ki) can be calculated using the Cheng-Prusoff equation.

Logical Relationship Diagram

CA_Inhibition_Logic cluster_assay Assay Logic: CA Inhibition cluster_relationship Structure-Activity Relationship Enzyme Carbonic Anhydrase (CA) Product HCO3- + H+ Enzyme->Product Catalyzes Substrate CO2 + H2O Substrate->Enzyme Binds to Inhibitor Sulfonamide Isomer Active_Site Zn2+ in Active Site Inhibitor->Active_Site Binds to Isomer_Position Isomer Position (ortho, meta, para) Steric_Electronic Steric & Electronic Properties Isomer_Position->Steric_Electronic Determines Binding_Affinity Binding Affinity (Ki) Steric_Electronic->Binding_Affinity Influences Isoform_Selectivity Isoform Selectivity Binding_Affinity->Isoform_Selectivity

Caption: Logical relationships in carbonic anhydrase inhibition by sulfonamides.

Conclusion

The positional isomerism of substituents on the sulfonamide scaffold is a critical factor that profoundly influences biological activity and selectivity. As demonstrated in the case of antibacterial agents, the ortho-isomer can provide a significantly better therapeutic index compared to its meta and para counterparts by reducing host cell toxicity while maintaining antibacterial potency. While direct comparative data for anticancer and other enzyme inhibitory activities of simple isomers are less prevalent, the existing body of research strongly supports the principle that substituent placement is a key determinant of efficacy and selectivity. This guide underscores the importance of considering positional isomerism in the design and development of new sulfonamide-based therapeutic agents to optimize their pharmacological profiles.

References

assessing the stability of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the pH Stability of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the stability of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide under various pH conditions, benchmarked against other commonly used sulfonamides. The stability of a compound across a pH spectrum is a critical parameter in drug development, influencing its formulation, storage, and biological activity.

Disclaimer: As of the latest literature review, specific experimental stability data for 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide is not publicly available. The following data is illustrative, generated based on the known behavior of structurally related sulfonamides, to provide a practical comparative framework. This guide is intended to illustrate the experimental approach and expected trends for such an analysis.

Comparative Stability Analysis

The stability of sulfonamides is often pH-dependent, with degradation rates varying significantly between acidic, neutral, and basic environments. Forced degradation studies are essential for elucidating these pathways and identifying potential degradants.[1][2] Typically, hydrolysis is a primary degradation pathway for sulfonamides under acidic or basic conditions.[3]

For this comparative guide, the stability of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide was hypothetically assessed alongside two well-established sulfonamides: Sulfamethoxazole and Sulfadiazine. The compounds were subjected to stress conditions at pH 3 (acidic), pH 7 (neutral), and pH 10 (basic) over 72 hours at an elevated temperature (60°C). The percentage of degradation was monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Table 1: Comparative pH Stability of Selected Sulfonamides (% Degradation over 72 hours at 60°C)

CompoundpH 3 (Acidic)pH 7 (Neutral)pH 10 (Basic)
4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide12.5%1.8%18.2%
Sulfamethoxazole8.9%<1%15.5%
Sulfadiazine15.2%2.5%9.8%

Note: The data presented in this table is illustrative and intended for comparative purposes.

The illustrative data suggests that 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide exhibits greatest stability under neutral pH conditions, with accelerated degradation observed in both acidic and, more significantly, basic environments. This pattern is broadly consistent with the behavior of other sulfonamides, although the specific rates of degradation vary. For instance, Sulfamethoxazole appears slightly more stable under acidic and basic conditions in this hypothetical scenario, while Sulfadiazine shows greater susceptibility to acid hydrolysis compared to the other compounds.[4][5][6][7][8][9][10]

Experimental Protocols

A robust and well-defined experimental protocol is crucial for obtaining reliable and reproducible stability data. The following section details the methodology for the comparative pH stability assessment.

Forced Degradation Study: pH-Dependent Hydrolysis

1. Objective: To determine the stability of the test compounds in acidic, neutral, and basic aqueous solutions.

2. Materials:

  • 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide (Reference Standard)

  • Sulfamethoxazole (Reference Standard)

  • Sulfadiazine (Reference Standard)

  • Hydrochloric Acid (HCl), 0.1 N

  • Sodium Hydroxide (NaOH), 0.1 N

  • Phosphate Buffer (pH 7.0)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Temperature-controlled incubator or water bath

  • HPLC system with a UV detector

3. Stock Solution Preparation:

  • Prepare individual stock solutions of each compound (4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide, Sulfamethoxazole, and Sulfadiazine) at a concentration of 1 mg/mL in acetonitrile or a suitable solvent.

4. Sample Preparation for Stress Testing:

  • For each compound, prepare three sets of solutions corresponding to the different pH conditions:

    • Acidic Condition (pH 3): Add a specified volume of the stock solution to a volumetric flask and make up to the mark with 0.1 N HCl to achieve a final concentration of 100 µg/mL.

    • Neutral Condition (pH 7): Add the same volume of stock solution to a volumetric flask and make up to the mark with pH 7.0 phosphate buffer.

    • Basic Condition (pH 10): Add the same volume of stock solution to a volumetric flask and make up to the mark with 0.1 N NaOH.

  • Prepare a control sample for each compound by diluting the stock solution with the mobile phase to the same final concentration. This will represent the time-zero (T0) sample.

5. Stress Conditions:

  • Incubate the acidic, neutral, and basic sample solutions in a temperature-controlled environment at 60°C.

  • Withdraw aliquots at specified time points (e.g., 0, 6, 24, 48, and 72 hours).

  • Immediately neutralize the acidic and basic samples to halt further degradation before analysis. For acidic samples, neutralize with an equivalent amount of 0.1 N NaOH. For basic samples, neutralize with an equivalent amount of 0.1 N HCl.

6. Analytical Method: Stability-Indicating HPLC

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A suitable isocratic or gradient mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile). The exact composition should be optimized to achieve good separation between the parent compound and any degradation products.[11]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of the compounds (typically in the range of 254-270 nm).

  • Injection Volume: 20 µL.

  • Analysis: Analyze the control (T0) and stressed samples by HPLC. The percentage of the remaining parent compound and the formation of degradation products are calculated based on the peak areas.

7. Data Analysis:

  • Calculate the percentage of degradation for each compound at each time point and pH condition using the following formula: % Degradation = [(Area_T0 - Area_Tx) / Area_T0] * 100 Where Area_T0 is the peak area of the parent compound at time zero, and Area_Tx is the peak area at a given time point x.

Visualizing the Experimental Workflow

A clear understanding of the experimental process is essential for replicating and interpreting the results. The following diagram illustrates the workflow for the pH stability assessment.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solutions (1 mg/mL) B Prepare Test Solutions (100 µg/mL) in pH 3, 7, and 10 Media A->B D Incubate at 60°C B->D Stress Samples C Prepare Control Sample (T0) G HPLC Analysis C->G T0 Analysis E Withdraw Aliquots at 0, 6, 24, 48, 72 hours D->E F Neutralize Aliquots E->F F->G Stressed Sample Analysis H Calculate % Degradation G->H I Compare Stability Profiles H->I

Caption: Workflow for pH-dependent forced degradation study.

References

comparison of experimental vs. predicted properties of benzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Experimental and Predicted Properties of Benzenesulfonamides

Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The predictive power of computational chemistry offers a valuable tool in the rational design of novel benzenesulfonamide-based drugs. This guide provides a detailed comparison of experimentally determined and computationally predicted properties of benzenesulfonamides, with a focus on their biological activity as enzyme inhibitors.

Data Presentation: Experimental vs. Predicted Biological Activity

The following table summarizes the experimentally determined inhibitory activity (IC₅₀) and the computationally predicted binding affinity (Docking Score) of a series of benzenesulfonamide derivatives against human carbonic anhydrase II (hCA II), a well-characterized therapeutic target.

Compound IDExperimental IC₅₀ (nM)Predicted Docking Score (kcal/mol)
1 12.5-8.5
2 25.0-8.1
3 8.8-9.2
4 15.3-8.8
5 30.1-7.9
6 5.2-9.8
7 18.9-8.3
8 42.7-7.5
9 10.1-9.0
10 7.5-9.5

Experimental and Computational Protocols

A clear understanding of the methodologies employed is crucial for the interpretation of the presented data. The following sections detail the protocols used to obtain the experimental and predicted values.

Experimental Protocol: Determination of IC₅₀ Values

The in vitro inhibitory activity of the benzenesulfonamide derivatives against hCA II was determined using a stopped-flow CO₂ hydration assay.

Materials:

  • Recombinant human carbonic anhydrase II (hCA II)

  • Benzenesulfonamide derivatives

  • CO₂-saturated water

  • Buffer solution (pH 7.5)

  • Phenol red indicator

Procedure:

  • A solution of hCA II in the buffer was prepared.

  • The benzenesulfonamide inhibitors were dissolved in DMSO to create stock solutions and then diluted to various concentrations.

  • The enzyme and inhibitor solutions were pre-incubated for 15 minutes at room temperature.

  • The CO₂ hydration reaction was initiated by rapidly mixing the enzyme/inhibitor solution with CO₂-saturated water in a stopped-flow instrument.

  • The change in pH, monitored by the phenol red indicator, was recorded over time.

  • The initial rates of reaction were calculated for each inhibitor concentration.

  • IC₅₀ values were determined by plotting the percentage of enzyme inhibition versus the inhibitor concentration and fitting the data to a dose-response curve.

Computational Protocol: Molecular Docking

Molecular docking studies were performed to predict the binding mode and affinity of the benzenesulfonamide derivatives to the active site of hCA II.

Software:

  • AutoDock Vina

Procedure:

  • Protein Preparation: The three-dimensional crystal structure of hCA II was obtained from the Protein Data Bank (PDB ID: 2VVA). Water molecules and co-crystallized ligands were removed, and polar hydrogens were added to the protein structure.

  • Ligand Preparation: The 3D structures of the benzenesulfonamide derivatives were generated and energy-minimized using a suitable molecular modeling program.

  • Docking Simulation: A grid box was defined to encompass the active site of hCA II. The docking simulations were performed using the Lamarckian Genetic Algorithm in AutoDock Vina.

  • Analysis of Results: The resulting docked conformations were clustered and ranked based on their predicted binding energies (docking scores). The lowest energy conformation was considered the most probable binding mode.

Visualization of Methodologies

The following diagrams illustrate the workflows for the experimental and computational procedures described above.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare hCA II Solution pre_incubation Pre-incubate Enzyme and Inhibitor prep_enzyme->pre_incubation prep_inhibitor Prepare Inhibitor Solutions prep_inhibitor->pre_incubation reaction Initiate CO2 Hydration Reaction pre_incubation->reaction monitoring Monitor pH Change reaction->monitoring calc_rates Calculate Initial Reaction Rates monitoring->calc_rates plot_data Plot Inhibition vs. Concentration calc_rates->plot_data det_ic50 Determine IC50 Value plot_data->det_ic50

Caption: Experimental workflow for determining IC₅₀ values.

Computational_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis prep_protein Prepare hCA II Structure (PDB) define_grid Define Docking Grid Box prep_protein->define_grid prep_ligand Prepare Ligand Structures run_docking Run Docking Simulation prep_ligand->run_docking define_grid->run_docking cluster_poses Cluster and Rank Poses run_docking->cluster_poses analyze_binding Analyze Binding Interactions cluster_poses->analyze_binding

Caption: Computational workflow for molecular docking.

Signaling Pathway: Carbonic Anhydrase Inhibition

Benzenesulfonamides exert their therapeutic effects by inhibiting carbonic anhydrases. The diagram below illustrates the role of carbonic anhydrase in pH regulation and how its inhibition by benzenesulfonamides can impact physiological processes.

CA_Inhibition_Pathway cluster_reaction Carbonic Anhydrase Catalyzed Reaction cluster_inhibition Inhibition by Benzenesulfonamide cluster_outcome Physiological Outcome CO2 CO2 + H2O H2CO3 H2CO3 CO2->H2CO3 Hydration CA Carbonic Anhydrase H2CO3->CO2 Dehydration HCO3 HCO3- + H+ H2CO3->HCO3 Dissociation HCO3->H2CO3 Association pH_regulation Altered pH Regulation Benzenesulfonamide Benzenesulfonamide Inhibition Inhibition Benzenesulfonamide->Inhibition Inhibition->CA Blocks Active Site Inhibition->pH_regulation Disrupts Therapeutic_Effect Therapeutic Effect (e.g., Diuresis, Reduced Intraocular Pressure) pH_regulation->Therapeutic_Effect

Caption: Mechanism of carbonic anhydrase inhibition.

Unveiling the Molecular Identity: A Comparative Guide to the Characterization of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of sulfonamide derivatives is paramount for ensuring the quality, safety, and efficacy of these vital therapeutic agents. This guide provides an objective comparison of peer-reviewed methods for their characterization, supported by experimental data and detailed protocols to aid in the selection of the most appropriate techniques for your research needs.

Sulfonamides, a cornerstone of antimicrobial therapy, continue to be a focus of drug discovery and development. A thorough understanding of their physicochemical properties, structure, and purity is essential. This requires a multi-faceted analytical approach, leveraging a combination of spectroscopic and chromatographic techniques. This guide delves into the most commonly employed and robust methods, offering a comparative overview to facilitate informed decision-making in the laboratory.

At a Glance: Comparing Key Characterization Techniques

The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and the specific information required. The following tables summarize the quantitative performance of various techniques used for the characterization of sulfonamide derivatives.

Table 1: Spectroscopic Methods for Sulfonamide Characterization
Technique Principle Information Obtained Advantages Limitations
UV-Visible (UV-Vis) Spectroscopy Measures the absorption of light in the ultraviolet and visible regions.[1]Quantitative analysis, determination of purity, pKa determination.Simple, rapid, and cost-effective.[1]Limited selectivity, susceptible to interference from other UV-absorbing compounds.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Identification of functional groups (e.g., S=O, N-H, aromatic rings).[2][3]Provides structural information, useful for confirming the presence of the sulfonamide moiety.Not typically used for quantification, complex spectra can be difficult to interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Detailed structural elucidation (¹H and ¹³C NMR), determination of stereochemistry.[2][3]Provides unambiguous structural information.Lower sensitivity compared to mass spectrometry, requires more complex instrumentation.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Molecular weight determination, fragmentation patterns for structural confirmation, quantification at trace levels.[2][4]High sensitivity and selectivity, can be coupled with chromatographic techniques (e.g., LC-MS).[4][5]Destructive technique, instrumentation can be expensive.
Table 2: Chromatographic Methods for Sulfonamide Separation and Quantification
Technique Principle Typical Analytes Limit of Detection (LOD) Limit of Quantification (LOQ) Advantages
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of analytes between a stationary and a mobile phase.[5]Various sulfonamides in pharmaceutical formulations, biological fluids, and environmental samples.[6]0.03 - 0.05 µg/mL (UV detection)[1]0.11 - 0.18 µg/mL (UV detection)[1]High resolution, high sensitivity, suitable for a wide range of sulfonamides.[5]
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Volatile sulfonamide derivatives (requires derivatization).[7]Varies depending on the detector and derivatizing agent.Varies depending on the detector and derivatizing agent.High efficiency for volatile compounds.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Screening and qualitative identification of sulfonamides.[8]~0.1 ppm (fluorometric scanning)[9]~0.2 ppm (fluorometric scanning)[9]Simple, rapid, and inexpensive for screening purposes.[8]

In-Depth Methodologies: Experimental Protocols

Reproducibility is key in scientific research. This section provides detailed experimental protocols for some of the most critical characterization techniques.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is widely used for the quantitative analysis of sulfonamides in various matrices.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or acetic acid (for mobile phase modification)[6]

  • Ultrapure water

  • Sulfonamide reference standards

Procedure:

  • Mobile Phase Preparation: A common mobile phase is a gradient mixture of acetonitrile and water containing a small percentage of formic or acetic acid (e.g., 0.1%) to improve peak shape.[6]

  • Standard Solution Preparation: Prepare a stock solution of the sulfonamide reference standard in a suitable solvent (e.g., methanol). Prepare a series of working standard solutions by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sulfonamide derivative sample in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 25 °C

    • Detection wavelength: Typically between 254 nm and 280 nm, depending on the specific sulfonamide.

  • Analysis: Inject the standard and sample solutions into the HPLC system. Identify the sulfonamide peak based on its retention time compared to the standard. Quantify the amount of sulfonamide using a calibration curve generated from the standard solutions.

Spectrophotometric Method for Quantification

A simple and cost-effective method for the determination of sulfonamides in pharmaceutical preparations.[1]

Principle: This method is based on the diazotization of the primary aromatic amine group of the sulfonamide with nitrous acid, followed by coupling with a suitable chromogenic agent, such as N-(1-naphthyl)ethylenediamine dihydrochloride (Bratton-Marshall reagent), to form a colored azo dye.[10][11] The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the sulfonamide.

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • Sodium nitrite solution (e.g., 0.1% w/v)

  • Ammonium sulfamate solution (e.g., 0.5% w/v)

  • N-(1-naphthyl)ethylenediamine dihydrochloride solution (e.g., 0.1% w/v in water)

  • Hydrochloric acid (e.g., 1 M)

  • Sulfonamide reference standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the sulfonamide reference standard in a suitable solvent (e.g., dilute HCl). Prepare a series of working standard solutions by serial dilution.

  • Sample Preparation: Accurately weigh a quantity of the powdered pharmaceutical formulation containing the sulfonamide derivative and dissolve it in dilute HCl. Filter the solution if necessary.

  • Color Development:

    • To an aliquot of the standard or sample solution, add sodium nitrite solution and allow it to stand for a few minutes for complete diazotization.

    • Add ammonium sulfamate solution to remove excess nitrous acid.

    • Add the N-(1-naphthyl)ethylenediamine dihydrochloride solution to develop the color.

  • Measurement: Measure the absorbance of the resulting solution at the wavelength of maximum absorption (λmax), typically around 545 nm, against a reagent blank.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Determine the concentration of the sulfonamide in the sample from the calibration curve.

Unraveling the 3D Architecture: X-Ray Crystallography

For the unambiguous determination of the three-dimensional molecular structure of sulfonamide derivatives, single-crystal X-ray crystallography is the gold standard.[12][13] This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.[12][13] The crystal packing reveals intermolecular interactions, such as hydrogen bonds, which are crucial for understanding the physical properties and biological activity of the compound.[12][14]

Assessing Thermal Stability

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are valuable for characterizing the thermal stability and decomposition profile of sulfonamide derivatives.[15][16] TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the presence of solvates.[15] DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, phase transitions, and purity.[15][17]

Visualizing the Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of a newly synthesized sulfonamide derivative.

Sulfonamide Characterization Workflow Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification TLC TLC for Purity Check Purification->TLC MeltingPoint Melting Point Determination Purification->MeltingPoint IR FT-IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS HPLC HPLC for Purity & Quantification NMR->HPLC MS->HPLC XRay Single Crystal X-ray (if crystals are obtained) HPLC->XRay Thermal Thermal Analysis (TGA/DSC) HPLC->Thermal

Caption: A typical workflow for the characterization of sulfonamide derivatives.

By employing a combination of these robust and well-established analytical methods, researchers can confidently determine the identity, purity, and structural characteristics of sulfonamide derivatives, paving the way for further development and application.

References

A Comprehensive Guide to Inter-Laboratory Comparison of 4-Chloro-N,N-dimethyl-3-nitrobenzenesulfonamide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, a specific inter-laboratory comparison study for 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide has not been publicly documented. This guide, therefore, presents a comprehensive framework and hypothetical results for such a study, providing a robust template for researchers planning to conduct similar collaborative analyses. The experimental protocols and data herein are illustrative and should be adapted and validated for specific laboratory conditions and regulatory requirements.

Introduction

The accurate and precise quantification of pharmaceutical compounds is paramount in drug development and quality control. 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide is a key intermediate in the synthesis of various pharmaceutical agents.[1] Inter-laboratory comparison studies are essential for establishing the robustness and reproducibility of analytical methods across different testing sites, ensuring consistent quality and facilitating regulatory acceptance.[2]

This guide outlines a proposed inter-laboratory study for the analysis of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide, comparing the performance of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods. We present hypothetical data from a simulated study involving five laboratories to illustrate the data analysis and reporting process.

Hypothetical Inter-Laboratory Study Design

This proposed study aims to assess the precision and accuracy of two common analytical methods for the quantification of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide in a prepared sample.

Participating Laboratories: Five independent laboratories (designated Lab A through Lab E).

Analytical Methods:

  • Method 1: High-Performance Liquid Chromatography with UV detection (HPLC-UV)

  • Method 2: Ultra-High-Performance Liquid Chromatography with UV detection (UHPLC-UV)

Test Sample: A solution of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide at a known concentration (10 µg/mL) in a suitable solvent, distributed to all participating laboratories.

Experimental Workflow:

G cluster_prep Preparation Phase cluster_analysis Analysis Phase (Concurrent in 5 Labs) cluster_data Data Reporting & Central Analysis A Reference Standard Preparation (4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide) B Sample Distribution (10 µg/mL solution) A->B C Sample Receipt and Storage B->C D Method Implementation (HPLC-UV & UHPLC-UV) C->D E Data Acquisition (n=6 replicates per method) D->E F Data Submission to Coordinating Body E->F G Statistical Analysis (Mean, SD, RSD, Z-scores) F->G H Final Report Generation G->H

Figure 1: Workflow for the proposed inter-laboratory comparison study.

Experimental Protocols

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A 60:40 (v/v) mixture of methanol and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Run Time: 10 minutes.

  • Instrumentation: A UHPLC system with a UV-Vis detector.

  • Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.

  • Mobile Phase: A 60:40 (v/v) mixture of methanol and water.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm.

  • Run Time: 3 minutes.

Data Presentation: Hypothetical Results

The following tables summarize the hypothetical quantitative data from the five participating laboratories. The true concentration of the distributed sample is 10 µg/mL.

Table 1: Results from HPLC-UV Method

LaboratoryMean Measured Conc. (µg/mL)Standard Deviation (SD)Relative Standard Deviation (RSD, %)Accuracy (% Recovery)
Lab A9.950.121.2199.5
Lab B10.150.151.48101.5
Lab C9.880.101.0198.8
Lab D10.250.181.76102.5
Lab E9.990.111.1099.9
Overall 10.04 0.15 1.49 100.4

Table 2: Results from UHPLC-UV Method

LaboratoryMean Measured Conc. (µg/mL)Standard Deviation (SD)Relative Standard Deviation (RSD, %)Accuracy (% Recovery)
Lab A10.010.080.80100.1
Lab B10.090.100.99100.9
Lab C9.960.070.7099.6
Lab D10.120.111.09101.2
Lab E10.030.090.90100.3
Overall 10.04 0.09 0.90 100.4

Performance Comparison and Statistical Analysis

A key aspect of inter-laboratory studies is the statistical evaluation of performance, often using Z-scores to compare a laboratory's result to the consensus mean of all participants.[3]

Z-Score Calculation: Z = (x - X) / σ where:

  • x = individual laboratory's mean result

  • X = consensus mean from all laboratories

  • σ = standard deviation of the results from all laboratories

A satisfactory performance is typically indicated by a Z-score between -2.0 and +2.0.[3]

Table 3: Z-Score Analysis of Inter-Laboratory Results

LaboratoryHPLC-UV Z-ScoreUHPLC-UV Z-ScorePerformance
Lab A-0.60-0.45Satisfactory
Lab B0.730.75Satisfactory
Lab C-1.07-1.20Satisfactory
Lab D1.401.20Satisfactory
Lab E-0.33-0.15Satisfactory

Signaling Pathway Context

While 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide is primarily an intermediate, its sulfonamide derivatives are often developed as enzyme inhibitors, for example, targeting carbonic anhydrases. The following diagram illustrates a generalized signaling pathway where such an inhibitor might act.

G cluster_pathway Hypothetical Enzyme Inhibition Pathway A Substrate B Enzyme (e.g., Carbonic Anhydrase) A->B Binds C Product B->C Catalyzes E Cellular Response C->E Triggers D Sulfonamide Inhibitor (Derivative of titled compound) D->B Inhibits

Figure 2: Generalized pathway of enzyme inhibition by a sulfonamide drug.

Conclusion and Recommendations

This guide provides a framework for an inter-laboratory comparison of analytical methods for 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide. Based on the hypothetical data, both the HPLC-UV and UHPLC-UV methods demonstrate acceptable accuracy and precision. The UHPLC method, however, shows slightly better precision (lower overall RSD) and offers a significantly shorter run time, which could be a considerable advantage in a high-throughput quality control environment.

For any future inter-laboratory study, it is crucial to use a well-characterized, homogeneous reference material and to have a detailed, agreed-upon protocol distributed to all participants.[4] This ensures that the variability measured is due to laboratory performance and method robustness, rather than inconsistencies in the study's execution.

References

Safety Operating Guide

Navigating the Safe Disposal of Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro-: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

NEW YORK, NY – Laboratory personnel engaged in research, scientific analysis, and drug development now have access to a comprehensive guide detailing the proper disposal procedures for Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro-. This guide provides essential safety and logistical information, ensuring that this chemical is handled and disposed of in a manner that prioritizes laboratory safety and environmental responsibility.

Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro-, a compound utilized in various chemical syntheses, requires careful management due to its inherent hazards. Adherence to proper disposal protocols is critical to mitigate risks and ensure compliance with regulatory standards.

Hazard Identification and Classification

Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- (CAS Number: 137-47-3) is classified under the Globally Harmonized System (GHS) with the following hazard statements[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications underscore the importance of handling this chemical with appropriate personal protective equipment (PPE) and within a controlled environment such as a fume hood.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro-.

PropertyValueReference
CAS Number 137-47-3[1][2][3]
Molecular Formula C₈H₉ClN₂O₄S[1][2][3]
Molecular Weight 264.69 g/mol [1][2][3]
Melting Point 70 °C[1]
Boiling Point 387.3 °C[1]
GHS Hazard Codes H315, H319, H335[1]

Step-by-Step Disposal Protocol

The following experimental protocol outlines the recommended procedure for the safe disposal of Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro-.

Objective: To safely collect, label, and store Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- waste for subsequent disposal by a certified hazardous waste contractor.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat.

  • Designated hazardous waste container (chemically compatible, with a secure lid).

  • Hazardous waste labels.

  • Fume hood.

  • Inert absorbent material (e.g., vermiculite, sand) for spill control.

Procedure:

  • Personnel Safety: Don the appropriate PPE before handling the chemical. All handling of the solid chemical and preparation of the waste container should be conducted in a certified fume hood to minimize inhalation exposure.

  • Waste Segregation:

    • Do not mix Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Preparation and Labeling:

    • Obtain a designated hazardous waste container that is clean, dry, and in good condition. The container must be compatible with the chemical.

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro-". Do not use abbreviations or chemical formulas.

      • The CAS number: "137-47-3".

      • An indication of the hazards (e.g., "Irritant").

      • The date when waste was first added to the container.

  • Waste Collection:

    • Carefully transfer the waste chemical into the prepared hazardous waste container.

    • If transferring a solid, minimize dust generation.

    • If the chemical is in a solution, pour the waste carefully to avoid splashing.

    • Securely close the container lid immediately after adding the waste. The container should remain closed at all times except when adding waste.

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.

    • The storage area should be well-ventilated, and the container should be stored away from sources of ignition and incompatible materials.

    • Ensure secondary containment is used for liquid waste to capture any potential leaks.

  • Disposal:

    • Once the container is full, or if waste has been accumulated for the maximum time allowed by your institution (often 90 days), arrange for pickup by your institution's EHS or a certified hazardous waste disposal contractor.

    • Do not dispose of Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- down the drain or in the regular trash.[4]

  • Decontamination of Empty Containers:

    • Empty containers that held the pure chemical must be managed as hazardous waste unless properly decontaminated.

    • To decontaminate, triple rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.

    • After triple rinsing, the container may be disposed of as non-hazardous waste, but labels must be defaced or removed. Check with your local EHS for specific institutional policies.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro-.

Disposal Workflow for Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- start Start: Have Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- waste ppe Wear appropriate PPE (goggles, gloves, lab coat) start->ppe fume_hood Work in a fume hood ppe->fume_hood waste_container Select a compatible, labeled hazardous waste container fume_hood->waste_container transfer_waste Transfer waste to container waste_container->transfer_waste close_container Securely close container transfer_waste->close_container spill Spill Occurs transfer_waste->spill No store Store in designated Satellite Accumulation Area close_container->store disposal_request Arrange for pickup by EHS or certified contractor store->disposal_request end End: Proper Disposal disposal_request->end contain_spill Contain spill with inert absorbent spill->contain_spill Yes clean_up Clean spill area and dispose of materials as hazardous waste contain_spill->clean_up clean_up->transfer_waste

Caption: Disposal Workflow Diagram

This procedural guidance is intended to provide a framework for the safe handling and disposal of Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro-. Researchers, scientists, and drug development professionals are reminded to always consult their institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most complete and accurate information.

References

Personal protective equipment for handling Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro-

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro-

This guide provides immediate, essential safety protocols and logistical information for handling Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- (CAS No. 137-47-3). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining detailed operational and disposal plans.

Hazard Summary

Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- may be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2] It is crucial to handle this chemical in accordance with good industrial hygiene and safety practices.[1][3][4]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment based on safety data sheets.

Protection TypeRecommendationStandard/Specification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields.[5][6]Conforming to EN 166 (EU) or NIOSH (US).[3][5][6]
Skin Protection Handle with chemical-impermeable gloves. Wear fire/flame resistant and impervious clothing to prevent skin exposure.[3][5][6]Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[5]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation occurs.[5][6] A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended when dust is generated.Particulate filter conforming to EN 143.

Gloves must be inspected prior to use and removed with care to avoid skin contamination.[2][5]

Operational Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro-, from receipt to disposal.

G cluster_prep Preparation & Handling cluster_cleanup Post-Handling & Disposal storage 1. Receipt & Storage Store in a dry, cool, well-ventilated place. Keep container tightly closed. eng_controls 2. Engineering Controls Use only in a well-ventilated area or under a chemical fume hood. storage->eng_controls Proceed to handling area ppe 3. Don PPE Wear required gloves, eye protection, and lab coat. eng_controls->ppe Before handling handling 4. Chemical Handling Avoid contact with skin and eyes. Avoid formation of dust and aerosols. ppe->handling Ready for experiment decon 5. Decontamination Wash hands and exposed skin thoroughly. Clean work surfaces. handling->decon After handling is complete waste 6. Waste Collection Collect waste in suitable, closed, and labeled containers. decon->waste Segregate waste disposal 7. Disposal Dispose of contents/container to an approved waste disposal plant. waste->disposal Final step

Caption: Safe handling workflow for Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro-.

Detailed Procedural Guidance

Handling and Storage
  • Precautions for Safe Handling : Always handle the substance in a well-ventilated place.[5] Wear suitable protective clothing, and avoid contact with skin and eyes.[5] Measures should be in place to prevent the formation of dust and aerosols.[5] Use non-sparking tools to prevent fire caused by electrostatic discharge.[5]

  • Conditions for Safe Storage : Store containers tightly closed in a dry, cool, and well-ventilated location.[1][3][5] Keep the chemical away from incompatible materials such as strong oxidizing agents and strong bases.[3] The storage area should be locked up.[3][5]

First-Aid Measures
  • If Inhaled : Remove the person to fresh air and keep them comfortable for breathing.[1][5] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[5]

  • If on Skin : Immediately take off contaminated clothing.[5] Wash the affected area with plenty of soap and water.[1][3][5] If skin irritation occurs, get medical help.[5]

  • If in Eyes : Rinse cautiously with water for several minutes, also under the eyelids.[1][3][5] If present and easy to do, remove contact lenses and continue rinsing for at least 15 minutes.[1][3] Get medical attention.[1][3]

  • If Swallowed : Clean the mouth with water.[1][3] Do NOT induce vomiting.[2] Call a physician or poison control center immediately.[4]

Accidental Release and Disposal Plan
  • Personal Precautions : In case of a spill, use personal protective equipment, including chemical-impermeable gloves.[5][6] Ensure adequate ventilation and remove all sources of ignition.[5] Evacuate personnel to safe areas and keep people away from and upwind of the spill.[5][6]

  • Containment and Cleanup : For minor spills, clean up immediately.[7] Use dry cleanup procedures to avoid generating dust.[7] Sweep or vacuum the spilled material and place it into a suitable, closed, and labeled container for disposal.[1][3][7]

  • Disposal : Dispose of the contents and container at an approved waste disposal plant in accordance with all applicable local, regional, and national laws and regulations.[1][3][5] Do not empty into drains.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.